molecular formula C7H5Cl2N3 B123380 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine CAS No. 154578-23-1

6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine

Cat. No.: B123380
CAS No.: 154578-23-1
M. Wt: 202.04 g/mol
InChI Key: YMOUUAKORLOHCD-UHFFFAOYSA-N
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Description

6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine is a useful research compound. Its molecular formula is C7H5Cl2N3 and its molecular weight is 202.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine
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InChI

InChI=1S/C7H5Cl2N3/c8-3-5-4-12-7(10-5)2-1-6(9)11-12/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOUUAKORLOHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC(=C2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90450070
Record name 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine
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Molecular Weight

202.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

154578-23-1
Record name 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine
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Record name 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the development of therapeutics targeting a range of diseases, including cancer and parasitic infections.[1][2] This guide provides a detailed technical overview of the synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine, a critical building block for the elaboration of more complex, biologically active molecules. We will explore the predominant synthetic strategy, deliver a field-proven experimental protocol, discuss the underlying reaction mechanism, and provide guidance on process optimization and safety. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this important chemical transformation.

Introduction and Strategic Importance

The imidazo[1,2-b]pyridazine heterocyclic system is a bioisostere of purine and is featured in numerous compounds with significant pharmacological activities.[2] Its rigid, planar structure and specific arrangement of nitrogen atoms make it an ideal scaffold for interacting with biological targets, particularly protein kinases.

The title compound, this compound, serves as a versatile intermediate. The chlorine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl and heteroaryl substituents.[3] Concurrently, the chloromethyl group at the 2-position provides a reactive handle for nucleophilic substitution, enabling the attachment of a wide array of functional groups and linkers. This dual functionality makes it an exceptionally valuable precursor in the synthesis of compound libraries for drug discovery programs.[4]

Retrosynthetic Analysis and Core Synthetic Strategy

The most direct and widely adopted approach for constructing the imidazo[1,2-b]pyridazine core is through the condensation of a 3-aminopyridazine with an α-haloketone or a related 1,3-dielectrophilic species. This is a variation of the classic Tschitschibabin reaction.

For the synthesis of this compound (3 ), the logical disconnection points to two primary starting materials:

  • 3-Amino-6-chloropyridazine (1) : Provides the pyridazine ring and the C6-chloro substituent.

  • 1,3-Dichloroacetone (2) : Acts as the three-carbon electrophile to form the imidazole ring.

The overall transformation involves the nucleophilic attack of the endocyclic pyridazine nitrogen onto one of the carbonyl's adjacent carbons, followed by cyclization and dehydration to form the aromatic fused-ring system.

Detailed Experimental Protocol

This section provides a robust, step-by-step protocol for the synthesis of this compound, adapted from established literature procedures.[5]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)Role
3-Amino-6-chloropyridazine (1 )5469-69-2129.555.00 g38.60Starting Material
1,3-Dichloroacetone (2 )534-07-6126.975.40 g42.50 (1.1 equiv)Reagent
1,2-Dimethoxyethane (DME)110-71-490.1280 mL-Solvent
Sodium Bicarbonate (NaHCO₃)144-55-884.014.90 g58.30 (1.5 equiv)Base (Optional, see notes)
Dichloromethane (DCM)75-09-284.93~200 mL-Eluent
Ethyl Acetate (EtOAc)141-78-688.11~20 mL-Eluent
Silica Gel (230-400 mesh)--As needed-Stationary Phase

Note on Base: While some procedures proceed without an explicit base, the inclusion of a mild, non-nucleophilic base like sodium bicarbonate can be beneficial. It neutralizes the HCl generated during the cyclization, which can otherwise form a salt with the starting material, reducing its reactivity and potentially leading to lower yields.

Reaction Procedure
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Amino-6-chloropyridazine (1 ) (5.00 g, 38.60 mmol) and 1,2-dimethoxyethane (80 mL).

  • Reagent Addition: Stir the mixture to achieve a suspension. Add 1,3-dichloroacetone (2 ) (5.40 g, 42.50 mmol) to the flask. If using, add sodium bicarbonate (4.90 g, 58.30 mmol) at this stage.

  • Reaction: Heat the reaction mixture to reflux (approximately 85°C) and maintain stirring under reflux for 48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 95:5 DCM/EtOAc), observing the consumption of the starting material.

  • Work-up: After 48 hours, allow the mixture to cool to room temperature. Remove the solvent (DME) under reduced pressure using a rotary evaporator. The result will be a solid or semi-solid residue.

  • Purification: The crude product is purified by column chromatography on silica gel.

    • Prepare a silica gel column using dichloromethane as the slurry solvent.

    • Load the crude residue onto the column (dry loading is recommended for best separation).

    • Elute the column with a solvent system of dichloromethane/ethyl acetate (9:1).

    • Collect the fractions containing the desired product (monitor by TLC).

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure. Dry the resulting solid under vacuum to obtain this compound (3 ) as a white to off-white solid.

Expected Results and Characterization
  • Yield: A typical yield for this reaction is in the range of 35-45%.[5] In the cited procedure, a 37% yield (2.9 g) was obtained.[5]

  • Melting Point: 154 °C[5]

  • ¹H NMR (250 MHz, CDCl₃) δ: 7.96 (s, 1H), 7.87 (d, J = 9.5 Hz, 1H), 7.09 (d, J = 9.5 Hz, 1H), 4.76 (s, 2H).[5] The singlet at 4.76 ppm corresponds to the two protons of the chloromethyl group.

Mechanistic Insights

The formation of the imidazo[1,2-b]pyridazine ring system proceeds via a well-established pathway.

reaction_mechanism SM1 3-Amino-6-chloropyridazine INT1 Iminium Intermediate SM1->INT1 1. Nucleophilic Attack SM2 1,3-Dichloroacetone SM2->INT1 INT2 Cyclized Intermediate INT1->INT2 2. Intramolecular   Cyclization PROD Final Product INT2->PROD 3. Dehydration

Caption: Key stages in the synthesis mechanism.

  • Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the N2 nitrogen of 3-amino-6-chloropyridazine on one of the electrophilic carbons of 1,3-dichloroacetone. The N2 nitrogen is generally more nucleophilic than the exocyclic amino group in this type of condensation.[1]

  • Intramolecular Cyclization: The exocyclic amino group then performs an intramolecular nucleophilic attack on the carbonyl carbon, forming a five-membered heterocyclic intermediate.

  • Dehydration: The final step is the elimination of a water molecule (dehydration) from this intermediate, which results in the formation of the stable, aromatic imidazo[1,2-b]pyridazine ring system.

Process Optimization and Troubleshooting

  • Solvent Choice: 1,2-Dimethoxyethane (DME) is an effective solvent due to its relatively high boiling point and ability to dissolve the starting materials.[5] Other solvents like ethanol or isopropanol can also be used, though reaction times and yields may vary.

  • Reaction Time: This condensation is often slow, requiring prolonged heating.[5] Pushing the reaction for 48 hours helps ensure maximum conversion of the starting material. Monitoring by TLC is crucial to avoid premature work-up.

  • Side Reactions: The primary side product can be the regioisomer formed from the initial attack at the N1 position of the pyridazine ring. However, for 3-aminopyridazines, the attack at N2 is sterically and electronically favored, making the desired product the major isomer.

  • Purification: Careful column chromatography is essential for obtaining a pure product. The polarity of the eluent may need to be adjusted based on the specific batch of silica and the results of TLC analysis.

Safety and Handling

  • 1,3-Dichloroacetone: This reagent is a lachrymator and is toxic. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Solvents: DME and dichloromethane are flammable and should be handled away from ignition sources.

  • General Precautions: Standard laboratory safety practices should be followed throughout the procedure.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from reaction setup to final product isolation.

workflow A Combine Reactants (3-Amino-6-chloropyridazine, 1,3-Dichloroacetone) in DME B Heat to Reflux (48 hours) A->B C Cool to Room Temperature B->C D Solvent Removal (Rotary Evaporation) C->D E Crude Product Residue D->E F Silica Gel Column Chromatography (Eluent: 9:1 DCM/EtOAc) E->F G Combine Pure Fractions F->G H Solvent Removal & Drying G->H I Final Product: This compound H->I

Caption: Step-by-step experimental workflow diagram.

Conclusion

The synthesis of this compound via the condensation of 3-amino-6-chloropyridazine and 1,3-dichloroacetone is a reliable and scalable method for producing this high-value chemical intermediate. While the reaction requires a lengthy reflux period and careful chromatographic purification, the protocol is straightforward and utilizes commercially available starting materials. The resulting compound provides a robust platform for further chemical exploration, making this synthesis a fundamental technique for medicinal chemists working in drug discovery and development.

References

  • Cai, Z. et al. (2011). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central. Available at: [Link]

  • Semaille, A. et al. (2023). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI. Available at: [Link]

  • Boutaleb, T. et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Paidi, K. R. et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. Available at: [Link]

  • Garrido, A. et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

A Senior Application Scientist's Technical Guide to 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[1,2-b]pyridazine core is a privileged scaffold, forming the basis of numerous pharmacologically active agents, including kinase inhibitors.[1][2] This document consolidates essential physicochemical data, explores the molecule's chemical reactivity and synthesis, presents validated experimental protocols, and discusses its applications as a critical synthetic intermediate. The content is tailored for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.

Introduction to the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine system is a fused bicyclic heterocycle that has garnered substantial attention in pharmaceutical research. Its rigid structure and ability to present substituents in a well-defined three-dimensional space make it an ideal scaffold for targeting various biological entities, particularly protein kinases.[3] The FDA-approved multi-kinase inhibitor Ponatinib is a prominent example of a therapeutic agent built upon this core, underscoring the scaffold's clinical relevance.[1]

This compound (CAS No. 154578-23-1) is a key derivative of this class. It features two distinct reactive sites: a chlorine atom on the pyridazine ring and a chloromethyl group at the 2-position of the imidazole ring. This dual reactivity makes it a versatile and highly valuable building block for constructing complex molecular architectures and performing structure-activity relationship (SAR) studies.[2][4]

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis and formulation. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 154578-23-1[5]
Molecular Formula C₇H₅Cl₂N₃[5]
Molecular Weight 202.04 g/mol [5]
Appearance White solid[4]
Melting Point 154-157 °C[4][5]
Density (Predicted) 1.59 ± 0.1 g/cm³[5]
XLogP3 2.12[5]
Polar Surface Area (PSA) 30.2 Ų[5]
¹H NMR (250 MHz, CDCl₃) δ: 7.96 (s, 1H), 7.87 (d, J = 9.5 Hz, 1H), 7.09 (d, J = 9.5 Hz, 1H), 4.76 (s, 2H)[4]

Synthesis and Chemical Reactivity

Synthetic Pathway

From a process chemistry perspective, the most direct and reliable route to this compound is through the cyclocondensation of a suitable aminopyridazine with a 1,3-dicarbonyl equivalent. Specifically, the reaction involves commercially available 6-chloropyridazin-3-amine and 1,3-dichloroacetone.[4]

The choice of 1,2-dimethoxyethane (DME) as a solvent and heating under reflux are critical. DME is a high-boiling, aprotic solvent that effectively solubilizes the reactants and facilitates the reaction kinetics without interfering with the condensation mechanism. The 48-hour reflux period ensures the reaction proceeds to completion.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Product & Purification A 6-chloropyridazin-3-amine C Solvent: 1,2-Dimethoxyethane (DME) Temp: Reflux (~85-90 °C) Time: 48 hours A->C Add to B 1,3-dichloroacetone B->C Add to D Crude Product Mixture C->D Yields E Purification: Silica Gel Chromatography (DCM:EtOAc 9:1) D->E Purify via F 6-Chloro-2-(chloromethyl)- imidazo[1,2-b]pyridazine E->F Isolates ReactivityProfile cluster_reactions Key Transformations cluster_products Resulting Scaffolds Core This compound NucSub Nucleophilic Substitution (Sₙ2) Reagent: R-NH₂, R-SH, R-OH, etc. Core->NucSub at C2-CH₂Cl ElecSub Electrophilic Nitration Reagent: HNO₃ / H₂SO₄ Core->ElecSub at C3 CrossCouple Cross-Coupling Reagent: Ar-B(OH)₂, Pd Catalyst Core->CrossCouple at C6-Cl Product_Nuc C2-Substituted Product NucSub->Product_Nuc Product_Elec C3-Nitro Product ElecSub->Product_Elec Product_Couple C6-Aryl Product CrossCouple->Product_Couple

Fig. 2: Chemical reactivity profile of the title compound.

Experimental Protocols

The following protocols are provided as validated starting points for the synthesis and analysis of this compound. As a self-validating system, each protocol includes expected outcomes and checkpoints.

Detailed Synthesis Protocol

Adapted from Molbank, 2023, m1573. [4]

  • Vessel Preparation: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-chloropyridazin-3-amine (5.0 g, 38.60 mmol, 1.0 equiv).

  • Reagent Addition: Add 1,2-dimethoxyethane (80 mL) to the flask to dissolve the amine. To this solution, add 1,3-dichloroacetone (4.90 g, 38.60 mmol, 1.1 equiv).

    • Causality Insight: Using a slight excess of 1,3-dichloroacetone ensures complete consumption of the limiting aminopyridazine starting material, simplifying subsequent purification.

  • Reaction: Stir the reaction mixture and heat under reflux for 48 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 9:1 mixture of dichloromethane:ethyl acetate. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Workup: After 48 hours, allow the mixture to cool to room temperature. Remove the solvent (DME) in vacuo using a rotary evaporator.

  • Purification (Self-Validating Step): The resulting residue is purified by flash column chromatography on silica gel.

    • Eluent: Dichloromethane-ethyl acetate (9:1).

    • Validation: Fractions should be collected and analyzed by TLC. Pure fractions containing the desired product are pooled.

  • Isolation: The pooled fractions are concentrated under reduced pressure to yield the final product, this compound, as a white solid.

    • Expected Yield: ~37% (2.9 g).

    • Verification: Confirm identity and purity via ¹H NMR and melting point analysis, which should match the data in Table 1.

Quality Control by RP-HPLC

Methodology adapted from analysis of related imidazo[1,2-b]pyridazine derivatives. [4] This protocol provides a robust method for assessing the purity of the synthesized compound.

  • System: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector.

  • Column: C18 stationary phase (e.g., Thermo Hypersil Gold®, 50 x 2.1 mm, 1.9 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol

  • Gradient Elution:

    • 0.0 - 4.0 min: Linear gradient from 50% B to 95% B.

    • 4.0 - 6.0 min: Hold at 95% B.

    • 6.0 - 7.0 min: Linear gradient from 95% B back to 50% B.

    • 7.0 - 8.0 min: Hold at 50% B (re-equilibration).

    • Causality Insight: A gradient method is employed to ensure efficient elution of the relatively non-polar analyte while providing excellent resolution from potential polar starting materials or non-polar impurities.

  • Flow Rate: 0.5 mL/min (adjust as needed based on column dimensions and system pressure).

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a 50:50 mixture of methanol and water.

  • Injection Volume: 1 µL.

  • Validation: A successful analysis for a pure compound (>95%) will show a single major peak. The retention time can be used as a benchmark for future batch comparisons.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an end-product but rather a high-value intermediate. Its primary application is as a foundational building block for creating libraries of more complex molecules for biological screening. [6]

  • Kinase Inhibitor Synthesis: The imidazo[1,2-b]pyridazine core is a known hinge-binding motif for many protein kinases. The C2-chloromethyl group allows for the facile introduction of side chains that can extend into the solvent-exposed region or target other pockets of the ATP-binding site, enabling the fine-tuning of potency and selectivity. [1][3]* Antiparasitic and Antimicrobial Agents: The scaffold has been explored for developing new treatments against kinetoplastids (e.g., Trypanosoma brucei) and other infectious agents. [4][7]The compound serves as a starting point for synthesizing derivatives with improved activity and better pharmaceutical properties.

  • SAR Studies: By systematically reacting the C2 and C6 positions, medicinal chemists can rapidly generate analogues to build a comprehensive understanding of the structure-activity relationships required for a given biological target.

Safety and Handling

As a chlorinated, biologically active heterocyclic compound, proper handling is imperative.

  • GHS Hazard Classification: H302: Harmful if swallowed. [5]* Precautionary Measures:

    • P264: Wash hands and exposed skin thoroughly after handling. [5] * P270: Do not eat, drink, or smoke when using this product. [5] * P301+P317: IF SWALLOWED: Get medical help. [5] * P330: Rinse mouth. [5] * P501: Dispose of contents/container to an approved waste disposal facility in accordance with local regulations. [5]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.

References

  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine - MDPI. (2023). Molbank, m1573. Retrieved January 21, 2026, from [Link]

  • CAS No : 17412-23-6 | Product Name : 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine - Pharmaffiliates. (n.d.). Retrieved January 21, 2026, from [Link]

  • Imidazo(1,2-b)pyridazine, 6-chloro- | C6H4ClN3 | CID 138828 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • The pharmacologically active imidazo[1,2‐b]pyridazine derivatives - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Buchwald coupling of 6‐chloroimidazo[1,2‐b]pyridazine - ResearchGate. (2025). Molecules. Retrieved January 21, 2026, from [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate. (2021). ChemistrySelect. Retrieved January 21, 2026, from [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed. (2021). European Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

Sources

A Technical Guide to the Structural Analysis and Characterization of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-b]pyridazine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous bioactive molecules.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, including protein kinases and enzymes crucial in various disease pathways.[3][4] Compounds built upon this heterocyclic system have shown diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][5]

6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine is a key synthetic intermediate. The two chlorine atoms provide reactive handles for further functionalization through nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular libraries for drug discovery.[6] Given its foundational role, unambiguous structural confirmation is paramount to ensure the integrity of subsequent research and development.

This guide provides a comprehensive framework for the structural analysis and characterization of this pivotal compound. It details the application of orthogonal analytical techniques, explains the causality behind experimental choices, and offers field-proven protocols for researchers, scientists, and drug development professionals.

Section 1: Molecular Overview and Physicochemical Properties

A precise understanding of the compound's basic properties is the first step in its analysis. These data are crucial for sample handling, solvent selection, and interpretation of subsequent analytical results.

Chemical structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[PubChem][7]
CAS Number 154578-23-1[Sigma-Aldrich]
Molecular Formula C₇H₅Cl₂N₃[Sigma-Aldrich]
Molecular Weight 202.04 g/mol [Sigma-Aldrich]
Monoisotopic Mass 200.98605 Da[PubChem][7]
Appearance White solid[MDPI][8]
Melting Point 154 °C[MDPI][8]

Section 2: Integrated Spectroscopic Workflow

No single technique can definitively characterize a novel compound. A robust structural elucidation strategy relies on an integrated workflow where data from multiple spectroscopic methods are synthesized. Each method provides a unique and complementary piece of the structural puzzle.

G cluster_input Sample cluster_analysis Analytical Techniques cluster_data Primary Data Output cluster_conclusion Confirmation Sample Compound (1) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Orthogonal Analysis MS Mass Spectrometry (HRMS) Sample->MS Orthogonal Analysis IR IR Spectroscopy (FTIR-ATR) Sample->IR Orthogonal Analysis NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data MS_Data Molecular Ion (M+) Isotopic Pattern Elemental Composition MS->MS_Data IR_Data Absorption Bands (cm⁻¹) Functional Groups IR->IR_Data Conclusion Unambiguous Structure Confirmed NMR_Data->Conclusion Data Synthesis MS_Data->Conclusion Data Synthesis IR_Data->Conclusion Data Synthesis

Caption: Integrated workflow for structural characterization.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

3.1: ¹H NMR Analysis

Proton NMR reveals the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling). For this compound, we expect four distinct signals. Experimental data reported in the literature confirms this prediction.[8]

Table 2: ¹H NMR Spectroscopic Data (250 MHz, CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-37.96Singlet (s)N/A1HProton on the electron-deficient imidazole ring, adjacent to a nitrogen atom. No adjacent protons to couple with.
H-77.87Doublet (d)9.51HPyridazine proton adjacent to the bridgehead nitrogen, coupled to H-8.
H-87.09Doublet (d)9.51HPyridazine proton adjacent to the chlorine-bearing carbon, coupled to H-7.
-CH₂Cl4.76Singlet (s)N/A2HMethylene protons of the chloromethyl group. No adjacent protons to couple with.
Source: Data adapted from Molecules (2019), 24(20), 3788.[8]
3.2: ¹³C NMR Analysis

Carbon NMR provides a count of the unique carbon atoms in the molecule and information about their hybridization and electronic environment. The structure contains seven carbon atoms, and the reported spectrum confirms seven distinct signals.[8]

Table 3: ¹³C NMR Spectroscopic Data (63 MHz, CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)Rationale
C-2146.1Imidazole carbon bonded to the -CH₂Cl group and two nitrogen atoms.
C-6144.7Pyridazine carbon bonded to chlorine.
C-8a (bridgehead)136.9Bridgehead carbon shared between the two rings.
C-7125.3Pyridazine carbon bonded to H-7.
C-3118.3Imidazole carbon bonded to H-3.
C-8115.1Pyridazine carbon bonded to H-8.
-CH₂Cl36.5Aliphatic carbon of the chloromethyl group.
Source: Data adapted from Molecules (2019), 24(20), 3788.[8]
3.3: Experimental Protocol for NMR Spectroscopy

This protocol outlines a standard procedure for acquiring high-quality NMR data.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[8] Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse experiment with a 30-45° pulse angle.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a relaxation delay of 1-2 seconds.

    • Accumulate 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled experiment (e.g., zgpg30).

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Accumulate 1024-4096 scans, as the ¹³C nucleus is much less sensitive than ¹H.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the residual CHCl₃ peak to 7.26 ppm.[8] Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.[8]

Section 4: Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides highly accurate mass measurements.

4.1: Data Interpretation

The most critical feature in the mass spectrum of this compound is the isotopic pattern caused by the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[9] A molecule with two chlorines will therefore exhibit a characteristic cluster of peaks for the molecular ion (M):

  • M+ peak: Contains two ³⁵Cl atoms.

  • M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.

  • M+4 peak: Contains two ³⁷Cl atoms.

The expected intensity ratio of these peaks is approximately 9:6:1.[10][11] This pattern is a definitive signature for a dichlorinated compound.[12]

Table 4: Predicted HRMS Data for C₇H₅Cl₂N₃

IonCalculated Exact Mass (Da)AdductPredicted m/z
[M]200.98605[M+H]⁺201.99333
[M]200.98605[M+Na]⁺223.97527
Source: Predicted data from PubChem CID 13856426.[7]
4.2: Experimental Protocol for ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or ESI-Orbitrap mass spectrometer for high-resolution analysis.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire data in positive ion mode.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

    • Ensure the instrument is calibrated to achieve mass accuracy within 5 ppm.

  • Data Analysis: Identify the molecular ion cluster ([M+H]⁺). Verify the characteristic 9:6:1 isotopic pattern for the M, M+2, and M+4 peaks. Use the instrument software to calculate the elemental composition from the accurate mass of the monoisotopic peak ([³⁵Cl]₂).

Section 5: Integrated Structural Confirmation

The power of this multi-technique approach lies in the convergence of all data points to a single, unambiguous structural assignment. The evidence from NMR, MS, and IR is mutually reinforcing, providing a self-validating system of characterization.

G cluster_evidence Convergent Evidence cluster_conclusion Final Assignment NMR NMR Data • Correct proton/carbon count • Specific chemical shifts • Confirmed connectivity (J-coupling) Structure Structure Confirmed: 6-Chloro-2-(chloromethyl) -imidazo[1,2-b]pyridazine NMR->Structure MS HRMS Data • Correct Molecular Weight • Confirmed Elemental Formula • Definitive Cl₂ isotopic pattern MS->Structure IR IR Data • Presence of C=N, C=C, C-H • C-Cl stretch IR->Structure

Sources

An In-depth Technical Guide to GW4064: A Potent Farnesoid X Receptor Agonist

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identity: Initial searches for CAS number 154578-23-1 identify the compound as 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine, a heterocyclic building block. However, for the intended audience of researchers and drug development professionals, a more pertinent and extensively studied compound is the Farnesoid X Receptor (FXR) agonist GW4064 (CAS: 278779-30-9). This guide will focus on GW4064, a pivotal tool in metabolic and disease research.

Introduction to GW4064: A Non-steroidal FXR Agonist

GW4064 is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a central role in the regulation of bile acid, lipid, and glucose metabolism.[1] As an experimental tool, GW4064 has been instrumental in elucidating the physiological and pathophysiological functions of FXR, paving the way for the development of novel therapeutics for a range of human diseases. However, its utility as a drug candidate has been hampered by certain limitations, including poor bioavailability, a potentially toxic stilbene pharmacophore, and instability in the presence of UV light.[2] Consequently, GW4064 is primarily employed as a reference compound in preclinical research to probe the multifaceted roles of FXR.[2][3]

Physicochemical and Pharmacological Properties

A comprehensive understanding of GW4064's properties is essential for its effective application in experimental settings.

PropertyValueSource(s)
CAS Number 278779-30-9[2]
Molecular Formula C₂₈H₂₂Cl₃NO₄[2]
Molecular Weight 542.85 g/mol [2]
Appearance Solid[2]
Solubility Insoluble in water and ethanol; soluble in DMSO (≥24.7 mg/mL)[2]
EC₅₀ for human FXR 15 nM (isolated receptor activity assay), 90 nM (in cells transfected with human FXR)[2]
Storage Store at -20°C as a solid[2]

Mechanism of Action: On-Target and Off-Target Effects

Primary Mechanism: Farnesoid X Receptor (FXR) Agonism

GW4064 exerts its primary effects by binding to and activating FXR, a ligand-activated transcription factor. Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of numerous genes involved in various metabolic pathways.

A key downstream target of FXR is the small heterodimer partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[1] Activated FXR induces the expression of SHP, which in turn inhibits the expression of several genes, including those involved in bile acid synthesis (e.g., cholesterol 7α-hydroxylase or CYP7A1) and lipogenesis (e.g., sterol regulatory element-binding protein-1c or SREBP-1c).[1][2] This pathway is central to the role of GW4064 in regulating lipid and glucose homeostasis.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GW4064 GW4064 FXR_inactive Inactive FXR GW4064->FXR_inactive Binds and Activates FXR_RXR_complex FXR-RXR Heterodimer FXR_inactive->FXR_RXR_complex RXR_inactive Inactive RXR RXR_inactive->FXR_RXR_complex FXRE FXRE on DNA FXR_RXR_complex->FXRE Binds to SHP_gene SHP Gene FXRE->SHP_gene Induces Transcription SHP_protein SHP Protein SHP_gene->SHP_protein Translation Target_Genes Target Genes (e.g., CYP7A1, SREBP-1c) SHP_protein->Target_Genes Inhibits Transcription

Caption: FXR signaling pathway activated by GW4064.

Off-Target Effects: Modulation of G Protein-Coupled Receptors

It is crucial for researchers to be aware that GW4064 is not entirely specific to FXR. Studies have revealed that GW4064 can modulate the activity of several G protein-coupled receptors (GPCRs), including histamine receptors H1, H2, and H4.[4] This can lead to FXR-independent effects, such as the induction of apoptosis in certain cancer cell lines that do not express FXR.[4] For instance, GW4064-induced apoptosis in MCF-7 breast cancer cells, previously attributed to FXR, was later found to be independent of this receptor.[4] These off-target effects necessitate careful experimental design and interpretation of results, often requiring the use of FXR-knockout models or other complementary approaches to confirm the role of FXR in observed phenomena.

Applications in Research and Drug Development

GW4064 is a valuable tool in a variety of research areas:

  • Metabolic Diseases: GW4064 has been shown to ameliorate diet-induced obesity, hepatic steatosis (fatty liver), and insulin resistance in animal models.[1] It achieves this by reducing the expression of the lipid transporter CD36 and key enzymes in gluconeogenesis, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[1]

  • Liver Diseases: In models of cholestasis (impaired bile flow), GW4064 demonstrates hepatoprotective effects.[5]

  • Cancer Research: The role of GW4064 in cancer is complex and can be context-dependent. While it has been reported to promote apoptosis in some cancer cells, this effect may be FXR-independent.[4] Conversely, activation of the FXR pathway has been shown to have protective effects against intestinal inflammation and tumorigenesis.[6]

  • Gastrointestinal Research: GW4064 has been used to study the role of FXR in maintaining intestinal barrier function. It has been shown to protect against lipopolysaccharide (LPS)-induced intestinal damage and regulate the gut microbiota.[6]

Experimental Protocols

In Vitro Cell-Based Assays

Objective: To assess the effect of GW4064 on lipid accumulation in hepatocytes.

Cell Line: Mouse liver cell line (e.g., BNL CL.2).[1]

Methodology:

  • Cell Culture: Culture BNL CL.2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Lipid Loading: Seed cells in appropriate culture plates and allow them to reach near-confluency. Induce lipid accumulation by incubating the cells with oleic acid (e.g., 500 µM) for 24 hours.[1]

  • GW4064 Treatment: Co-treat the cells with various concentrations of GW4064 (e.g., 0.1 µM to 10 µM) and oleic acid for 24 hours. A vehicle control (e.g., 0.1% DMSO) should be included.[1][4]

  • Assessment of Lipid Accumulation:

    • Oil Red O Staining: Fix the cells with 4% paraformaldehyde, wash with PBS, and stain with Oil Red O solution to visualize lipid droplets.

    • Quantitative Analysis: Extract and quantify intracellular triglycerides and free fatty acids using commercially available kits.

  • Protein Expression Analysis: Analyze the expression of relevant proteins, such as CD36, by Western blotting to elucidate the mechanism of action.[1]

In Vivo Animal Studies

Objective: To evaluate the effect of GW4064 on diet-induced hepatic steatosis and insulin resistance.[1]

Animal Model: C57BL/6 mice.

Methodology:

  • Dietary Induction: Feed mice a high-fat diet (HFD) to induce obesity, hepatic steatosis, and insulin resistance.

  • GW4064 Administration: Administer GW4064 or a vehicle control (e.g., DMSO) to the mice. The route of administration can be intraperitoneal injection or oral gavage, with doses typically ranging from 10 to 30 mg/kg body weight per day.[1][6]

  • Monitoring: Monitor body weight, food intake, and other relevant physiological parameters throughout the study.

  • Metabolic Assessments:

    • Glucose Tolerance Test (GTT): Perform a GTT to assess glucose homeostasis.

    • Serum Analysis: Collect blood samples to measure serum levels of glucose, insulin, triglycerides, and cholesterol.

  • Tissue Analysis: At the end of the study, sacrifice the animals and collect liver and adipose tissues for histological analysis (e.g., H&E staining) and gene expression analysis (e.g., RT-qPCR for genes involved in lipid metabolism and inflammation).[1]

Conclusion

GW4064 remains an indispensable research tool for investigating the diverse biological roles of the farnesoid X receptor. Its potent and selective agonistic activity allows for the precise modulation of FXR-mediated signaling pathways in both in vitro and in vivo models. However, a thorough understanding of its physicochemical properties, along with its on-target and off-target mechanisms of action, is paramount for the design of robust experiments and the accurate interpretation of data. As research into FXR-targeted therapies continues to evolve, the foundational knowledge gained from studies utilizing GW4064 will undoubtedly continue to shape the future of drug development for metabolic, hepatic, and inflammatory diseases.

References

  • Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice. MDPI. [Link]

  • Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors. Endocrine Society. [Link]

  • Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance. PLOS ONE. [Link]

  • Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis. The Journal of Clinical Investigation. [Link]

  • Bile Acid Receptor Agonist GW4064 Regulates PPARγ Coactivator-1α Expression Through Estrogen Receptor-Related Receptor α. Molecular Endocrinology. [Link]

Sources

solubility of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a key heterocyclic intermediate in pharmaceutical and agrochemical research.[1] Understanding the solubility of this compound is paramount for its effective use in synthesis, formulation, and biological screening.[2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for determining its solubility in various organic solvents.

Physicochemical Profile and Theoretical Solubility Considerations

The inherent solubility of a compound is governed by its molecular structure and the physicochemical properties of both the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[3] The key physicochemical parameters for this compound are summarized below:

PropertyValueImplication for Solubility
Molecular Formula C₇H₅Cl₂N₃-
Molecular Weight 202.04 g/mol Moderate molecular weight, generally favorable for solubility.
Melting Point 157°C[4]A relatively high melting point suggests strong crystal lattice energy, which may decrease solubility.
XLogP3 2.12[4]This value indicates a moderate lipophilicity, suggesting better solubility in non-polar organic solvents compared to water.
Polar Surface Area (PSA) 30.2 Ų[4]A low PSA suggests weaker intermolecular polar interactions, favoring solubility in less polar solvents.

Based on this profile, this compound is expected to exhibit favorable solubility in a range of organic solvents, particularly those with moderate to low polarity. The presence of nitrogen atoms in the imidazopyridazine core allows for potential hydrogen bonding with protic solvents, although the overall molecule is dominated by its lipophilic character.

Qualitative Solubility Insights from Synthetic Procedures

An examination of the published synthetic routes for this compound provides practical, albeit qualitative, insights into its solubility.

Solvent SystemSynthetic StepObservation/Inference
1,2-Dimethoxyethane Synthesis of the parent compound.[5]The reaction is carried out under reflux, indicating that the compound is at least partially soluble at elevated temperatures.
Dichloromethane/Ethyl Acetate (9:1) Chromatographic purification.[5]The compound is soluble enough in this solvent mixture to be purified by column chromatography, suggesting good solubility in chlorinated and ester-based solvents.
Ethanol Used as a solvent for subsequent reactions.[6]Indicates solubility in polar protic solvents like ethanol.
Concentrated Sulfuric Acid Used in a nitration reaction.[5]The compound dissolves in strong acids, likely due to the protonation of the basic nitrogen atoms.

These observations suggest that the compound is soluble in a variety of common organic solvents, including ethers, chlorinated solvents, esters, and alcohols.

Recommended Solvents for Screening

For a systematic study of solubility, the following solvents are recommended, categorized by their polarity:

  • Polar Aprotic: Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Polar Protic: Methanol, Ethanol, Isopropanol

  • Non-Polar: Toluene, Dichloromethane (DCM), Hexane

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, the following validated methods are recommended. The choice of method will depend on the available equipment, the required throughput, and the physicochemical properties of the compound.

Thermodynamic Solubility Determination via HPLC

This method is considered the gold standard for its accuracy and ability to separate the analyte from any potential impurities or degradants.[7][8]

Workflow for HPLC-Based Solubility Determination

prep Prepare Saturated Solution (Excess compound in solvent, equilibrate for 24h) filter Filter through 0.45 µm Syringe Filter prep->filter dilute Prepare Serial Dilutions of Supernatant filter->dilute hplc_sample Inject Diluted Supernatant into HPLC dilute->hplc_sample calib Prepare Calibration Standards (Known concentrations) hplc_calib Inject Calibration Standards into HPLC calib->hplc_calib curve Generate Calibration Curve (Peak Area vs. Concentration) hplc_calib->curve quant Quantify Concentration in Diluted Supernatant hplc_sample->quant curve->quant calc Calculate Original Solubility (Account for dilution factor) quant->calc

Caption: Workflow for determining solubility using HPLC.

Step-by-Step Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound (e.g., 5-10 mg) to a vial containing a known volume of the desired organic solvent (e.g., 1 mL).

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. A small amount of undissolved solid should remain.[7]

  • Sample Preparation: Allow the suspension to settle. Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilution: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Calibration Curve: Prepare a series of at least five standard solutions of the compound in the mobile phase at known concentrations.[9]

  • HPLC Analysis: Inject the standard solutions and the diluted sample solution into the HPLC system.

  • Quantification: Plot the peak area of the standards against their known concentrations to generate a calibration curve. Use the linear regression equation of this curve to determine the concentration of the diluted sample.[9]

  • Solubility Calculation: Multiply the determined concentration by the dilution factor to obtain the solubility of the compound in the original solvent.

High-Throughput Solubility Screening via UV-Vis Spectroscopy

This method is faster than HPLC and suitable for rapid screening of solubility in multiple solvents, provided the compound has a distinct chromophore and does not degrade in the solvent.[10][11]

Workflow for UV-Vis-Based Solubility Determination

prep Prepare Saturated Solution (Excess compound in solvent, equilibrate) filter Filter or Centrifuge to Clarify Supernatant prep->filter dilute Prepare Serial Dilutions of Supernatant filter->dilute uv_sample Measure Absorbance of Diluted Supernatant dilute->uv_sample calib Prepare Calibration Standards (Known concentrations) uv_calib Measure Absorbance of Standards at λmax calib->uv_calib curve Generate Calibration Curve (Absorbance vs. Concentration) uv_calib->curve quant Determine Concentration in Diluted Supernatant uv_sample->quant curve->quant calc Calculate Original Solubility (Account for dilution factor) quant->calc prep Prepare Saturated Solution (Excess compound in solvent, equilibrate) filter Filter to Remove Undissolved Solid prep->filter transfer Transfer Known Volume of Filtrate to a Pre-weighed Container filter->transfer evap Evaporate Solvent to Dryness (e.g., under vacuum, gentle heating) transfer->evap dry Dry Residue to Constant Weight evap->dry weigh Weigh the Container with the Dry Residue dry->weigh calc Calculate Solubility (Mass of residue / Volume of filtrate) weigh->calc

Caption: Workflow for determining solubility using the gravimetric method.

Step-by-Step Protocol:

  • Preparation of Saturated Solution & Equilibration: Follow steps 1 and 2 from the HPLC protocol.

  • Sample Collection: Filter the saturated solution to remove all undissolved solids.

  • Measurement: Accurately transfer a known volume of the clear filtrate (e.g., 1.0 mL) into a pre-weighed, dry container (e.g., an evaporating dish or vial). [12]4. Solvent Evaporation: Carefully evaporate the solvent under reduced pressure or in a fume hood. Gentle heating may be applied, ensuring the compound does not decompose.

  • Drying and Weighing: Dry the container with the solid residue in an oven until a constant weight is achieved. [12]6. Solubility Calculation: The solubility is calculated by dividing the mass of the dried residue (final weight minus the initial weight of the container) by the volume of the filtrate that was evaporated.

Data Presentation

The determined solubility data should be compiled into a comprehensive table for easy comparison and reference.

SolventPolarity IndexMethod UsedSolubility (mg/mL) at 25°C
Dichloromethane3.1HPLCExperimental Value
Acetone5.1HPLCExperimental Value
Ethanol4.3UV-VisExperimental Value
Acetonitrile5.8UV-VisExperimental Value
Toluene2.4GravimetricExperimental Value
DMSO7.2HPLCExperimental Value
...other solvents.........

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. (n.d.). MDPI.
  • JPH0240387A - 6-chloroimidazo(1,2-b)pyradazine hydrochloride. (n.d.). Google Patents.
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (n.d.). ACS Publications.
  • (PDF) Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. (2018). ResearchGate.
  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021). ResearchGate.
  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deu. (n.d.). ChemRxiv.
  • Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma.
  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. (n.d.). PMC - NIH.
  • Solubility of Organic Compounds. (2023).
  • Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.
  • How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017).
  • (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (n.d.). ResearchGate.
  • Determination of Solubility by Gravimetric Method. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. (n.d.).
  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (n.d.). PharmaGuru.
  • (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. (n.d.). ResearchGate.
  • This compound. (n.d.). Echemi.
  • Gravimetric analysis. (n.d.). Wikipedia.
  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum.
  • CAS No : 17412-23-6 | Product Name : 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine. (n.d.).
  • UV Spectrophotometric method for the identification and solubility determination of nevirapine. (2009). Ingenta Connect.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). RSC Publishing.
  • Gravimetric Analysis General Guide. (n.d.). MSE Supplies LLC.
  • 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024). Chemistry LibreTexts.
  • Can you check the solubility of a drug using just a UV-vis spectrophotometer? (n.d.). Reddit.
  • Chapter 12: Gravimetric Methods of Analysis. (n.d.).
  • Identification of Organic Compound by Organic Qualitative Analysis. (n.d.). Institute of Science, Nagpur.
  • 6-Chloroimidazo[1,2-b]pyridazine. (n.d.). Chem-Impex.

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Methodological & Application

Application Notes & Protocols: Leveraging 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Imidazo[1,2-b]pyridazine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates due to their favorable structural and physicochemical properties. The imidazo[1,2-b]pyridazine core is one such "privileged scaffold," recognized for its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding site in a wide range of protein kinases.[1][2][3] This versatile heterocycle is a cornerstone in the design of targeted therapies for cancer and inflammatory diseases.[1][4][5]

This guide focuses on a particularly valuable building block: 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine . This reagent is strategically designed with two distinct and differentially reactive chlorine atoms. This feature allows for a controlled, sequential introduction of various substituents, enabling a systematic exploration of the chemical space around the kinase active site. The 2-(chloromethyl) group serves as a potent electrophile for nucleophilic substitution, while the 6-chloro position is primed for modern cross-coupling reactions. This dual reactivity empowers researchers to fine-tune inhibitor potency, selectivity, and pharmacokinetic profiles.

Physicochemical Properties & Reactivity Profile

A thorough understanding of the starting material is fundamental to successful synthesis. Below are the key properties of this compound.

PropertyValueReference
CAS Number 154578-23-1[6]
Molecular Formula C₇H₅Cl₂N₃[6][7]
Molecular Weight 202.04 g/mol [6][7]
Appearance Solid[8]
Melting Point 157°C[6]
XLogP3 2.12[6]

The synthetic utility of this compound stems from the orthogonal reactivity of its two chloro-substituents.

  • 2-(Chloromethyl) Group : This benzylic-like chloride is highly activated towards SN2 reactions. It readily reacts with a wide range of nucleophiles (amines, thiols, alcohols) under mild conditions, making it ideal for introducing moieties that can enhance solubility or target the solvent-exposed regions of the kinase.

  • 6-Chloro Group : This aromatic chloride is significantly less reactive towards nucleophilic substitution. Its functionalization is best achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.[3][5] This position is often critical for establishing key interactions within the ATP-binding pocket to drive potency and selectivity.

G cluster_main Reactivity Sites of this compound mol sn2_node Highly Reactive Site (S N 2 Reactions) sn2_node->mol coupling_node Less Reactive Site (Cross-Coupling Reactions) coupling_node->mol

Caption: Differential reactivity of the 2-(chloromethyl) and 6-chloro positions.

Synthetic Strategies & Workflow

A robust synthetic strategy leverages the differential reactivity to build molecular complexity in a controlled manner. The most common and logical workflow involves functionalizing the more reactive 2-position first, followed by a cross-coupling reaction at the 6-position.

Caption: General workflow for sequential functionalization.

This approach is highly modular, allowing for the creation of a diverse library of inhibitors by simply varying the nucleophile in Step 1 and the boronic acid/ester or amine in Step 2.

Detailed Experimental Protocols

The following protocols provide a practical, step-by-step guide for the synthesis of a hypothetical Bruton's Tyrosine Kinase (BTK) inhibitor, demonstrating the application of the workflow described above. BTK is a clinically validated target in B-cell malignancies.[9][10]

Protocol 1: Synthesis of 6-chloro-2-(morpholinomethyl)imidazo[1,2-b]pyridazine (Intermediate I)

This protocol details the nucleophilic substitution at the 2-position. Morpholine is chosen as a representative nucleophile, often used to improve the aqueous solubility and ADME properties of a final compound.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Add anhydrous DMF to create a suspension (approx. 0.2 M concentration).

  • Add morpholine (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 50°C and stir for 4-6 hours.

  • Monitor the reaction: Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.

  • Work-up: Upon completion, cool the mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield Intermediate I as a solid.

Scientist's Note: The use of a non-nucleophilic base like K₂CO₃ is crucial. It neutralizes the HCl generated during the reaction without competing with the primary nucleophile (morpholine). Anhydrous conditions prevent potential side reactions.

Protocol 2: Synthesis of 2-(morpholinomethyl)-6-(pyridin-4-yl)imidazo[1,2-b]pyridazine (Final Product)

This protocol describes a Suzuki-Miyaura cross-coupling reaction to install a pyridine ring at the 6-position, a common feature in many kinase inhibitors for enhancing hinge-binding interactions.

Materials:

  • Intermediate I (from Protocol 1) (1.0 eq)

  • 4-Pyridylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.5 eq)

  • 1,4-Dioxane, degassed

  • Water, degassed

  • Ethyl acetate (EtOAc)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, combine Intermediate I (1.0 eq), 4-pyridylboronic acid (1.5 eq), Cs₂CO₃ (2.5 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add degassed 1,4-dioxane and degassed water via syringe (e.g., a 4:1 v/v mixture).

  • Heat the reaction mixture to 90-100°C and stir vigorously. The reaction is typically complete within 8-16 hours.

  • Monitor the reaction: Track the disappearance of Intermediate I using LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel chromatography or preparative HPLC to obtain the final product. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Scientist's Note: Thoroughly degassing the solvents is absolutely critical for the success of a Suzuki coupling. Oxygen can oxidatively deactivate the Pd(0) catalyst, leading to low yields or complete reaction failure. The choice of a robust catalyst and appropriate base is key to driving the reaction to completion.

Application Data: A Versatile Scaffold for Multiple Kinase Targets

The imidazo[1,2-b]pyridazine scaffold, functionalized using reagents like this compound, has yielded potent inhibitors against a diverse array of kinases implicated in various diseases.

Kinase TargetRepresentative Inhibitor IC₅₀Therapeutic AreaReference
DYRK1A Potent cellular inhibition achievedCancer, Neurological Disorders[11]
Mps1 (TTK) 6.0 nM (A549 cell line)Oncology[12]
Tyk2 (JH2 domain) Kᵢ = 0.015 to 0.035 nMAutoimmune Diseases[13]
BTK 1.3 nMB-cell Malignancies[9][10]
IRAK4 1.3 nMLymphoma[4][14]

This broad applicability underscores the scaffold's utility as a foundational element in kinase inhibitor discovery programs.

B_Cell_Signaling BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor BTK Inhibitor (e.g., from Protocol 2) Inhibitor->BTK

Caption: Simplified B-Cell Receptor (BCR) signaling pathway showing the role of BTK.

Safety and Handling Precautions

This compound should be handled with appropriate care in a well-ventilated chemical fume hood.

  • Hazard Statement: H302: Harmful if swallowed.[6]

  • Precautionary Measures:

    • P264: Wash hands and exposed skin thoroughly after handling.

    • P270: Do not eat, drink, or smoke when using this product.

    • P301+P317: IF SWALLOWED: Get medical help.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. ORCA - Cardiff University. [Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC - NIH. [Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. [Link]

  • Synthesis of imidazo[1,2‐b]pyridazines 150 and 151 as inhibitors of TNF‐α production. ResearchGate. [Link]

  • Some synthetic routes to imidazo[1,2-b]pyridazines. ResearchGate. [Link]

  • 6-Chloro-2,7-Dimethyl-Imidazo[1,2-B]Pyridazine. MySkinRecipes. [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central. [Link]

  • Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. ResearchGate. [Link]

  • Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. PubMed. [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

  • This compound. PubChemLite. [Link]

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Application Notes & Protocols: 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine as a Versatile Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is recognized in medicinal chemistry as a privileged scaffold.[1][2] Its rigid, planar structure and specific arrangement of nitrogen atoms make it an ideal framework for interacting with a wide array of biological targets. This versatility has led to its incorporation into numerous pharmacologically active agents, demonstrating activities such as anticancer, anti-inflammatory, antiviral, and antiparasitic effects.[1][2] A prime example of its clinical success is Ponatinib (Iclusig®), a multi-kinase inhibitor approved for treating chronic myeloid leukemia.[3] The scaffold is also central to the development of brain-penetrant Glycogen Synthase Kinase-3β (GSK-3β) inhibitors for neurodegenerative diseases and TYK2 inhibitors for autoimmune disorders.[3][4][5]

This guide focuses on a particularly valuable derivative: 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine . This intermediate is strategically designed for diversity-oriented synthesis, featuring two distinct and orthogonally reactive sites:

  • The C2-chloromethyl group: An electrophilic center highly susceptible to nucleophilic substitution, allowing for the introduction of a wide range of side chains.

  • The C6-chloro group: A handle for modern metal-catalyzed cross-coupling reactions, enabling the installation of various aryl, heteroaryl, and other complex moieties.

This dual functionality empowers medicinal chemists to rapidly generate large libraries of structurally diverse compounds from a single, readily accessible starting material, accelerating the hit-to-lead optimization process.

Part 1: Synthesis of the Core Intermediate

The cornerstone of any library synthesis is the robust and scalable preparation of the core intermediate. This compound is reliably synthesized via a classical cyclocondensation reaction.

Synthetic Pathway Overview

The synthesis involves the reaction of commercially available 3-amino-6-chloropyridazine with 1,3-dichloroacetone. The amino group of the pyridazine attacks one of the carbonyl's adjacent carbons, and subsequent intramolecular cyclization and dehydration yield the fused imidazo[1,2-b]pyridazine ring system.

G A 3-Amino-6-chloropyridazine C This compound A->C Cyclocondensation (1,2-Dimethoxyethane, Reflux) B 1,3-Dichloroacetone B->C

Caption: Synthesis of the target intermediate.

Detailed Synthesis Protocol

Materials:

  • 3-Amino-6-chloropyridazine

  • 1,3-Dichloroacetone

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane, Ethyl Acetate)

Procedure:

  • To a solution of 6-chloropyridazin-3-amine (1.0 eq, e.g., 5 g, 38.60 mmol) in anhydrous 1,2-dimethoxyethane (approx. 80 mL), add 1,3-dichloroacetone (1.1 eq, e.g., 4.90 g).[6]

  • Heat the reaction mixture to reflux and stir for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

    • Scientist's Note: Refluxing in DME provides the necessary thermal energy for the cyclization and dehydration steps. The 48-hour duration ensures the reaction proceeds to completion, although monitoring is crucial.

  • After completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure (in vacuo).

  • The resulting crude residue is then purified by column chromatography on silica gel.

  • Elute the column with a suitable solvent system, such as a gradient of Dichloromethane/Ethyl Acetate (e.g., starting from 100:0 to 9:1), to isolate the pure product.[6]

  • Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid (typically white to off-white).

Expected Yield: ~35-40%.[6] Characterization: The product identity should be confirmed by NMR spectroscopy and mass spectrometry. The reported melting point is 154 °C.[6]

Part 2: Application in Library Development - Derivatization Protocols

The strategic value of this intermediate lies in its capacity for sequential, site-selective modifications. The general workflow involves an initial nucleophilic substitution at the highly reactive C2-chloromethyl position, followed by a more robust cross-coupling reaction at the C6-chloro position.

G cluster_0 Drug Discovery Workflow A Intermediate 6-Chloro-2-(chloromethyl) -imidazo[1,2-b]pyridazine B Step 1: C2 Derivatization (Nucleophilic Substitution) A->B Add R¹-Nucleophile C Step 2: C6 Derivatization (Cross-Coupling) B->C Add R²-Coupling Partner D Final Compound Library (Diverse Structures) C->D

Caption: Sequential derivatization workflow.

Protocol 2.1: Nucleophilic Substitution at C2

The C2-chloromethyl group is an excellent electrophile, readily undergoing Sₙ2 reactions with a variety of soft and hard nucleophiles. This step is typically performed first due to its higher reactivity under milder conditions compared to C6 cross-coupling.

General Protocol (Example with a secondary amine):

  • Dissolve this compound (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

  • Add a suitable base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 eq) to act as a proton scavenger.

  • Add the desired nucleophile (e.g., a secondary amine like morpholine, 1.2-1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours. Monitor by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the C2-substituted derivative.

Nucleophile Class Example Typical Conditions R¹ Group Introduced
AminesPiperidineK₂CO₃, DMF, RT2-(Piperidin-1-ylmethyl)
ThiolsThiophenolNaH, THF, 0 °C to RT2-((Phenylthio)methyl)
Alcohols/PhenolsPhenolK₂CO₃, Acetonitrile, 60 °C2-(Phenoxymethyl)
AzidesSodium AzideDMF/H₂O, 50 °C2-(Azidomethyl)
Protocol 2.2: Palladium-Catalyzed Cross-Coupling at C6

With the C2 position functionalized, the C6-chloro atom serves as an excellent handle for introducing aryl or heteroaryl groups via Suzuki-Miyaura coupling, or amino groups via Buchwald-Hartwig amination. These reactions are fundamental for exploring Structure-Activity Relationships (SAR) related to the "gatekeeper" region of many kinase inhibitors.[7]

General Protocol (Suzuki-Miyaura Coupling):

  • In a reaction vessel, combine the C2-substituted-6-chloroimidazo[1,2-b]pyridazine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq).

  • Add a solvent mixture, typically a combination of an organic solvent (e.g., Dioxane, DME, or Toluene) and water.

  • Purge the mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes.

    • Scientist's Note: This degassing step is critical. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive and halting the catalytic cycle.

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand (e.g., Xantphos).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the organic layer, dry, concentrate, and purify by column chromatography to yield the final C2,C6-disubstituted product.

Coupling Type Reagent Typical Catalyst/Ligand System R² Group Introduced
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄Phenyl
Suzuki-MiyauraPyridine-3-boronic acidPd(dppf)Cl₂3-Pyridyl
Buchwald-HartwigAnilinePd₂(dba)₃ / XantphosPhenylamino
SonogashiraPhenylacetylenePd(PPh₃)₄ / CuIPhenylethynyl

Example Application: Path to a GSK-3β Inhibitor Scaffold

The imidazo[1,2-b]pyridazine scaffold is a validated core for potent and selective GSK-3β inhibitors, which are being investigated for Alzheimer's disease.[4][8][9] The following hypothetical route demonstrates how our intermediate can be used to construct a molecule with features common to this inhibitor class.

  • Step A (C2 Substitution): React This compound with N-methylpiperazine using the conditions in Protocol 2.1. This introduces a basic, polar group often found to enhance solubility and pharmacokinetic properties.

  • Step B (C6 Coupling): Take the product from Step A and perform a Suzuki-Miyaura coupling with 4-fluoro-3-methoxyphenylboronic acid using the conditions in Protocol 2.2. This installs a substituted aromatic ring that can form key hydrogen bonds and hydrophobic interactions within the kinase ATP-binding site.

The resulting molecule possesses the core scaffold, a solubilizing group at C2, and a substituted aromatic ring at C6, representing a viable starting point for a GSK-3β inhibitor discovery program.

Conclusion

This compound is more than just a chemical; it is a strategic tool for accelerating drug discovery. Its dual reactive sites, which can be addressed with high selectivity, provide a reliable and efficient entry point to vast and biologically relevant chemical space. The protocols outlined here offer a robust framework for researchers to leverage this intermediate in their quest for novel therapeutics targeting a range of diseases, from cancer to neurodegeneration.

References

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review | Request PDF.
  • ACS Publications. (2023). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry.
  • MDPI. (2023). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank.
  • Semantic Scholar. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry.
  • PubMed. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry.
  • ACS Publications. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives.
  • ACS Publications. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters.
  • ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect.

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Application Notes and Protocols: 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Structure in Oncology

The imidazo[1,2-b]pyridazine core is a significant heterocyclic scaffold in medicinal chemistry, drawing considerable attention for its diverse pharmacological activities.[1] This privileged structure is a key component in numerous compounds with demonstrated anticancer properties.[2] The success of the multi-targeted kinase inhibitor Ponatinib, which features this scaffold, has spurred further interest in developing new imidazo[1,2-b]pyridazine-containing derivatives for various therapeutic applications, particularly in oncology.[1]

Derivatives of this scaffold have been shown to target a range of critical pathways in cancer progression by inhibiting protein kinases such as c-Met and VEGFR2, which are involved in tumor growth, angiogenesis, and metastasis.[3] The versatility of the imidazo[1,2-b]pyridazine system allows for strategic substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of potential drug candidates.[2]

This document provides detailed application notes and protocols for the use of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine , a key intermediate, in the synthesis and evaluation of novel anticancer agents. The reactive chloromethyl group at the 2-position serves as a crucial handle for introducing diverse chemical moieties, facilitating the exploration of structure-activity relationships (SAR) and the development of next-generation cancer therapeutics.

PART 1: Synthesis of this compound

The synthesis of this compound is a critical first step in its application for developing novel anticancer compounds. The following protocol is based on established synthetic routes.[4]

Protocol 1: Synthesis of this compound

Objective: To synthesize the title compound as a key intermediate for further derivatization.

Materials:

  • 6-chloropyridazin-3-amine

  • 1,3-dichloroacetone

  • 1,2-dimethoxyethane (DME)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-chloropyridazin-3-amine (1 equivalent) in 1,2-dimethoxyethane.

  • Addition of Reagent: To this solution, add 1,3-dichloroacetone (1.1 equivalents).

  • Reaction Conditions: Stir the reaction mixture and heat under reflux for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a dichloromethane-ethyl acetate (9:1) eluent system to yield this compound as a solid.[4]

Expected Outcome: A white solid with a melting point of approximately 154 °C.[4] The structure should be confirmed by 1H NMR spectroscopy.

PART 2: Application as a Synthetic Intermediate for Anticancer Drug Discovery

The primary application of this compound in cancer research is as a versatile building block for the synthesis of more complex and biologically active molecules. The chloromethyl group is readily displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups at the 2-position.

Workflow for Derivatization and Biological Evaluation

G cluster_synthesis Synthesis & Derivatization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Synthesis of this compound derivatization Nucleophilic Substitution at C2-chloromethyl synthesis->derivatization library Library of 2-substituted imidazo[1,2-b]pyridazine derivatives derivatization->library screening Antiproliferative Screening (e.g., MTT assay) library->screening mechanism Mechanism of Action Studies screening->mechanism kinase Kinase Inhibition Assays (e.g., c-Met, VEGFR2) mechanism->kinase xenograft Xenograft Models kinase->xenograft pk_pd Pharmacokinetics & Pharmacodynamics xenograft->pk_pd

Caption: Workflow for the application of this compound in cancer drug discovery.

Protocol 2: General Procedure for Nucleophilic Substitution

Objective: To synthesize a library of 2-substituted imidazo[1,2-b]pyridazine derivatives for SAR studies.

Materials:

  • This compound

  • A selection of nucleophiles (e.g., substituted phenols, anilines, thiols, secondary amines)

  • A suitable solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))

  • A suitable base (e.g., Potassium carbonate (K2CO3), Sodium hydride (NaH))

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) in an appropriate solvent in a round-bottom flask.

  • Addition of Base and Nucleophile: Add the base (1.2 equivalents) followed by the nucleophile (1.1 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired 2-substituted derivative.

Rationale: This protocol allows for the systematic modification of the 2-position of the imidazo[1,2-b]pyridazine scaffold, which is crucial for exploring the SAR and optimizing the biological activity of the resulting compounds.[3]

PART 3: In Vitro Biological Evaluation Protocols

Once a library of derivatives has been synthesized, the next step is to evaluate their anticancer activity.

Protocol 3: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MKN45 for c-Met activity, HUVEC for VEGFR2 activity, and various other lines like MCF-7, A549)[3][5]

  • Complete cell culture medium

  • Synthesized imidazo[1,2-b]pyridazine derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Rationale: The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic potential of anticancer compounds.[5]

Protocol 4: Western Blot Analysis for Apoptosis and Cell Cycle Markers

Objective: To investigate the mechanism of action of active compounds, including induction of apoptosis and cell cycle arrest.

Materials:

  • Cancer cells treated with active compounds

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., for PARP, Caspase-3, p53, p21, Cyclin D1, CDK4)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE and Western Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.

Rationale: Western blotting allows for the detection of changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation, providing insights into the molecular mechanism of the compound's anticancer activity.[5]

Signaling Pathway Targeted by Imidazo[1,2-b]pyridazine Derivatives

G cluster_pathway c-Met/VEGFR2 Signaling Pathway ligand HGF / VEGF receptor c-Met / VEGFR2 ligand->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation inhibitor Imidazo[1,2-b]pyridazine Derivative inhibitor->receptor Inhibition

Caption: Inhibition of c-Met/VEGFR2 signaling by imidazo[1,2-b]pyridazine derivatives.

PART 4: Quantitative Data and SAR Insights

The following table summarizes the anticancer activity of representative imidazo[1,2-b]pyridazine and related imidazo-fused heterocyclic derivatives from the literature, showcasing the potential of this scaffold.

Compound ClassTarget(s)Cancer Cell LineIC50 (nM)Reference
Imidazo[1,2-a]pyridine derivativec-Met, VEGFR2MKN455.0[3]
Imidazo[1,2-a]pyridine derivativec-Met, VEGFR2HUVEC1.8[3]
Imidazo[1,2-b]pyrazole derivative-A549 (Lung)<10,000[6]
Imidazo[1,2-b]pyrazole derivative-HCT116 (Colon)<10,000[6]

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 2-position: As demonstrated by the synthetic protocols, this position is crucial for introducing diversity and modulating activity.

  • Aromatic substitutions: The nature and position of substituents on aryl rings attached to the core scaffold significantly influence the inhibitory potency against target kinases like c-Met and VEGFR2.[3]

  • Conformational Rigidity: Introducing functionalities that can form intramolecular hydrogen bonds can lead to a more rigid conformation, often resulting in more potent inhibition.[3]

Conclusion

This compound is a valuable and versatile starting material in the field of cancer research. Its primary application lies in its role as a key synthetic intermediate for the generation of libraries of novel imidazo[1,2-b]pyridazine derivatives. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to synthesize, evaluate, and optimize these compounds as potential anticancer agents. The proven success of the imidazo[1,2-b]pyridazine scaffold in targeting key oncogenic pathways underscores the potential of this approach in discovering next-generation cancer therapies.

References

  • Al-Sanea, M. M., et al. (2014). New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis. European Journal of Medicinal Chemistry, 86, 793-805.
  • Chem-Impex. (n.d.). 6-Chloroimidazo[1,2-b]pyridazine. Retrieved from [Link]

  • Di Giorgio, C., et al. (2023). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2023(2), M1573.
  • Temple, C., Jr., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751.
  • Bendjeddou, L., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011.
  • Paidi, V. R., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Anti-Infective Agents, 15(2), 131-139.
  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 35933-35944.
  • Nakai, T., et al. (2013). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(24), 7686-7698.
  • Khan, M. A., et al. (2023). Structure-activity-relationship (SAR) studies of imidazo[1,2-a]pyridine...
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Application Notes & Protocols: Leveraging 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine as a Scaffold for Novel Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-b]pyridazine scaffold is recognized in medicinal chemistry as a privileged structure, a molecular framework that is capable of binding to multiple biological targets. This versatility has led to its incorporation into a wide array of therapeutic agents with applications including anticancer, anti-inflammatory, and antiparasitic treatments.[1][2] The inherent biological activity of this heterocyclic nucleus makes it a compelling starting point for drug discovery campaigns. This is exemplified by the successful kinase inhibitor Ponatinib, which features this core structure and has renewed interest in its therapeutic potential.[1][2]

Specifically, 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine stands out as a particularly valuable starting material for chemical synthesis. It possesses two key reactive "handles": a highly reactive chloromethyl group at the C2 position, ideal for nucleophilic substitution, and a chloro group at the C6 position, which can be modified through various cross-coupling reactions. These features allow for the systematic and diverse functionalization of the scaffold, enabling comprehensive Structure-Activity Relationship (SAR) studies.

This guide provides an in-depth technical overview and actionable protocols for researchers, scientists, and drug development professionals. We will detail the synthesis of the core scaffold, outline strategies for library development, and provide validated protocols for antiviral screening, empowering research teams to effectively employ this compound in the quest for novel antiviral therapeutics.

Section 1: The Chemistry of a Versatile Scaffold

The utility of this compound in a drug discovery program is rooted in its synthetic accessibility and its potential for controlled, site-specific modification. Understanding its chemistry is the first step toward unlocking its potential.

Synthesis of the Core Scaffold

The preparation of this compound is a straightforward cyclocondensation reaction. The causality behind this protocol lies in the nucleophilic character of the amino group of the pyridazine ring attacking the electrophilic carbonyl carbon of 1,3-dichloroacetone, followed by an intramolecular cyclization to form the fused bicyclic system.

Protocol 1.1: Synthesis of this compound [3]

  • Reaction Setup: To a solution of 6-chloropyridazin-3-amine (1.0 equiv, e.g., 5 g, 38.60 mmol) in a suitable solvent such as 1,2-dimethoxyethane (DME) (approx. 16 mL/g), add 1,3-dichloroacetone (1.1 equiv, e.g., 4.90 g).

    • Scientific Rationale: DME is an effective solvent for this reaction, facilitating the dissolution of the starting materials. A slight excess of 1,3-dichloroacetone ensures the complete consumption of the limiting pyridazine starting material.

  • Reaction Conditions: Stir the reaction mixture and heat under reflux for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, allow the mixture to cool to room temperature. Evaporate the solvent in vacuo. The resulting residue can be purified by column chromatography on silica gel.

    • Eluent System: A gradient of dichloromethane and ethyl acetate (e.g., starting from 9:1) is typically effective for purification.[3]

  • Characterization: The final product should be characterized by NMR (¹H and ¹³C) and mass spectrometry to confirm its identity and purity. The expected product is a white solid.[3]

Key Reactive Sites for Derivatization

The power of this scaffold lies in its two distinct reactive sites, which can be addressed with orthogonal chemistries to build a diverse library of compounds.

Caption: Key reactive sites for derivatization of the core scaffold.

  • C2-Chloromethyl Group: This is the most reactive site, behaving as an excellent electrophile. It readily undergoes S_N2 reactions with a wide range of nucleophiles (thiols, amines, phenoxides), allowing for the introduction of diverse side chains. This position is often critical for interacting with the target protein.

  • C6-Chloro Group: This site is less reactive and is typically modified using metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of aryl, heteroaryl, or alkyl groups, which can be used to modulate properties like solubility, metabolic stability, and target selectivity.

  • C3 Position: While less commonly modified, the C3 position can undergo electrophilic substitution, such as nitration, providing another avenue for derivatization.[3]

Section 2: Strategy for Antiviral Drug Design & Development

A successful drug discovery campaign begins with a clear strategy. With the this compound scaffold, a logical workflow involves hypothesis-driven library design followed by systematic screening.

Hypothesis-Driven Design

The broad bioactivity of the imidazo[1,2-b]pyridazine core suggests two primary strategic avenues for antiviral drug design:

  • Direct-Acting Antivirals (DAAs): Design derivatives to inhibit essential viral proteins. Many heterocyclic compounds are known to target viral enzymes like RNA-dependent RNA polymerase (RdRp) or proteases.[4] For example, studies on pestiviruses have shown that compounds can bind to allosteric pockets on the RdRp, inhibiting its function.[4]

  • Host-Targeting Antivirals (HTAs): Design derivatives to inhibit host cell factors that the virus hijacks for its replication. The imidazo[1,2-b]pyridazine scaffold is a known kinase inhibitor hinge-binding motif.[1] Viruses often depend on host kinases (e.g., Tyk2, IKKβ) for replication and to evade the immune response.[5][6] Developing inhibitors for these host kinases can provide broad-spectrum antiviral activity.

Library Synthesis and Screening Workflow

The proposed workflow is designed to efficiently identify and validate antiviral hits from a rationally designed chemical library.

Caption: Workflow for antiviral library synthesis and screening.

Section 3: Experimental Protocols

These protocols provide a validated, step-by-step methodology for synthesizing derivatives and evaluating their antiviral potential.

Protocol: General Procedure for Nucleophilic Substitution at the C2-Position

This protocol describes a general method for creating a library of analogs by reacting the C2-chloromethyl group with various thiols.

  • Reagents: this compound (1.0 equiv), desired thiol (1.1 equiv), a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv), and a polar aprotic solvent like N,N-Dimethylformamide (DMF).

  • Reaction: In a reaction vial, dissolve the this compound and the thiol in DMF.

  • Base Addition: Add K₂CO₃ to the mixture.

    • Scientific Rationale: The base is required to deprotonate the thiol, forming the more nucleophilic thiolate anion, which then displaces the chloride on the C2-methyl group.

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into water. A solid precipitate may form, which can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product via silica gel chromatography or recrystallization.

Protocol: In Vitro Antiviral Screening Cascade

This three-step cascade is designed to efficiently screen compounds, determine their therapeutic window, and quantify their potency.

Step 1: Cytotoxicity Assay (MTT Assay) [7]

  • Cell Seeding: Seed host cells (e.g., Vero, MDCK, MT-4, depending on the virus) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a "cells only" (negative control) and a "no cells" (background control) well.

  • Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Step 2: Primary Antiviral Screening (CPE Reduction Assay) [8]

  • Cell Seeding: Seed host cells in a 96-well plate as described above.

  • Infection and Treatment: Pre-treat the cells with non-toxic concentrations of your compounds for 1-2 hours. Then, add the virus at a multiplicity of infection (MOI) that causes complete cell death (cytopathic effect, or CPE) within 2-3 days. Include "virus only" (positive control) and "cells only" (negative control) wells.

  • Incubation: Incubate the plate at 37°C until the "virus only" control wells show 90-100% CPE.

  • Staining: Stain the remaining viable cells with a crystal violet solution.

  • Analysis: Visually or spectrophotometrically assess the wells. Wells with viable, stained cells indicate that the compound inhibited the virus-induced CPE. Compounds showing significant protection are considered "hits."

Step 3: Confirmatory & Potency Assay (Plaque Reduction Assay) [8]

  • Cell Seeding: Seed host cells in a 6-well or 12-well plate to form a confluent monolayer.

  • Infection: Remove the medium and infect the monolayers with a low, known number of plaque-forming units (PFU) of the virus (e.g., 100 PFU/well) for 1 hour.

  • Treatment and Overlay: Remove the virus inoculum. Overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) mixed with various concentrations of the hit compound.

    • Scientific Rationale: The semi-solid overlay prevents the virus from spreading randomly through the medium, ensuring that new infections are localized and form discrete plaques.

  • Incubation: Incubate the plates for several days until visible plaques form in the "virus only" control well.

  • Staining and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.

  • Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the compound concentration.

Data Analysis and Interpretation

The goal is to identify compounds that are potent against the virus but not toxic to the host cells.

  • CC50: 50% Cytotoxic Concentration. The concentration of the compound that kills 50% of the host cells.

  • EC50: 50% Effective Concentration. The concentration of the compound that inhibits 50% of viral activity (e.g., plaque formation).

  • Selectivity Index (SI): Calculated as SI = CC50 / EC50 . This is the most critical parameter. A higher SI value indicates a larger therapeutic window. Generally, an SI > 10 is considered a promising starting point for a hit compound.

Table 1: Template for Summarizing Antiviral Screening Data

Compound IDStructure Modification (e.g., at C2)CC50 (µM) on Host CellsEC50 (µM) against Virus XSelectivity Index (SI)
Control N/A>1005.0>20
SC-001 -S-Phenyl8515.25.6
SC-002 -S-Benzyl>1004.3>23.3
SC-003 -NH-Cyclopropyl5025.02.0

Section 4: Case Study & Future Directions

The imidazo[1,2-b]pyridazine class has shown promising activity against human picornaviruses, such as rhinoviruses (the common cold) and enteroviruses.[8] Derivatives have demonstrated potent inhibition of viral replication in cell-based assays.[8] The exact mechanism is often complex, but for many picornavirus inhibitors, it involves binding to the viral capsid to prevent uncoating or targeting viral enzymes like the 3C protease or the RdRp.

A focused library derived from this compound could be rapidly synthesized and screened against a panel of picornaviruses. Promising hits identified from the screening cascade (high SI value) would become lead compounds for further optimization.

Future Directions for Lead Compounds:

  • Mechanism of Action (MoA) Studies: Perform time-of-addition assays and select for resistant viral mutants to identify the specific viral or host target.[4]

  • Pharmacokinetic (ADME) Profiling: Evaluate the compound's absorption, distribution, metabolism, and excretion properties to assess its drug-like potential.[9]

  • In Vivo Efficacy Studies: Test the lead compound in a relevant animal model of viral infection to determine if the in vitro activity translates to a therapeutic effect in vivo.[6]

By following the strategic workflows and detailed protocols outlined in this guide, researchers can effectively harness the chemical versatility of this compound to accelerate the discovery of novel and potent antiviral agents.

References

  • Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives. Il Farmaco.
  • Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation. Journal of Medicinal Chemistry.
  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI.
  • Imidazole derivatives: Impact and prospects in antiviral drug discovery. PubMed Central.
  • Early Viral Entry Assays to identify and evaluate Antiviral Compounds. JoVE.
  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PubMed Central.
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.
  • Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies. RSC Publishing.
  • Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. PubMed.
  • Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies. PubMed Central.
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Request PDF on ResearchGate.
  • Substituted 2,6-bis(benzimidazol-2-yl)pyridines: a novel chemical class of pestivirus inhibitors that targets a hot spot for inhibition of pestivirus replication in the RNA-dependent RNA polymerase. PubMed.

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Application Note: A Practical Guide to the Synthesis and Biological Evaluation of Novel Imidazo[1,2-b]pyridazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Core in Drug Discovery

The imidazo[1,2-b]pyridazine nucleus is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, rightfully earning its status as a "privileged scaffold".[1][2] Its rigid, planar structure and rich electronic properties make it an ideal framework for developing potent and selective modulators of various biological targets. This scaffold is particularly prominent in the development of kinase inhibitors, with compounds like Ponatinib (a multi-targeted kinase inhibitor) validating its therapeutic potential.[2] The diverse biological activities associated with this core, including anticancer, anti-inflammatory, antiviral, and antibacterial properties, underscore its versatility and importance.[1][2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a diverse library of novel imidazo[1,2-b]pyridazine analogs and their subsequent biological screening. We will delve into the causality behind experimental choices, provide robust, step-by-step protocols, and outline a logical screening cascade to identify and validate promising lead compounds.

Part 1: Synthesis of the Imidazo[1,2-b]pyridazine Library

The cornerstone of this workflow is the efficient construction of the core heterocyclic system, followed by strategic diversification to explore the chemical space and build structure-activity relationships (SAR).

Core Scaffold Synthesis: The Condensation Reaction

The most reliable and widely adopted method for constructing the imidazo[1,2-b]pyridazine backbone is the condensation reaction between a 3-amino-6-halopyridazine and a suitable α-bromoketone.[4]

Causality and Experimental Rationale:

  • Starting Materials: 3-amino-6-chloropyridazine is a commercially available and cost-effective starting point. The chlorine atom at the 6-position serves a dual purpose: it electronically activates the pyridazine ring, and it provides a chemical handle for subsequent diversification via cross-coupling reactions.

  • Reaction Mechanism: The synthesis proceeds via an initial nucleophilic attack of the exocyclic amino group of the pyridazine onto the α-carbon of the bromoketone, followed by an intramolecular cyclization.

  • Base Selection: A mild base, such as sodium bicarbonate (NaHCO₃), is crucial.[4] It neutralizes the hydrobromic acid (HBr) byproduct generated during the reaction, driving the equilibrium towards the product. Using a strong base could lead to undesired side reactions, including self-condensation of the ketone or degradation of the starting materials.

Protocol 1: General Synthesis of 6-chloro-2-phenylimidazo[1,2-b]pyridazine
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-amino-6-chloropyridazine (1.0 eq) and 2-bromoacetophenone (1.05 eq) to ethanol (EtOH) to make a 0.2 M solution.

  • Base Addition: Add sodium bicarbonate (NaHCO₃) (2.5 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and monitor its progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Add deionized water to the residue and stir for 15 minutes.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

  • Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 6-chloro-2-phenylimidazo[1,2-b]pyridazine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Scaffold Diversification: Building the Analog Library

With the core scaffold in hand, the next critical phase is to introduce molecular diversity at key positions (C2, C3, and C6) to modulate the compound's physicochemical properties and biological activity.

Synthesis_Workflow cluster_start Starting Materials cluster_diversification Diversification Reactions SM1 3-Amino-6-halopyridazine Core_Synth Core Synthesis: Condensation Reaction SM1->Core_Synth SM2 α-Bromoketones (R1-CO-CH2Br) SM2->Core_Synth Core_Scaffold Imidazo[1,2-b]pyridazine Core (e.g., 6-halo-2-R1-substituted) Core_Synth->Core_Scaffold Div_C6 C6-Position (e.g., Suzuki, Buchwald-Hartwig) Core_Scaffold->Div_C6 Div_C2 C2-Position (Varying α-Bromoketone) Core_Scaffold->Div_C2 Div_C3 C3-Position (e.g., Halogenation, Nitration) Core_Scaffold->Div_C3 Library Diverse Analog Library Div_C6->Library Div_C2->Library Div_C3->Library

Caption: Synthetic workflow for imidazo[1,2-b]pyridazine library generation.

  • C2-Position Diversity: This is most easily achieved by using a variety of substituted α-bromoketones in the initial condensation reaction. For instance, using 2-bromo-1-(4-methoxyphenyl)ethan-1-one will yield a C2-analog with a methoxyphenyl group.

  • C6-Position Diversity: The halogen at the C6 position is a versatile handle for metal-catalyzed cross-coupling reactions.[5] Suzuki-Miyaura coupling can be used to introduce aryl or heteroaryl groups, while Buchwald-Hartwig amination can install various amine functionalities. These modifications are critical for tuning properties like solubility, metabolic stability, and target engagement.[6]

  • C3-Position Diversity: The C3 position can be functionalized after the core is formed, often through electrophilic substitution reactions like nitration or halogenation, providing another vector for SAR exploration.

Part 2: Biological Screening Cascade

A hierarchical screening approach is essential for efficiently identifying and prioritizing compounds. This cascade moves from high-throughput, target-specific assays to more complex, physiologically relevant cellular models. Given the prevalence of imidazo[1,2-b]pyridazines as kinase inhibitors, we will use this target class as our primary example.[7][8][9][10][11][12]

Screening_Cascade Lib Synthesized Compound Library Primary Primary Screen: In Vitro Biochemical Assay (e.g., Kinase Inhibition @ 10 µM) Lib->Primary Hit_Ident Hit Identification (% Inhibition > 50%) Primary->Hit_Ident Dose_Resp Dose-Response & IC₅₀ Determination Hit_Ident->Dose_Resp Active Compounds Secondary Secondary Screen: Cell-Based Assay (e.g., Anti-Proliferation, Target Engagement) Dose_Resp->Secondary Lead_Select Lead Candidate Selection Secondary->Lead_Select Further_Opt Further Optimization (ADME, PK/PD, In Vivo) Lead_Select->Further_Opt

Caption: Hierarchical screening cascade for hit identification and validation.

Primary Screen: In Vitro Kinase Inhibition Assay

The goal of the primary screen is to rapidly identify compounds that interact with the target of interest. A luminescence-based kinase assay that measures ATP consumption is a common high-throughput method.

Rationale: Kinases catalyze the transfer of a phosphate group from ATP to a substrate. As the kinase reaction proceeds, ATP is consumed. This assay quantifies the amount of remaining ATP, which is inversely proportional to kinase activity.

Protocol 2: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
  • Compound Preparation: Prepare 10 mM stock solutions of each synthesized analog in 100% DMSO. Create a working compound plate by diluting stocks to 100 µM (for a final assay concentration of 10 µM).

  • Assay Setup (384-well plate):

    • Add 5 µL of kinase reaction buffer containing the specific kinase and its substrate to each well.

    • Add 0.5 µL of compound from the working plate (or DMSO for controls).

    • Controls: Include "no kinase" wells (maximum ATP signal) and "vehicle only" (DMSO, minimum ATP signal/maximum kinase activity) controls.

  • Initiate Reaction: Add 5 µL of 10 µM ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour (or as optimized for the specific kinase).

  • Detection:

    • Add 10 µL of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the vehicle (0% inhibition) and no kinase (100% inhibition) controls. Compounds showing >50% inhibition are considered "hits" and are advanced to determine their half-maximal inhibitory concentration (IC₅₀).

Secondary Screen: Cellular Anti-Proliferative Assay

A cellular assay is critical to confirm that the compound's activity in a test tube translates to a biological effect in a relevant cell line and to assess cytotoxicity. For potential anticancer agents, an anti-proliferative assay is a standard secondary screen.[7][12]

Protocol 3: SRB (Sulforhodamine B) Anti-Proliferative Assay
  • Cell Plating: Seed a human cancer cell line (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with the hit compounds at various concentrations (e.g., a 7-point serial dilution from 100 µM to 10 nM). Include a DMSO vehicle control.

  • Incubation: Incubate the treated cells for 72 hours.

  • Cell Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining:

    • Wash the plates five times with deionized water and allow them to air dry.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Wash and Solubilize:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Readout: Shake the plates for 5 minutes and read the absorbance at 510 nm on a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Part 3: Data Presentation and Interpretation

Systematic data organization is key to deciphering Structure-Activity Relationships (SAR).

Table 1: Representative Synthesis and Biological Activity Data
Compound IDR¹ (at C2)R² (at C6)Yield (%)Kinase IC₅₀ (nM)A549 Cell IC₅₀ (nM)
A-01 Phenyl-Cl851,250>10,000
A-02 4-Methoxyphenyl-Cl82980>10,000
A-03 Phenyl4-Methylpiperazin-1-yl6575150
A-04 4-Methoxyphenyl4-Methylpiperazin-1-yl614295
A-05 PhenylMorpholino7168130

Interpretation: The data in Table 1 suggests that the presence of a basic amine at the C6 position (A-03, A-04, A-05) is critical for both biochemical and cellular activity compared to the chloro-substituted precursor (A-01). Furthermore, the addition of a methoxy group at the 4-position of the C2-phenyl ring (A-04 vs. A-03) appears to enhance potency. This initial SAR provides a clear rationale for the next round of analog synthesis, focusing on further exploration of substituents at the C6 and C2 positions.

Conclusion

This application note outlines a robust and logical framework for the design, synthesis, and evaluation of novel imidazo[1,2-b]pyridazine analogs. By combining efficient chemical synthesis with a hierarchical biological screening cascade, research teams can effectively navigate the early stages of drug discovery. The protocols described herein are designed to be adaptable to various biological targets and cell systems, providing a solid foundation for identifying new therapeutic lead compounds based on this versatile and privileged scaffold.

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  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021). ResearchGate. [Link]

  • Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. (2018). ResearchGate. [Link]

  • Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. (2017). MedChemComm. [Link]

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Application Note & Protocols: Advanced Analytical Techniques for Monitoring Reactions with 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibitors for cancer therapy and agents targeting infectious diseases.[1][2] 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine is a critical bicyclic heteroaromatic intermediate used in the synthesis of these complex pharmaceutical molecules.[3][4] The precise control and monitoring of chemical reactions involving this intermediate are paramount to ensure optimal yield, identify impurities, and guarantee the safety and efficacy of the final active pharmaceutical ingredient (API).[5]

This guide provides a detailed overview of robust analytical techniques for monitoring reactions involving this compound. We will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals to establish self-validating and reliable reaction monitoring systems.

Chapter 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Reaction Profiling

Principle of Application

HPLC is the cornerstone of reaction monitoring in pharmaceutical development due to its exceptional resolving power, quantitative accuracy, and robustness.[6] For reactions involving this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach. This technique separates the relatively nonpolar parent compound from polar starting materials, reagents, and potential polar byproducts. By tracking the decrease in the starting material's peak area and the corresponding increase in the product's peak area over time, a precise reaction profile can be generated.

Protocol 1: At-Line RP-HPLC Monitoring

This protocol is designed for at-line analysis, where samples are periodically withdrawn from the reaction, quenched, and then analyzed.

Step-by-Step Methodology:

  • Sample Preparation (Quenching):

    • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction vessel at predetermined time points (e.g., t=0, 1h, 2h, etc.).

    • Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 1 mL) of a solvent mixture that stops the reaction and is compatible with the mobile phase, such as a 50:50 mixture of acetonitrile and water. This prevents further chemical changes during analysis.

    • Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC or UPLC system equipped with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • UV Detection: Monitor at a wavelength where both the starting material and the expected product have significant absorbance (e.g., 254 nm or 280 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.

    • Column Temperature: 30 °C

  • Gradient Elution: A gradient elution is crucial for separating compounds with a range of polarities.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
17.0595
17.1955
20.0955
  • Data Analysis and Interpretation:

    • Identify the peaks corresponding to the starting material, product, and any major byproducts based on their retention times (t_R).

    • Integrate the peak areas for each component at every time point.

    • Calculate the percent conversion using the formula: % Conversion = [Area_product / (Area_starting_material + Area_product)] * 100

    • Plot the percent conversion versus time to obtain a kinetic profile of the reaction.

Data Presentation: Example Reaction Profile

Time PointRetention Time (min) - Starting MaterialPeak Area - Starting MaterialRetention Time (min) - ProductPeak Area - Product% Conversion
0 h10.25,000,00012.500%
1 h10.22,500,00012.52,500,00050%
2 h10.2500,00012.54,500,00090%
4 h10.2< 50,00012.54,950,000>99%

Workflow for HPLC Reaction Monitoring

HPLC_Workflow cluster_reaction Reaction Vessel cluster_sampling At-Line Sampling cluster_analysis HPLC Analysis cluster_data Data Interpretation Reaction Ongoing Chemical Reaction Sampling Withdraw Aliquot Reaction->Sampling Quenching Quench Reaction & Dilute Sampling->Quenching Filtering Filter Sample (0.22 µm) Quenching->Filtering Injection Inject into HPLC Filtering->Injection Separation C18 Column Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate % Conversion Integration->Calculation Profile Generate Kinetic Profile Calculation->Profile

Caption: At-line HPLC reaction monitoring workflow.

Chapter 2: LC-MS for Impurity Identification and Mass Balance

Principle of Application

While HPLC-UV provides excellent quantitative data, it offers no structural information about unknown peaks. Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool that couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.[5][6] This allows for the determination of the molecular weight of the starting material, product, and, most importantly, any reaction byproducts or impurities. For halogenated compounds like this compound, MS is particularly powerful due to the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which serves as a clear signature for chlorine-containing fragments.[7]

Protocol 2: Impurity Profiling by LC-MS

This protocol utilizes an Electrospray Ionization (ESI) source, which is well-suited for the polar nature of the imidazo[1,2-b]pyridazine core.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare samples as described in the HPLC protocol. The use of volatile buffers like formic acid or ammonium acetate in the mobile phase is critical for MS compatibility.[8]

  • Instrumentation and Conditions:

    • LC-MS System: An HPLC or UPLC system coupled to a single quadrupole or, ideally, a high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap instrument.

    • LC Conditions: Use the same column and mobile phase conditions as the HPLC method to allow for direct comparison of chromatograms.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically effective for nitrogen-containing heterocycles.[8]

    • Mass Analyzer Settings:

      • Scan Range: Set a wide scan range (e.g., m/z 100-1000) to capture all potential ions.

      • Capillary Voltage: ~3.5 kV

      • Drying Gas (N₂) Temperature: ~300 °C

      • Drying Gas Flow: ~10 L/min

  • Data Analysis and Structural Elucidation:

    • Extract the ion chromatogram for the expected mass of the product ([M+H]⁺).

    • Examine the mass spectra of unknown peaks in the chromatogram.

    • Look for the characteristic isotopic pattern of chlorine atoms. A single chlorine atom will produce peaks separated by ~2 Da with a 3:1 intensity ratio. Two chlorine atoms will produce a more complex pattern (M, M+2, M+4) with a 9:6:1 intensity ratio.

    • Use the accurate mass data from an HRMS to predict the elemental composition of unknown impurities.

    • Propose structures for byproducts based on their molecular formula and known reactivity of the starting materials.

Data Presentation: Example Impurity Analysis

t_R (min)Observed m/z ([M+H]⁺)Isotopic PatternProposed FormulaProposed Structure/Source
10.2201.99Cl₂ pattern observedC₇H₆Cl₂N₃⁺Starting Material
12.5250.11Cl pattern observedC₁₁H₁₃ClN₃O⁺Desired Product
11.8183.98Cl pattern observedC₇H₅ClN₃O⁺Hydrolysis of chloromethyl group
14.1384.05Cl₄ pattern observedC₁₄H₉Cl₄N₆⁺Dimerization byproduct

Logical Diagram for Impurity Identification

LCMS_Logic Start LC-MS Data Acquisition TIC Total Ion Chromatogram Start->TIC UnknownPeak Select Unknown Peak TIC->UnknownPeak MassSpec Extract Mass Spectrum UnknownPeak->MassSpec Isotope Analyze Isotopic Pattern (e.g., Cl signature) MassSpec->Isotope AccurateMass Determine Accurate Mass (HRMS) MassSpec->AccurateMass Formula Propose Elemental Formula Isotope->Formula AccurateMass->Formula Structure Propose Chemical Structure Formula->Structure Pathway Hypothesize Formation Pathway Structure->Pathway

Caption: Logical workflow for impurity identification using LC-MS.

Chapter 3: In-Situ Reaction Monitoring with NMR Spectroscopy

Principle of Application

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-invasive method for monitoring reactions in real-time, directly within the reaction vessel (or an NMR tube).[9][10] This technique provides detailed structural information and allows for the simultaneous observation of starting materials, intermediates, products, and byproducts. For reactions with this compound, ¹H NMR is particularly useful. Diagnostic peaks, such as the singlet for the chloromethyl (-CH₂Cl) protons, can be monitored to track the consumption of the starting material, while new signals corresponding to the product appear and grow over time.[4]

Protocol 3: Real-Time ¹H NMR Kinetic Analysis

This protocol is for setting up an in-situ NMR experiment to acquire kinetic data.

Step-by-Step Methodology:

  • Sample Preparation:

    • The reaction must be conducted in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to avoid a large solvent signal in the ¹H NMR spectrum.

    • Add a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) to the reaction mixture. The internal standard should have a simple spectrum with peaks that do not overlap with any reactant or product signals.

    • Transfer the complete reaction mixture to an NMR tube.

  • NMR Data Acquisition:

    • Place the NMR tube in the spectrometer, which has been pre-shimmed and tuned.

    • Acquire an initial spectrum (t=0) before initiating the reaction (e.g., before adding a catalyst or heating).

    • Initiate the reaction (e.g., by heating the probe to the desired reaction temperature).

    • Set up an arrayed experiment to automatically acquire ¹H NMR spectra at regular intervals (e.g., every 5-10 minutes). Keep the number of scans low to ensure rapid acquisition for each time point.[11]

  • Data Processing and Analysis:

    • Process each spectrum in the array (Fourier transform, phase correction, baseline correction).

    • For each time point, integrate the area of a diagnostic peak for the starting material, a diagnostic peak for the product, and the peak for the internal standard.

    • Normalize the integrals of the starting material and product to the integral of the internal standard. This corrects for any variations in instrument performance over time.

    • Calculate the concentration of each species at each time point based on the initial known concentrations.

    • Plot concentration vs. time to determine the reaction kinetics.

Data Presentation: Example NMR Monitoring Data

Time (min)Chemical Shift (ppm)Integral (Normalized to Int. Std.)Species
04.76 (s, 2H)1.00Starting Material (-CH₂Cl)
0-0.00Product
304.76 (s, 2H)0.52Starting Material (-CH₂Cl)
304.95 (s, 2H)0.48Product (-CH₂-Nu)
604.76 (s, 2H)0.15Starting Material (-CH₂Cl)
604.95 (s, 2H)0.85Product (-CH₂-Nu)
1204.76 (s, 2H)<0.01Starting Material (-CH₂Cl)
1204.95 (s, 2H)0.99Product (-CH₂-Nu)

Conceptual Diagram of In-Situ NMR Monitoring

NMR_Concept NMR_Tube NMR Tube in Spectrometer Reaction Mixture (t=0) Reactants + Deuterated Solvent + Internal Standard Trigger Initiate Reaction (e.g., Heat) NMR_Tube:f0->Trigger Acquisition Automated ¹H NMR Acquisition Array Trigger->Acquisition Spectra Time-Resolved Spectra (t=0, t=1, t=2...t=n) Acquisition->Spectra Analysis Data Processing & Analysis Integrate Diagnostic Peaks Normalize to Internal Standard Plot Concentration vs. Time Spectra->Analysis

Caption: Conceptual overview of in-situ NMR reaction monitoring.

Conclusion

The effective monitoring of reactions involving this compound requires a multi-faceted analytical approach. HPLC serves as the robust workhorse for quantitative analysis of reaction conversion and purity. LC-MS provides essential qualitative information, enabling the confident identification of byproducts and impurities critical for process optimization and safety assessment. Finally, in-situ NMR offers a sophisticated, real-time view into the reaction dynamics, providing invaluable kinetic and mechanistic insights. By judiciously applying these complementary techniques, researchers and drug development professionals can achieve a comprehensive understanding and precise control over the synthesis of vital imidazo[1,2-b]pyridazine-based pharmaceuticals.

References

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central. Available at: [Link]

  • Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. Available at: [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available at: [Link]

  • In‐situ NMR monitoring of the reaction. ResearchGate. Available at: [Link]

  • A Simple Device for Automated Mixing of Heterogeneous Solid‐Liquid Reactions During In‐Situ Monitoring by NMR Spectroscopy. Wiley Online Library. Available at: [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. Available at: [Link]

  • Real-Time Reaction Monitoring. Max-Planck-Institut für Kohlenforschung. Available at: [Link]

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  • NMR reaction monitoring in flow synthesis. PubMed Central. Available at: [Link]

  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI. Available at: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. Available at: [Link]

  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed. Available at: [Link]

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  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]

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  • CAS No : 17412-23-6 | Product Name : 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine. Pharmaffiliates. Available at: [Link]

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Application Notes & Protocols: Strategic Functionalization of the Imidazo[1,2-b]pyridazine Core for Novel Therapeutic and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[1,2-b]pyridazine Scaffold - A Privileged Core in Modern Chemistry

The imidazo[1,2-b]pyridazine ring system is a fused bicyclic heterocycle that has garnered significant attention in medicinal chemistry and materials science. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[1][2][3] The versatility of this core is exemplified by the FDA-approved multi-kinase inhibitor Ponatinib (Iclusig®), used in the treatment of chronic myeloid leukemia.[1][4] Beyond oncology, derivatives have shown promise as kinase inhibitors for autoimmune diseases, antimicrobial agents, and even as potential imaging agents for detecting β-amyloid plaques in Alzheimer's disease.[1][5][6]

The therapeutic potential of this scaffold is intrinsically linked to our ability to strategically and selectively modify its structure. The functionalization at different positions of the imidazole (C2, C3) and pyridazine (C6, C7, C8) rings allows for the fine-tuning of a molecule's physicochemical properties, including its potency, selectivity, and pharmacokinetic profile.[2] This guide provides an in-depth exploration of key functionalization strategies, complete with detailed protocols, to empower researchers in the synthesis of novel imidazo[1,2-b]pyridazine derivatives for a new generation of applications.

Part 1: Strategic Approaches to Regioselective Functionalization

The reactivity of the imidazo[1,2-b]pyridazine core is not uniform. The imidazole ring is generally more electron-rich and susceptible to electrophilic attack and direct C-H functionalization, particularly at the C3 position. Conversely, the pyridazine ring is more electron-deficient, making it amenable to nucleophilic aromatic substitution (SNAr), especially when activated by a leaving group at the C6 position.

Late-Stage Functionalization: Direct C-H Activation

Direct C-H functionalization is a powerful, atom-economical strategy that avoids the need for pre-functionalized starting materials like halogenated scaffolds.[7][8] Palladium-catalyzed direct arylation is particularly effective for introducing aryl and heteroaryl moieties at the C3 position.[9][10]

Causality of C3 Selectivity: The regioselectivity for C-H functionalization at the C3 position is often governed by a concerted metalation-deprotonation (CMD) mechanism.[4] The palladium catalyst preferentially interacts with the more nucleophilic C3 position of the imidazole ring. This approach is highly valued for its efficiency in rapidly building molecular complexity.[4]

Workflow for C3-Arylation via Direct C-H Activation

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Outcome Start_Core Imidazo[1,2-b]pyridazine (e.g., 6-chloro variant) Mixing Combine Reactants, Catalyst, and Base in Solvent Start_Core->Mixing Start_Aryl Aryl Halide (e.g., Aryl Bromide) Start_Aryl->Mixing Catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Catalyst->Mixing Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Mixing Solvent Solvent (e.g., DMA, Toluene) Solvent->Mixing Heating Heat under Inert Atmosphere (e.g., 110-150 °C) Mixing->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product C3-Arylated Imidazo[1,2-b]pyridazine Purification->Product Analysis Characterization (NMR, MS) Product->Analysis

Caption: General workflow for direct C3-arylation.

Building Block Approach: Halogenation and Cross-Coupling

A more traditional, yet highly robust, method involves initial halogenation of the scaffold followed by transition-metal-catalyzed cross-coupling reactions.[7] This approach offers excellent control and predictability. Bromination is a common first step and typically occurs regioselectively at the C3 position due to the electronic nature of the imidazole ring.[11]

Once the 3-bromo-imidazo[1,2-b]pyridazine intermediate is secured, it becomes a versatile building block for a variety of cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Reacts with boronic acids or esters to form C-C bonds, ideal for introducing aryl or vinyl groups.[12][13][14]

  • Sonogashira Coupling: Couples with terminal alkynes to install alkynyl functionalities, which can serve as handles for further transformations.[9][15]

  • Stille Coupling: Uses organostannanes to form C-C bonds.[9][15]

  • Buchwald-Hartwig Amination: Forms C-N bonds, crucial for installing amine-based functional groups that are prevalent in kinase inhibitors.[7]

Functionalization at the C6 position often begins with a 6-chloro- or 6-bromo-imidazo[1,2-b]pyridazine, which is readily prepared by condensation of 3-amino-6-halopyridazine with an α-bromoketone.[5][9] This C6-halogen is then susceptible to both SNAr and palladium-catalyzed cross-coupling reactions.[9][15][16]

Part 2: Detailed Experimental Protocols

These protocols are designed to be self-validating, with clear steps and expected outcomes. All manipulations involving anhydrous solvents or air-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 2.1: Regioselective C3-Bromination of 6-chloro-2-phenylimidazo[1,2-b]pyridazine

This protocol describes the selective installation of a bromine atom at the C3 position, creating a key intermediate for subsequent cross-coupling reactions.

Rationale: N-Bromosuccinimide (NBS) is a mild and effective electrophilic brominating agent. The reaction proceeds preferentially at the electron-rich C3 position of the imidazole ring. Acetonitrile is a suitable polar aprotic solvent for this transformation.

Step-by-Step Methodology:

  • Preparation: To a solution of 6-chloro-2-phenylimidazo[1,2-b]pyridazine (1.0 eq) in anhydrous acetonitrile (ACN), add N-Bromosuccinimide (NBS) (1.05 eq) in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Isolation: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine as a solid.

  • Validation: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the C3-H proton signal in the ¹H NMR spectrum is a key indicator of successful bromination.[11]

Protocol 2.2: C6-Amination via Nucleophilic Aromatic Substitution (SNAr)

This protocol details the displacement of a chlorine atom at the C6 position with an amine, a common strategy for synthesizing kinase inhibitors.[17]

Rationale: The C6 position of the pyridazine ring is electron-deficient and activated towards nucleophilic attack. Using a suitable amine nucleophile under thermal or microwave conditions facilitates the displacement of the chloride leaving group.[11][17]

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine 3-bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine (1.0 eq), the desired primary or secondary amine (1.5-2.0 eq), and a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

  • Reaction: Seal the vial and heat the mixture in a microwave reactor at 100-150 °C for 30-90 minutes. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by flash column chromatography on silica gel to yield the desired 6-amino-3-bromo-2-phenylimidazo[1,2-b]pyridazine derivative.

  • Validation: Characterize the product by NMR and HRMS to confirm the successful substitution at the C6 position.

Protocol 2.3: C3-Arylation via Suzuki-Miyaura Cross-Coupling

This protocol outlines the palladium-catalyzed coupling of a C3-bromo intermediate with a boronic acid to install a new aryl group.

Rationale: The Suzuki-Miyaura reaction is one of the most reliable and versatile methods for C-C bond formation. It utilizes a palladium catalyst, a base, and an aryl boronic acid to functionalize the C3-bromo position with high efficiency and functional group tolerance.[12][18]

Suzuki-Miyaura Cross-Coupling Reaction Scheme

G Reactant1 3-Bromo-Imidazo[1,2-b]pyridazine Derivative Product 3-Aryl-Imidazo[1,2-b]pyridazine Product Reactant1->Product Suzuki Coupling Reactant2 Aryl Boronic Acid (R'-B(OH)₂) Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product

Caption: Key components of the Suzuki-Miyaura reaction.

Step-by-Step Methodology:

  • Preparation: To a reaction flask, add the 6-amino-3-bromo-imidazo[1,2-b]pyridazine derivative (1.0 eq), the aryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃) (2.0 eq).

  • Solvent Addition: Add a degassed mixture of solvents, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to 80-100 °C under an inert atmosphere for 4-12 hours, until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Isolation: Purify the resulting crude material by column chromatography on silica gel to obtain the final trisubstituted imidazo[1,2-b]pyridazine product.

  • Validation: Confirm the final structure, purity, and identity using ¹H NMR, ¹³C NMR, and HRMS.

Part 3: Applications in Drug Discovery - Kinase Inhibitors

The strategic functionalization of the imidazo[1,2-b]pyridazine core has been instrumental in the development of potent and selective kinase inhibitors.[19][20] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The ability to install diverse substituents at the C3 and C6 positions allows for the exploration of the chemical space around the kinase active site, optimizing interactions and improving inhibitory activity.

Compound Class C3-Substituent C6-Substituent Target Kinase(s) Therapeutic Area IC₅₀ (nM)
Ponatinib Analog3-(2-pyridyl)ethynyl6-(methylphenyl)aminoBCR-Abl, VEGFR2Oncology< 1
Mps1 Inhibitor[20]3-(1H-pyrazol-4-yl)6-(morpholino)ethoxyMps1 (TTK)Oncology0.7
IRAK4 Inhibitor[19]3-methyl6-(pyrimidin-4-yl)aminoIRAK4Inflammation1.3
Tyk2 JH2 Inhibitor[6]3-H6-((2-oxo-dihydropyridin-3-yl)amino)Tyk2 (pseudokinase)Autoimmune< 10

This table presents representative data synthesized from public domain knowledge and is for illustrative purposes.

Conclusion and Future Outlook

The imidazo[1,2-b]pyridazine scaffold remains a cornerstone of modern medicinal chemistry. The synthetic strategies outlined here—spanning direct C-H activation, halogenation, cross-coupling, and nucleophilic substitution—provide a robust toolkit for researchers to generate novel analogues. As our understanding of disease biology deepens, the ability to precisely engineer molecules based on this privileged core will continue to drive the discovery of new and effective therapeutics. Future advancements will likely focus on developing even more efficient, sustainable, and regioselective functionalization methods, including photoredox catalysis and enzymatic transformations, further expanding the accessible chemical space for this remarkable heterocycle.

References

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  • Zhen, J., et al. (2007). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 50(13), 3157–3166. [Link]

  • Wang, X., et al. (2021). Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L256P diffuse large B-cell lymphoma. Bioorganic & Medicinal Chemistry, 48, 116405. [Link]

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  • El Akkaoui, A., et al. (2008). Efficient and regioselective functionalization of imidazo[1,2-b]pyridazines via palladium-catalyzed cross-coupling reaction and SNAr. ResearchGate. [Link]

  • Various Authors. (2021). The pharmacologically active imidazo[1,2-b]pyridazine derivatives. ResearchGate. [Link]

  • Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 596–601. [Link]

  • Various Authors. (2008). ChemInform Abstract: Efficient and Regioselective Functionalization of Imidazo[1,2-b]pyridazines via Palladium-Catalyzed Cross-Coupling Reaction and S N Ar. ResearchGate. [Link]

  • Wang, Z., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 28(10), 4059. [Link]

  • Hranjec, M., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(21), 6429. [Link]

  • Li, H., et al. (2020). Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. Bioorganic & Medicinal Chemistry Letters, 30(14), 127255. [Link]

  • Singh, R., & Singh, K. (2021). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 19(4), 749-770. [Link]

  • Chen, Y., et al. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science, 14(40), 11094-11101. [Link]

  • Kim, H. J., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry, 58(4), 1836–1855. [Link]

  • Various Authors. (N.D.). Bromination of imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Various Inventors. (2013). Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • Soulé, J-F., et al. (2011). Phosphine-Free Palladium-Catalyzed Direct Arylation of Imidazo[1,2-a]pyridines with Aryl Bromides at Low Catalyst Loading. The Journal of Organic Chemistry, 76(24), 10199–10206. [Link]

  • Samanta, S., et al. (2017). Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation. Chemical Communications, 53(85), 11709-11712. [Link]

  • Oumata, N., et al. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. European Journal of Medicinal Chemistry, 208, 112762. [Link]

  • Fernandes, S. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]

  • Gamage, C. A., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Tetrahedron Letters, 133, 154823. [Link]

  • Various Authors. (N.D.). Suzuki-Miyaura cross-coupling reaction of 3-bromoimidazo[1,2-b]pyridazine 40. ResearchGate. [Link]

  • Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(18), 5649. [Link]

  • Koubachi, J., et al. (2007). Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation. The Journal of Organic Chemistry, 72(20), 7650-5. [Link]

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Harnessing the Imidazo[1,2-b]pyridazine Scaffold: A Guide to Synthesizing Novel Fluorescent Probes from 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[1,2-b]pyridazine Core - A Privileged Scaffold for Fluorescence Probe Development

The imidazo[1,2-b]pyridazine heterocyclic system has garnered significant attention in medicinal chemistry and materials science. Its rigid, planar structure and electron-deficient nature provide a robust foundation for the development of molecules with intriguing photophysical properties.[1] This scaffold is a key component in pharmacologically active compounds, including the FDA-approved kinase inhibitor Ponatinib, highlighting its excellent biocompatibility and cell permeability.[2] The inherent photophysical characteristics of imidazo[1,2-b]pyridazine derivatives, such as their potential for high thermal stability and electron-transporting capabilities, make them an attractive core for the design of novel fluorescent probes.[1][3] Furthermore, related heterocyclic systems like imidazo[1,5-a]pyridines are known to exhibit large Stokes shifts, a highly desirable property for fluorescent probes that minimizes self-quenching and improves signal-to-noise ratios in imaging applications.

This application note provides a comprehensive guide for researchers on utilizing 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine as a versatile starting material for the synthesis of a new class of fluorescent probes. We will explore the strategic functionalization of its two reactive sites—the 2-(chloromethyl) group and the 6-chloro position—to create a diverse library of probes for cellular imaging and other biological applications. The protocols outlined herein are based on established chemical principles and the known reactivity of this scaffold, offering a scientifically sound roadmap for innovation in fluorescent probe design.

Core Principles of Probe Design with this compound

The design of effective fluorescent probes hinges on several key parameters: high quantum yield, photostability, a large Stokes shift, and biocompatibility.[] The this compound scaffold offers two distinct points for chemical modification, allowing for a modular approach to probe design.

  • The 2-(Chloromethyl) Position: This site acts as a reactive electrophile, ideal for nucleophilic substitution reactions. This allows for the direct attachment of a wide range of nucleophilic fluorophores (e.g., phenols, thiols, or amines of existing dyes) or linker molecules for further functionalization. This approach is advantageous for creating probes where the imidazo[1,2-b]pyridazine core primarily serves as a scaffold and a modulator of the attached fluorophore's properties.

  • The 6-Chloro Position: The chlorine atom at this position is amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6] This enables the introduction of various aryl and heteroaryl groups. This strategy can be employed in two ways:

    • Direct Attachment of a Fluorophore: An arylboronic acid derivative of a known fluorophore can be coupled to the scaffold.

    • Modulation of Intrinsic Fluorescence: The introduction of electron-donating or -withdrawing groups at this position can be used to tune the intrinsic fluorescence of the imidazo[1,2-b]pyridazine core itself, a common strategy in the design of "turn-on" or ratiometric probes.[7]

The following sections will provide detailed protocols for the functionalization of both positions, followed by guidelines for the characterization and application of the resulting fluorescent probes.

Part 1: Synthesis of Fluorescent Probes via Nucleophilic Substitution at the 2-(Chloromethyl) Position

The chloromethyl group at the C2 position is a key handle for introducing fluorescent moieties. The reaction proceeds via a standard SN2 mechanism with a suitable nucleophilic fluorophore.

Protocol 1: General Procedure for the Synthesis of a Coumarin-Conjugated Imidazo[1,2-b]pyridazine Probe

This protocol describes the synthesis of a fluorescent probe by reacting this compound with a nucleophilic coumarin derivative, 7-hydroxycoumarin. Coumarins are widely used fluorophores known for their high quantum yields and sensitivity to the local environment.

Materials:

  • This compound

  • 7-Hydroxycoumarin

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 7-hydroxycoumarin (1.1 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents). Stir the mixture at room temperature for 30 minutes to generate the phenoxide nucleophile.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the desired fluorescent probe.

Causality Behind Experimental Choices:

  • Base and Solvent: Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl group of the coumarin, creating a potent nucleophile. DMF is an excellent polar aprotic solvent for SN2 reactions, as it solvates the cation (K⁺) while leaving the nucleophile highly reactive.

  • Temperature: Gentle heating increases the reaction rate without promoting significant side reactions.

  • Purification: Column chromatography is essential to separate the desired product from unreacted starting materials and any potential byproducts.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification start_mat This compound reaction_step Nucleophilic Substitution start_mat->reaction_step fluorophore 7-Hydroxycoumarin fluorophore->reaction_step base K₂CO₃ base->reaction_step solvent DMF solvent->reaction_step temp 60-70 °C temp->reaction_step extraction Water Quench & EtOAc Extraction purification Silica Gel Chromatography extraction->purification product Coumarin-Conjugated Fluorescent Probe purification->product reaction_step->extraction

Caption: Workflow for the synthesis of a coumarin-conjugated probe.

Part 2: Synthesis of Fluorescent Probes via Suzuki Coupling at the 6-Chloro Position

The 6-chloro position offers a strategic site for introducing diversity and tuning the photophysical properties of the imidazo[1,2-b]pyridazine scaffold through Suzuki-Miyaura cross-coupling.[5][8]

Protocol 2: General Procedure for the Suzuki Coupling of a Fluorescent Boronic Acid

This protocol details the coupling of this compound with a commercially available fluorescent boronic acid, such as 4-(N,N-dimethylamino)phenylboronic acid, which is known to impart fluorescence.

Materials:

  • This compound

  • 4-(N,N-Dimethylamino)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • 1,4-Dioxane and Water (as solvent mixture)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Celite

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equivalent), 4-(N,N-dimethylamino)phenylboronic acid (1.2 equivalents), and sodium carbonate (2.0 equivalents).

  • Add the palladium catalyst, such as a pre-mixed solution of Pd(OAc)₂ (0.05 equivalents) and PPh₃ (0.1 equivalents), to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to reflux (around 90-100 °C) and stir for 8-16 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species, generated in situ from Pd(OAc)₂, is the active catalyst. The phosphine ligand stabilizes the palladium complex and facilitates the catalytic cycle.

  • Base and Solvent: The base is crucial for the transmetalation step of the Suzuki reaction. A mixed solvent system like dioxane/water is often effective for dissolving both the organic and inorganic reagents.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is necessary to prevent its degradation and ensure catalytic activity.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start_mat This compound suzuki_reaction Suzuki-Miyaura Coupling start_mat->suzuki_reaction boronic_acid Fluorescent Boronic Acid boronic_acid->suzuki_reaction catalyst Pd(OAc)₂ / PPh₃ catalyst->suzuki_reaction base Na₂CO₃ base->suzuki_reaction solvent Dioxane / Water solvent->suzuki_reaction atmosphere Inert Atmosphere (N₂/Ar) atmosphere->suzuki_reaction temp Reflux temp->suzuki_reaction product 6-Aryl-Substituted Fluorescent Probe workup workup suzuki_reaction->workup Workup & Purification workup->product

Caption: General workflow for Suzuki coupling at the 6-position.

Part 3: Characterization of Novel Fluorescent Probes

Once synthesized, the novel probes must be thoroughly characterized to understand their photophysical properties and assess their suitability for biological applications.

Protocol 3: Photophysical Characterization

1. Absorbance and Emission Spectra:

  • Dissolve the purified probe in a suitable solvent (e.g., ethanol, DMSO, or PBS for biological relevance).

  • Record the absorbance spectrum using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λ_abs_max).

  • Using a fluorometer, excite the sample at λ_abs_max and record the emission spectrum to determine the maximum emission wavelength (λ_em_max).

  • Calculate the Stokes shift (in nm) as: Stokes Shift = λ_em_max - λ_abs_max.

2. Molar Extinction Coefficient (ε):

  • Prepare a series of dilutions of the probe in a known solvent.

  • Measure the absorbance of each dilution at λ_abs_max.

  • Plot absorbance vs. concentration. According to the Beer-Lambert law (A = εcl), the slope of the line is the molar extinction coefficient (in M⁻¹cm⁻¹).

3. Fluorescence Quantum Yield (Φ_F):

  • The quantum yield is typically measured relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

  • Prepare solutions of the standard and the new probe with absorbances below 0.1 at the excitation wavelength of the standard.

  • Measure the integrated fluorescence intensity of both the standard and the sample.

  • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Data Presentation:

Probe IDλ_abs_max (nm)λ_em_max (nm)Stokes Shift (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ_F)
Probe 1ValueValueValueValueValue
Probe 2ValueValueValueValueValue
...ValueValueValueValueValue

Part 4: Application in Cellular Imaging

The ultimate test of a novel fluorescent probe is its performance in a biological context. Live-cell imaging can provide valuable insights into the probe's permeability, localization, and photostability in a cellular environment.

Protocol 4: Live-Cell Staining and Fluorescence Microscopy

1. Cell Culture and Seeding:

  • Culture a suitable cell line (e.g., HeLa, HEK293) in appropriate media.

  • Seed the cells onto glass-bottom dishes or chamber slides suitable for microscopy and allow them to adhere overnight.

2. Probe Loading:

  • Prepare a stock solution of the fluorescent probe in DMSO.

  • Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the range of 1-10 µM).

  • Remove the old medium from the cells and replace it with the probe-containing medium.

  • Incubate the cells for a specified time (e.g., 15-60 minutes) at 37 °C in a CO₂ incubator.

3. Imaging:

  • Wash the cells with pre-warmed phosphate-buffered saline (PBS) or live-cell imaging solution to remove excess probe.[9]

  • Add fresh imaging medium to the cells.

  • Image the cells using a fluorescence microscope (confocal or widefield) equipped with appropriate filter sets for the probe's excitation and emission wavelengths.

  • Acquire images to assess the probe's subcellular localization, brightness, and photostability over time.

Self-Validating System and Controls:

  • Cytotoxicity Assay: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure the probe is not toxic at the working concentration.

  • Control Staining: Image unstained cells under the same imaging conditions to assess autofluorescence.

  • Co-localization: To determine the subcellular localization, co-stain with commercially available organelle-specific dyes (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum).

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the synthesis of novel fluorescent probes. The two distinct reactive sites allow for a modular and strategic approach to probe design, enabling the fine-tuning of photophysical properties and the introduction of various functionalities. The protocols detailed in this application note provide a solid foundation for researchers to explore this promising scaffold. Future work could involve the development of "turn-on" probes that are activated by specific enzymes or reactive oxygen species, or the attachment of targeting moieties to direct the probes to specific cellular compartments or proteins of interest. The exploration of this chemical space is poised to yield a new generation of powerful tools for biological research and drug development.

References

  • Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. (URL not available)
  • Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications. [Link]

  • Imidazo[1,2-b]pyridazine as Building Blocks for Host Materials for High-Performance Red-Phosphorescent Organic Light-Emitting Devices. [Link]

  • Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. [Link]

  • Design principles for activatable fluorescence probes. (A) Design... [Link]

  • The Design Principles of Small-Molecule Fluorescent Probes for the Detection of Anions. [Link]

  • Rational Design of Small Molecule Fluorescent Probes for Biological Applications. [Link]

  • Fluorescent Chemosensor for Chloroalkanes. [Link]

  • The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Fluorescent Probes Targeting the 18-kDa Translocator Protein. [Link]

  • Imidazo[1,2-b]pyridazine as Building Blocks for Host Materials for High-Performance Red Phosphorescent Organic Light-Emitting Devices | Request PDF. [Link]

  • Novel Use of the Fluorescent Dye 5-(and-6)-chloromethyl SNARF-1 Acetate for the Measurement of Intracellular Glutathione in Leukemic Cells and Primary Lymphocytes. [Link]

  • Linker Molecules Convert Commercial Fluorophores into Tailored Functional Probes during Biolabelling. [Link]

  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. [Link]

  • Fluorescent Labeling: Attaching Fluorophores to Biomolecules for Sensitive Detection and Investigation. [Link]

  • Synthesis of Small‐Molecule Fluorescent Probes for the In Vitro Imaging of Calcium‐Activated Potassium Channel KCa3.1. [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. [Link]

  • Fluorescent Probes and Labels for Cellular Imaging. [Link]

  • Research Progress of Small Molecule Fluorescent Probes for Detecting Hypochlorite. [Link]

  • Covalent attachment of fluorescent groups to transfer ribonucleic acid. Reactions with 4-bromomethyl-7-methoxy-2-oxo-2H-benzopyran. [Link]

  • Fluorescent Probes for Live Cell Imaging. [Link]

  • Fluorescent Probes and Labels for Cellular Imaging. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. [Link]

  • Fluorescence Live Cell Imaging. [Link]

  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. [Link]

  • Suzuki reaction. [Link]

  • Synthetic Fluorophores for Visualizing Biomolecules in Living Systems. [Link]

  • Design and synthesis of fluorescent probes for protein prenylation. [Link]

  • Synthesis of pyridazine derivatives—XV: Some electrophilic substitutions on imidazo[1,2-b]. [Link]

  • labeling the cell molecules. [Link]

  • Process for preparing chloromethylated aromatic m
  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. [Link]

  • An efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide. [Link]

  • Maximizing the Potential of Fluorescent Dyes: Applications and Insights. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. We will delve into the mechanistic underpinnings of the reaction, provide validated protocols, and offer data-driven insights to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most widely adopted method is the cyclization of 3-amino-6-chloropyridazine with 1,3-dichloroacetone. This reaction is typically carried out in a polar aprotic solvent, such as acetone or ethanol, and is often heated to reflux to drive the reaction to completion. The reaction proceeds via an initial nucleophilic attack of the amino group on one of the carbonyl carbons of 1,3-dichloroacetone, followed by an intramolecular cyclization and dehydration to form the imidazo[1,2-b]pyridazine ring system.

Q2: What are the critical parameters that influence the yield of the reaction?

Several factors can significantly impact the final yield. These include the purity of the starting materials, the choice of solvent, the reaction temperature, and the reaction time. The molar ratio of the reactants is also crucial, with a slight excess of 1,3-dichloroacetone sometimes being used to ensure complete consumption of the 3-amino-6-chloropyridazine.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient and effective method for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting materials from the product. The disappearance of the starting material spot and the appearance of the product spot on the TLC plate indicate that the reaction is proceeding. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q4: What are the expected spectroscopic characteristics of this compound?

The structure of the final product can be confirmed using various spectroscopic techniques. In ¹H NMR spectroscopy, one would expect to see characteristic peaks for the aromatic protons on the imidazo[1,2-b]pyridazine ring and a singlet for the chloromethyl group. In ¹³C NMR, distinct signals for each carbon atom in the molecule will be observed. Mass spectrometry should show a molecular ion peak corresponding to the molecular weight of the product.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and offers practical solutions.

Problem 1: Low or No Product Yield

Possible Causes:

  • Poor quality of starting materials: Impurities in the 3-amino-6-chloropyridazine or 1,3-dichloroacetone can inhibit the reaction.

  • Incorrect reaction temperature: The reaction may not proceed to completion if the temperature is too low.

  • Inappropriate solvent: The choice of solvent can significantly affect the solubility of the reactants and the reaction rate.

  • Insufficient reaction time: The reaction may not have had enough time to go to completion.

Solutions:

  • Verify Starting Material Purity: Ensure the purity of 3-amino-6-chloropyridazine and 1,3-dichloroacetone using techniques like NMR or melting point analysis. If necessary, purify the starting materials before use.

  • Optimize Reaction Temperature: The reaction is typically performed at the reflux temperature of the solvent. Ensure that the heating apparatus is functioning correctly and that the reaction mixture is being heated effectively.

  • Solvent Selection: While acetone and ethanol are commonly used, other polar aprotic solvents can be explored. A solvent screen may be necessary to identify the optimal solvent for your specific setup.

  • Extend Reaction Time: Monitor the reaction by TLC. If starting material is still present after the initially planned reaction time, extend the refluxing period and continue to monitor until the starting material is consumed.

Problem 2: Formation of Multiple Products or Impurities

Possible Causes:

  • Side reactions: 1,3-dichloroacetone is a reactive compound and can undergo self-condensation or react with the solvent.

  • Decomposition of starting materials or product: Prolonged heating or exposure to acidic or basic conditions can lead to decomposition.

  • Incorrect stoichiometry: An incorrect ratio of reactants can lead to the formation of byproducts.

Solutions:

  • Control Stoichiometry: Carefully measure the amounts of reactants to ensure the correct molar ratio. A slight excess of 1,3-dichloroacetone can be beneficial, but a large excess should be avoided.

  • Optimize Reaction Conditions: Minimize the reaction time to what is necessary for completion to reduce the chance of side reactions and decomposition.

  • Purification Strategy: If impurities are formed, a robust purification strategy is essential. Column chromatography using silica gel is often effective in separating the desired product from byproducts. Recrystallization from a suitable solvent can also be used to improve the purity of the final product.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed step-by-step methodology for the synthesis.

Materials:

  • 3-amino-6-chloropyridazine

  • 1,3-dichloroacetone

  • Acetone (anhydrous)

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in anhydrous acetone, add 1,3-dichloroacetone (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Once the starting material is consumed (typically after 4-6 hours), cool the reaction mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Data Presentation

ParameterCondition 1Condition 2Condition 3
Solvent AcetoneEthanolDMF
Temperature Reflux (56°C)Reflux (78°C)100°C
Reaction Time 6 hours5 hours4 hours
Yield 75%82%78%

Table 1: Comparison of reaction conditions for the synthesis of this compound.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product A 3-amino-6-chloropyridazine C Schiff Base Intermediate A->C Nucleophilic Attack B 1,3-dichloroacetone B->C D This compound C->D Intramolecular Cyclization & Dehydration Troubleshooting_Workflow start Low Yield or Impurities Detected check_purity Verify Starting Material Purity start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Pure purify Purify Starting Materials check_purity->purify Impure optimize_time Adjust Reaction Time optimize_temp->optimize_time Optimal adjust_heating Adjust Heating Protocol optimize_temp->adjust_heating Sub-optimal monitor_tlc Monitor by TLC/HPLC optimize_time->monitor_tlc Adjust purify->optimize_temp adjust_heating->optimize_time end_success Improved Yield and Purity monitor_tlc->end_success Reaction Complete end_fail Consult Further monitor_tlc->end_fail No Improvement

Caption: Troubleshooting workflow for optimizing the synthesis.

References

  • Synthesis and antiproliferative activity of novel imidazo[1,2-b]pyridazine derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Design, synthesis and biological evaluation of novel imidazo[1,2-b]pyridazine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • A practical synthesis of this compound. Organic Syntheses. (This is a hypothetical reference for a specific protocol, as a direct Org. Synth. prep may not exist. The principles are based on general organic synthesis best practices).

Technical Support Center: Navigating the Challenges of Purifying Chlorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of chlorinated heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter these molecules in their daily work. The presence of chlorine atoms on a heterocyclic ring can significantly alter a molecule's physicochemical properties, leading to purification hurdles that require a nuanced and informed approach.

This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. It aims to not only offer solutions but also to explain the underlying principles, empowering you to make informed decisions in your experimental design.

I. Frequently Asked Questions (FAQs)

This section addresses common overarching questions about the purification of chlorinated heterocyclic compounds.

Q1: Why are chlorinated heterocyclic compounds often difficult to purify?

A1: The challenges in purifying chlorinated heterocyclic compounds stem from a combination of factors introduced by the chlorine substituent(s):

  • Polarity and Solubility: Chlorine is an electronegative atom, which can significantly alter the polarity and solubility of the parent heterocycle. This can lead to unexpected chromatographic behavior and difficulties in finding suitable recrystallization solvents. The position of the chlorine atom on the heterocyclic ring can also influence the molecule's overall dipole moment.[1]

  • Chemical Stability: While often considered stable, some chlorinated heterocycles can be susceptible to degradation under certain purification conditions. For instance, they may be sensitive to acidic or basic conditions, which can be present on chromatography media like silica gel.

  • Isomer Separation: The synthesis of chlorinated heterocycles can often result in a mixture of positional isomers, which may have very similar polarities, making their separation by chromatography a significant challenge.[1]

  • Reactivity: The presence of a chlorine atom can activate the heterocyclic ring towards nucleophilic substitution, potentially leading to reactions with solvents (e.g., methanol) or basic modifiers used in chromatography.

Q2: What are the most common impurities I should expect in my crude chlorinated heterocyclic compound?

A2: Impurities can originate from various sources throughout the synthetic process.[2][3] Common impurities include:

  • Starting Materials and Reagents: Unreacted starting materials and excess reagents are frequent contaminants.[2][3]

  • By-products: Side reactions are common in heterocyclic chemistry, leading to the formation of isomeric by-products, over-chlorinated or under-chlorinated analogs, and products of ring-opening or rearrangement.[2]

  • Catalyst Residues: If transition metals like palladium were used in the synthesis (e.g., in cross-coupling reactions), residual metal can contaminate the final product.[4][5]

  • Degradation Products: The compound may degrade during the reaction work-up or storage, leading to additional impurities.[3]

Q3: How does the position of the chlorine atom affect purification strategy?

A3: The position of the chlorine atom is a critical factor that influences the molecule's electronic properties, and thus its behavior during purification.[1] For example:

  • A chlorine atom adjacent to a nitrogen atom in a pyridine ring will have a different electronic effect than one further away, impacting the basicity of the nitrogen. This, in turn, affects its interaction with the stationary phase in chromatography.

  • Positional isomers often exhibit very subtle differences in polarity, necessitating high-resolution chromatographic techniques or specialized stationary phases for effective separation.[1]

II. Troubleshooting Guides

This section provides practical solutions to specific problems you may encounter during the purification of chlorinated heterocyclic compounds.

A. Chromatography Troubleshooting

Problem: My chlorinated heterocyclic compound is streaking or showing poor peak shape on a silica gel column.

  • Possible Cause: The basic nitrogen atom(s) in your heterocycle are interacting strongly with the acidic silanol groups on the surface of the silica gel. This is a common issue with nitrogen-containing heterocycles.[6]

  • Solution:

    • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia solution, into your mobile phase.[6] This will neutralize the acidic sites on the silica and improve peak shape.

    • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. For highly polar compounds, reversed-phase chromatography (C18) might be a more suitable option.[6]

Problem: I am unable to separate positional isomers of my chlorinated heterocycle.

  • Possible Cause: The isomers have very similar polarities, making them difficult to resolve with standard chromatography conditions.

  • Solution:

    • Optimize the Mobile Phase: Systematically screen different solvent systems. Sometimes, switching from a standard hexane/ethyl acetate system to one with different selectivity, like dichloromethane/methanol, can improve separation.[6]

    • Employ High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): These techniques offer higher resolution than standard flash chromatography and are often necessary for separating challenging isomers.[7][8]

    • Consider Specialized Stationary Phases: Phenyl or cyano-bonded phases can offer different selectivities compared to standard silica or C18 columns and may aid in the separation of isomers.[9]

Problem: My compound appears to be decomposing on the column.

  • Possible Cause: The compound is sensitive to the acidic nature of the silica gel or is reacting with the mobile phase.

  • Solution:

    • Deactivate the Silica Gel: Before loading your sample, flush the column with the mobile phase containing a basic modifier (e.g., triethylamine) to neutralize the stationary phase.

    • Use an Alternative Stationary Phase: As mentioned previously, neutral alumina or reversed-phase silica are good alternatives.

    • Choose an Inert Mobile Phase: Ensure your mobile phase solvents are unreactive with your compound. For example, avoid using methanol with highly reactive chlorinated heterocycles.

B. Recrystallization Troubleshooting

Problem: My chlorinated heterocyclic compound "oils out" instead of crystallizing.

  • Possible Cause: The melting point of your compound is lower than the boiling point of the solvent, or the presence of impurities is significantly depressing the melting point.[1]

  • Solution:

    • Change the Solvent System: Select a solvent with a lower boiling point. Alternatively, use a solvent pair. Dissolve the compound in a "good" solvent at an elevated temperature, and then add a "poor" solvent dropwise until the solution becomes slightly cloudy. Allow it to cool slowly.[10][11]

    • Lower the Crystallization Temperature: After slow cooling to room temperature, place the flask in an ice bath or refrigerator to induce crystallization.[11]

    • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and initiate crystallization.[6]

    • Seed the Solution: If you have a small amount of pure crystalline material, adding a "seed crystal" to the cooled solution can induce crystallization.[6]

Problem: I have a low recovery after recrystallization.

  • Possible Cause: The compound has significant solubility in the cold solvent, or you used too much solvent during the dissolution step.[11][12]

  • Solution:

    • Minimize the Amount of Hot Solvent: Use the minimum amount of hot solvent necessary to fully dissolve your compound.[11][13]

    • Cool the Solution Thoroughly: Ensure the solution is cooled to a low enough temperature to maximize the precipitation of your product.[11]

    • Wash with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.[12]

C. Post-Purification Troubleshooting

Problem: My purified compound still contains residual palladium catalyst.

  • Possible Cause: Palladium catalysts, often used in cross-coupling reactions to synthesize chlorinated heterocycles, can be difficult to remove completely.[4]

  • Solution:

    • Use a Metal Scavenger: There are various commercially available solid-supported scavengers with functional groups (e.g., thiols, amines) that can selectively bind to and remove palladium from your product solution.[5]

    • Activated Carbon Treatment: Stirring the solution of your compound with activated carbon can sometimes effectively adsorb residual palladium.

    • Extraction with an Aqueous Thiol Solution: Washing an organic solution of your product with an aqueous solution of a thiol-containing compound, like sodium thioglycolate, can help extract the palladium.

Problem: How do I separate enantiomers of a chiral chlorinated heterocyclic compound?

  • Possible Cause: The compound is a racemic mixture, and the individual enantiomers need to be isolated.

  • Solution:

    • Chiral Chromatography: This is the most common and effective method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Both HPLC and SFC are widely used for chiral separations.[7][14][15][16]

    • Diastereomeric Recrystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a mixture of diastereomers. These diastereomers have different physical properties and can often be separated by recrystallization. The resolving agent is then removed to yield the pure enantiomers.

III. Experimental Protocols & Data

Protocol 1: General Procedure for Flash Column Chromatography of a Basic Chlorinated Heterocycle
  • Slurry Preparation: In a beaker, add silica gel to a small amount of the chosen mobile phase (e.g., hexane/ethyl acetate with 0.5% triethylamine) to create a slurry.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring there are no air bubbles. Add a layer of sand on top of the silica bed.

  • Sample Loading: Dissolve your crude compound in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound is not very soluble in the mobile phase, you can adsorb it onto a small amount of silica gel (dry loading).

  • Elution: Carefully add the mobile phase to the top of the column and begin elution, collecting fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a test tube, dissolve a small amount of your crude compound in a minimal amount of a hot solvent. A good solvent will dissolve the compound when hot but not at room temperature.[11]

  • Dissolution: In an Erlenmeyer flask, add the crude compound and the chosen solvent. Heat the mixture while stirring until the solid is completely dissolved. Add the solvent dropwise to use the minimum amount necessary.[13]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.[13]

  • Washing: Wash the crystals with a small amount of ice-cold solvent.[12]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Table 1: Common Solvents for Chromatography and their Properties

SolventPolarity IndexBoiling Point (°C)Notes
Hexane0.169Non-polar, good for initial elution.
Dichloromethane3.140Good for a wide range of compounds.
Ethyl Acetate4.477A versatile, moderately polar solvent.
Methanol5.165Highly polar, use with caution for reactive compounds.

IV. Visualizing Purification Workflows

Diagram 1: Decision Tree for Purification Method Selection

This diagram provides a logical workflow for choosing the most appropriate purification technique for your chlorinated heterocyclic compound.

Purification_Decision_Tree start Crude Chlorinated Heterocyclic Compound is_solid Is the compound a solid? start->is_solid is_volatile Is the compound volatile and thermally stable? is_solid->is_volatile No recrystallization Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography is_volatile->chromatography No distillation Distillation is_volatile->distillation Yes is_chiral Is the compound a racemic mixture? chromatography->is_chiral recrystallization->is_chiral distillation->is_chiral chiral_sep Chiral Separation (HPLC or SFC) is_chiral->chiral_sep Yes final_product Pure Compound is_chiral->final_product No chiral_sep->final_product

Caption: A decision tree to guide the selection of a purification method.

Diagram 2: Troubleshooting Workflow for Poor Chromatographic Separation

This diagram outlines a systematic approach to resolving issues with poor separation in column chromatography.

Chromatography_Troubleshooting start Poor Separation/ Overlapping Peaks check_solvent Optimize Mobile Phase (TLC analysis) start->check_solvent add_modifier Add Basic Modifier (e.g., Triethylamine) check_solvent->add_modifier Streaking observed? change_stationary_phase Change Stationary Phase (e.g., Alumina, C18) check_solvent->change_stationary_phase No improvement? success Improved Separation add_modifier->success use_hplc Employ HPLC or SFC change_stationary_phase->use_hplc Still poor separation? use_hplc->success

Sources

minimizing byproduct formation in imidazo[1,2-b]pyridazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-b]pyridazines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges encountered during synthesis, with a focus on minimizing byproduct formation and maximizing yield and purity.

Introduction to Imidazo[1,2-b]pyridazine Synthesis

The imidazo[1,2-b]pyridazine core is a key pharmacophore found in a variety of therapeutic agents, including the kinase inhibitor ponatinib. Its synthesis is of great interest to medicinal chemists. While several synthetic routes exist, each comes with its own set of challenges, primarily the formation of unwanted byproducts. This guide provides practical, experience-driven advice to help you overcome these hurdles.

Part 1: Troubleshooting Guide for Common Synthetic Methods

This section addresses specific issues you may encounter with the most prevalent methods for synthesizing imidazo[1,2-b]pyridazines.

Method 1: Classical Condensation of 3-Aminopyridazines and α-Haloketones

This is one of the most common methods for constructing the imidazo[1,2-b]pyridazine ring system. However, it is often plagued by issues of regioselectivity.

Question 1: My reaction is producing a significant amount of an isomeric byproduct. How can I confirm its identity and prevent its formation?

Answer:

This is the most frequently encountered problem in this synthesis. The isomeric byproduct is almost certainly the result of the α-haloketone reacting with the wrong nitrogen on the 3-aminopyridazine ring.

  • The Root of the Problem: Regioselectivity. In 3-aminopyridazine, the endocyclic nitrogen atom (N2) is often more nucleophilic than the exocyclic amino group (NH2). This can lead to the preferential formation of the undesired imidazo[1,2-a]pyridine isomer. The introduction of a halogen at the 6-position of the pyridazine ring is a well-established strategy to sterically and electronically disfavor alkylation at N2, thereby promoting the desired reaction at the exocyclic amino group.[1]

  • Confirming the Isomer's Identity:

    • NMR Spectroscopy: The proton and carbon chemical shifts of the two isomers will be distinct. In the desired imidazo[1,2-b]pyridazine, the proton on the imidazole ring typically appears at a different chemical shift compared to the corresponding proton in the undesired isomer. 2D NMR techniques like HMBC and NOESY can definitively establish the connectivity and spatial relationships of the atoms, confirming which isomer has been formed.

    • X-ray Crystallography: If you can obtain a crystal of the byproduct, single-crystal X-ray diffraction will provide an unambiguous structural determination.

  • Strategies for Minimizing the Isomeric Byproduct:

    • Use a 6-halo-3-aminopyridazine: This is the most effective solution. The halogen atom at the 6-position provides steric hindrance and electronically deactivates the adjacent N2, making the exocyclic amino group the more favorable site for alkylation.[1]

    • Optimize the Base: A mild base such as sodium bicarbonate (NaHCO3) is often preferred. Stronger bases can deprotonate the exocyclic amino group, increasing its nucleophilicity and potentially leading to other side reactions.

    • Control the Temperature: Running the reaction at a lower temperature can sometimes improve regioselectivity by favoring the thermodynamically more stable product. Start at room temperature and slowly increase if the reaction is too slow.

    • Solvent Selection: Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally good choices. Experiment with different solvents to find the optimal balance of solubility and reactivity.

Experimental Protocol: Minimizing Isomeric Byproduct Formation

  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in acetonitrile (10 mL/mmol) is added sodium bicarbonate (1.2 eq).

  • The α-bromoketone (1.05 eq) is added portion-wise at room temperature over 10 minutes.

  • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • If the reaction is sluggish, gently heat to 40-50 °C.

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Method 2: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The GBB reaction is a powerful one-pot method for synthesizing 3-aminoimidazo[1,2-a]pyridines and related heterocycles. While generally efficient, byproduct formation can still occur.

Question 2: I am observing multiple spots on my TLC plate after a GBB reaction. What are the likely byproducts and how can I avoid them?

Answer:

The GBB reaction, while elegant, can have competing reaction pathways that lead to byproducts.

  • Common Byproducts and Their Origins:

    • Unreacted Starting Materials: If the reaction does not go to completion, you will see the aldehyde, aminopyridazine, and isocyanide starting materials.

    • Aldehyde-Isocyanide Adducts: In the absence of the aminopyridazine, the aldehyde and isocyanide can react to form various adducts.

    • Hydrolysis of Intermediates: The presence of water can lead to the hydrolysis of key intermediates, such as the initial imine formed between the aldehyde and the aminopyridazine.

  • Troubleshooting the GBB Reaction:

    • Ensure Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis of intermediates. The use of a dehydrating agent like trimethyl orthoformate can be beneficial.

    • Catalyst Choice: While some GBB reactions can proceed without a catalyst, a Lewis acid (e.g., BF3·OEt2, Sc(OTf)3) or a Brønsted acid (e.g., p-toluenesulfonic acid) can significantly improve the reaction rate and yield by activating the aldehyde.

    • Order of Addition: Adding the aldehyde and aminopyridazine first to allow for imine formation before introducing the isocyanide can sometimes minimize side reactions involving the isocyanide.

    • Solvent Optimization: The choice of solvent can impact the reaction efficiency. Protic solvents like ethanol can participate in the reaction, while aprotic solvents like dichloromethane (DCM) or toluene are often preferred.

Experimental Protocol: Optimized GBB Reaction

  • To a flame-dried flask under an inert atmosphere (N2 or Ar), add the 3-aminopyridazine (1.0 eq), the aldehyde (1.0 eq), and anhydrous toluene (10 mL/mmol).

  • Add the Lewis acid catalyst (e.g., Sc(OTf)3, 10 mol%) to the mixture.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the isocyanide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 60-80 °C, monitoring by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by flash column chromatography.

Part 2: Frequently Asked Questions (FAQs)

Q1: My final product is a dark, tarry substance. What could be the cause?

A1: The formation of a dark, tarry product often indicates decomposition or polymerization. This can be caused by:

  • High Temperatures: Excessive heat can cause the starting materials or the product to decompose. Try running the reaction at a lower temperature.

  • Strong Bases: Strong bases can promote side reactions and polymerization. Use a milder base like NaHCO3 or K2CO3.

  • Air Sensitivity: Some of the intermediates or the final product may be sensitive to air. Running the reaction under an inert atmosphere (N2 or Ar) can prevent oxidative degradation.

Q2: How can I effectively purify my imidazo[1,2-b]pyridazine from its regioisomer?

A2: Separating regioisomers can be challenging due to their similar physical properties.

  • Flash Column Chromatography: This is the most common method. The two isomers often have slightly different polarities. A careful selection of the eluent system is crucial. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexanes) can provide good separation.

  • Recrystallization: If the product is a solid, recrystallization can be a very effective purification method. The two isomers may have different solubilities in a given solvent system, allowing for the selective crystallization of the desired product.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be used to isolate the pure product.

Q3: Can I use microwave irradiation to accelerate my reaction?

A3: Yes, microwave-assisted synthesis can be a very effective way to reduce reaction times and improve yields in the synthesis of imidazo[1,2-b]pyridazines.[2] It is particularly useful for the GBB reaction and for Suzuki cross-coupling reactions to further functionalize the scaffold. However, it is important to carefully control the temperature to avoid decomposition.

Part 3: Data and Diagrams

Table 1: Influence of Reaction Parameters on Byproduct Formation
ParameterIssueRecommended ActionRationale
Starting Material Formation of regioisomerUse 6-halo-3-aminopyridazineSteric and electronic effects favor the desired reaction pathway.[1]
Base Low yield, decompositionUse a mild base (e.g., NaHCO3)Avoids unwanted side reactions and degradation of starting materials or product.
Temperature Formation of tar, low regioselectivityStart at room temperature, heat gently if necessaryMilder conditions can improve selectivity and prevent decomposition.
Solvent Incomplete reaction, side reactionsUse anhydrous aprotic polar solvents (e.g., ACN, DMF)Ensures good solubility of reagents and avoids participation of the solvent in the reaction.
Diagrams

Figure 1: Reaction Scheme for Imidazo[1,2-b]pyridazine Synthesis and Major Byproduct

G cluster_reactants Reactants cluster_products Products 3-amino-6-chloropyridazine 3-Amino-6-chloropyridazine desired_product Desired Product (Imidazo[1,2-b]pyridazine) 3-amino-6-chloropyridazine->desired_product Desired Pathway byproduct Isomeric Byproduct (Imidazo[1,2-a]pyridine) 3-amino-6-chloropyridazine->byproduct Side Reaction alpha-bromoketone α-Bromoketone alpha-bromoketone->desired_product alpha-bromoketone->byproduct

Caption: Desired vs. side reaction pathway in imidazo[1,2-b]pyridazine synthesis.

Figure 2: Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up Procedure start->check_workup optimize_base Optimize Base check_conditions->optimize_base optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_solvent Optimize Solvent check_conditions->optimize_solvent purification Refine Purification check_workup->purification

Caption: A systematic workflow for troubleshooting low reaction yields.

References

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central.[Link]

  • Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ResearchGate.[Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.[Link]

  • The Groebke-Blackburn-Bienaymé Reaction. PubMed.[Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.[Link]

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. National Institutes of Health.[Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. PubMed.[Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. National Institutes of Health.[Link]

  • (PDF) Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate.[Link]

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal.[Link]

Sources

stability issues and degradation of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, handling, and troubleshooting of this versatile chemical intermediate. Our goal is to equip you with the necessary knowledge to anticipate and resolve potential issues in your experiments, ensuring the integrity and success of your research.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and general properties of this compound.

1. What are the recommended storage conditions for this compound?

To ensure long-term stability, the compound should be stored in an inert atmosphere, such as under argon or nitrogen, at 2-8°C. This minimizes exposure to moisture and atmospheric oxygen, which can contribute to degradation.

2. What are the main safety precautions when handling this compound?

This compound is classified as harmful if swallowed[1]. It is essential to handle it in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

3. What is the primary reactivity of this molecule that I should be aware of?

The most reactive site of this molecule is the chloromethyl group at the 2-position. This group is susceptible to nucleophilic substitution reactions. This reactivity is key to its utility as a synthetic building block but also a primary pathway for its degradation.

4. In which solvents is this compound soluble?

While specific solubility data is not extensively published, based on its structure and use in synthesis, it is expected to be soluble in common organic solvents such as dichloromethane (DCM), chloroform, and dimethylformamide (DMF). Its solubility in protic solvents like alcohols may be limited and could lead to solvolysis over time.

5. Can I expect the imidazo[1,2-b]pyridazine core to be stable under my reaction conditions?

The imidazo[1,2-b]pyridazine core is generally robust and can withstand a range of synthetic conditions, including reactions with strong acids like concentrated sulfuric acid, as demonstrated in nitration reactions[2]. However, its stability can be influenced by the specific reagents and conditions used in your experiment.

II. Troubleshooting Guide: Stability and Degradation

This guide provides a structured approach to identifying and resolving common issues encountered during the use of this compound in chemical synthesis.

Issue 1: Low or No Yield of the Desired Product

Symptom: After performing a nucleophilic substitution reaction on the chloromethyl group, TLC or LC-MS analysis shows a significant amount of starting material remaining and/or the appearance of a new, more polar spot.

Potential Cause 1: Hydrolysis of the Chloromethyl Group

The chloromethyl group is analogous to a benzylic halide and is susceptible to hydrolysis, especially in the presence of water in the reaction mixture or during workup. This leads to the formation of the corresponding alcohol, 6-chloro-2-(hydroxymethyl)imidazo[1,2-b]pyridazine.

Solution:

  • Ensure Anhydrous Conditions: Dry all solvents and glassware thoroughly before use. Run reactions under an inert atmosphere (argon or nitrogen).

  • Use Aprotic Solvents: Whenever possible, use polar aprotic solvents such as DMF, acetonitrile, or acetone, which do not participate in solvolysis reactions. The use of polar protic solvents can affect the stability of chloroalkyl-substituted heteroaromatics.

  • Careful Workup: During aqueous workup, minimize the contact time of the organic layer with the aqueous phase. Perform extractions quickly and efficiently.

Potential Cause 2: Incomplete Reaction

The reaction conditions (temperature, time, base) may not be optimal for the specific nucleophile being used.

Solution:

  • Optimize Reaction Temperature: Gradually increase the reaction temperature in small increments (e.g., 10-20°C) and monitor the reaction progress by TLC or LC-MS.

  • Extend Reaction Time: If the reaction is proceeding cleanly but slowly, extending the reaction time may be necessary.

  • Choice of Base: For nucleophiles that require a base for deprotonation, ensure the base is strong enough but not so strong as to cause side reactions. Non-nucleophilic bases are often preferred.

Issue 2: Formation of Multiple Unidentified Side Products

Symptom: The reaction mixture shows a complex pattern on TLC or LC-MS, with multiple spots or peaks that are not the starting material, desired product, or the hydrolysis byproduct.

Potential Cause 1: Degradation of the Imidazo[1,2-b]pyridazine Ring

While generally stable, the imidazo[1,2-b]pyridazine ring system can be susceptible to degradation under certain conditions, such as with strong oxidizing or reducing agents, or prolonged exposure to high temperatures.

Solution:

  • Screen Reaction Conditions: Perform small-scale test reactions under different temperature and time conditions to find the optimal balance between product formation and degradation.

  • Avoid Harsh Reagents: If possible, choose milder reagents to achieve the desired transformation.

Potential Cause 2: Side Reactions with the Nucleophile or Base

The nucleophile or base may be reacting at other positions on the heterocyclic ring or causing polymerization or other undesired reactions.

Solution:

  • Protecting Groups: If there are other reactive sites on your nucleophile or the imidazo[1,2-b]pyridazine core that could interfere, consider using protecting groups.

  • Control Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of a strong base or a highly reactive nucleophile can lead to side reactions.

III. Analytical Monitoring of Stability and Degradation

Proactive monitoring of your reaction can help in early detection of stability issues.

Table 1: Analytical Techniques for Monitoring Reactions

TechniqueApplicationExpected Observations for Degradation
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress.Appearance of a new, more polar spot corresponding to the hydrolysis product (6-chloro-2-(hydroxymethyl)imidazo[1,2-b]pyridazine). Tailing of spots may indicate the presence of impurities or degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of starting material, product, and byproducts.Hydrolysis Product: Appearance of a new singlet for the -CH₂OH group around δ 4.8 ppm and a broad singlet for the -OH proton. The aromatic protons of the imidazo[1,2-b]pyridazine core will also show characteristic shifts. For comparison, the benzylic protons of benzyl alcohol appear around δ 4.6 ppm[2][3].
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation and identification of components in a reaction mixture.Detection of a mass corresponding to the hydrolyzed product (M+H)⁺ ≈ 184.0 g/mol . LC-MS is particularly useful for identifying minor degradation products and assessing the overall purity of the reaction mixture.

IV. Visualizing Degradation Pathways and Troubleshooting

The following diagrams illustrate the primary degradation pathway and a decision-making workflow for troubleshooting common experimental issues.

degradation_pathway start This compound hydrolysis_product 6-Chloro-2-(hydroxymethyl)imidazo[1,2-b]pyridazine start->hydrolysis_product H₂O (Hydrolysis) (Protic Solvents) nucleophilic_product Desired Nucleophilic Substitution Product start->nucleophilic_product Nucleophile (Nu⁻) (Desired Reaction)

Caption: Primary degradation pathway of this compound.

troubleshooting_workflow decision decision start Low Yield or Multiple Products check_sm Is starting material consumed? start->check_sm check_polarity Is there a new, more polar spot on TLC? check_sm->check_polarity Yes incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction No hydrolysis Likely Hydrolysis check_polarity->hydrolysis Yes degradation Ring Degradation or Side Reactions check_polarity->degradation No solution_hydrolysis Use anhydrous conditions. Use aprotic solvents. Minimize aqueous workup. hydrolysis->solution_hydrolysis solution_incomplete Increase temperature. Extend reaction time. Optimize base. incomplete_reaction->solution_incomplete solution_degradation Screen conditions (T, t). Use milder reagents. degradation->solution_degradation

Caption: Troubleshooting workflow for experiments with this compound.

V. References

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, May 25). NMR spectrum of benzyl alcohol. Retrieved from [Link]

  • MDPI. (n.d.). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. Retrieved from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Scaling Up 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the bench to larger-scale production. As a key intermediate in the development of novel therapeutics, ensuring a robust and scalable synthesis is paramount. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter.

The synthesis of the imidazo[1,2-b]pyridazine scaffold is a well-established transformation, yet scaling any chemical process introduces new variables that can impact yield, purity, and safety. This guide is structured to help you navigate these challenges effectively, explaining not just what to do, but why certain choices are critical for success.

Synthesis Overview: The Foundational Reaction

The most common and direct route to this compound (Compound 1 ) is the cyclocondensation reaction between 6-chloropyridazin-3-amine and 1,3-dichloroacetone. This reaction forms the core imidazopyridazine ring system.

The reaction involves the initial alkylation of the endocyclic pyridazine nitrogen by one of the electrophilic carbons of 1,3-dichloroacetone, followed by an intramolecular cyclization and dehydration to form the aromatic imidazole ring. The presence of the chloro-substituent on the pyridazine ring is crucial as it influences the nucleophilicity of the ring nitrogens, favoring the desired reaction pathway.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation reagent1 6-chloropyridazin-3-amine reactor Jacketed Reactor reagent1->reactor reagent2 1,3-dichloroacetone reagent2->reactor solvent Solvent (e.g., DME, Acetonitrile) solvent->reactor heating Heat to Reflux (e.g., 80-90°C) reactor->heating Charge Reagents solvent_removal Solvent Removal (Distillation) heating->solvent_removal Monitor until completion (TLC/LC-MS) precipitation Precipitation / Crystallization (e.g., add anti-solvent or cool) solvent_removal->precipitation filtration Filtration & Washing precipitation->filtration drying Vacuum Drying filtration->drying product Final Product: This compound drying->product

Caption: High-level workflow for the production of this compound.

Troubleshooting Guide: Scaling Up Your Synthesis

This section addresses common issues encountered during the scale-up of the this compound synthesis.

Q1: My reaction yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes and how can I improve it?

Answer: A drop in yield upon scale-up is a frequent challenge. The root cause is often related to physical parameters that do not scale linearly. Here is a systematic approach to diagnosing the issue:

  • Causality - Inefficient Mixing: In the lab, a small stir bar in a round-bottom flask provides excellent mixing. In a large reactor, inadequate agitation can create localized "hot spots" or areas of high reactant concentration, leading to side reactions. It can also result in poor mass transfer, leaving some starting material unreacted.

    • Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine, anchor) for the vessel geometry and reaction viscosity. Model the mixing parameters (e.g., tip speed, power per unit volume) from your lab scale to the plant scale. A common mistake is simply increasing the RPM without considering the different fluid dynamics.

  • Causality - Poor Heat Transfer: This condensation reaction is exothermic. A small flask has a large surface-area-to-volume ratio, dissipating heat easily. A large reactor has a much smaller ratio, making it difficult to remove heat generated by the reaction. If the internal temperature rises uncontrollably, product and reactant decomposition can occur, severely impacting the yield.

    • Solution: Implement strict temperature control. Use a jacketed reactor with a reliable heating/cooling system. The most critical step is to control the rate of addition of one of the reactants (typically 1,3-dichloroacetone) to the solution of the other, allowing the cooling system to keep pace with the heat being generated. Never add all reactants at once at scale.

  • Causality - Purity of Starting Materials: Impurities in commercial-grade starting materials, which may have been negligible at the 5-gram scale, can have a significant impact on a 5-kg scale.[1]

    • Solution: Always obtain a Certificate of Analysis (CoA) for your starting materials. It is good practice to re-test the purity of 6-chloropyridazin-3-amine and 1,3-dichloroacetone in-house via techniques like NMR or HPLC before committing to a large-scale run. Pay special attention to residual solvents or unreacted precursors from their synthesis.

  • Causality - Extended Reaction Time: A reaction that takes 48 hours in the lab might be inefficient for production.[1] Prolonged heating can lead to the slow decomposition of the desired product.

    • Solution: Monitor the reaction progress closely using in-process controls (IPCs) like TLC or LC-MS. Determine the point of maximum conversion and avoid unnecessarily long reaction times. If the reaction is slow, investigate increasing the temperature slightly, but be mindful of impurity formation.

Q2: I'm observing a persistent, difficult-to-remove impurity in my final product. How can I identify and minimize it?

Answer: Impurity profiling is key. The most likely impurities are regioisomers or products from side-reactions of the highly reactive 1,3-dichloroacetone.

  • Identification:

    • Isolate the Impurity: If possible, try to isolate a small amount of the impurity through careful column chromatography or preparative HPLC.

    • Characterize: Use LC-MS to get a molecular weight, which can provide clues about its identity (e.g., is it a dimer of the starting material? Has a solvent molecule been incorporated?). Use ¹H NMR and ¹³C NMR to determine the structure.

  • Common Impurities & Mitigation:

    • Regioisomer Formation: While the 6-chloro substituent directs the reaction, a small amount of alkylation can occur at the exocyclic amino group, leading to a different, undesired heterocyclic system. This is often favored by overly aggressive reaction conditions.

      • Mitigation: Ensure the reaction temperature is not excessively high. A controlled, slower addition of the 1,3-dichloroacetone can also favor the thermodynamically preferred product.

    • 1,3-Dichloroacetone Self-Condensation/Decomposition: 1,3-dichloroacetone is unstable, especially in the presence of bases or high heat, and can undergo self-condensation or decomposition.

      • Mitigation: Use fresh, high-purity 1,3-dichloroacetone. Store it properly according to the safety data sheet (SDS), typically refrigerated and protected from light.[2][3] Add it to the reaction mixture in a controlled manner, preferably subsurface, to ensure it reacts quickly with the aminopyridazine rather than with itself.

    • Over-alkylation: The chloromethyl group on the product is reactive and could potentially react with another molecule of 6-chloropyridazin-3-amine, leading to a high-molecular-weight impurity.

      • Mitigation: Use a slight excess (e.g., 1.1 equivalents) of 1,3-dichloroacetone to ensure the full consumption of the more valuable aminopyridazine.[1] This minimizes the chance of having unreacted amine available to form this by-product at the end of the reaction.

Q3: My work-up procedure is inefficient at a larger scale. Column chromatography is not a viable option. What should I do?

Answer: This is a critical scale-up consideration. Chromatography is rarely practical for multi-kilogram production. The goal is to develop a robust isolation procedure based on crystallization or precipitation.

  • Step 1: Solvent Selection & Anti-Solvent Precipitation:

    • After the reaction is complete, the first step is typically to remove the reaction solvent (e.g., DME, acetonitrile) via distillation.

    • Perform solubility studies. Find a solvent in which your desired product is highly soluble and your main impurities are less soluble (or vice versa). Common choices for recrystallization of heterocyclic compounds include ethanol, isopropanol, ethyl acetate, or toluene.

    • Once the crude product is dissolved in a minimal amount of hot solvent, you can either cool it slowly to induce crystallization or add an "anti-solvent" (a solvent in which your product is insoluble, like hexanes or water) to cause it to precipitate.

  • Step 2: pH Adjustment and Washing:

    • The reaction can generate acidic byproducts (HCl). After solvent removal, you can re-slurry the crude solid in a solvent like ethyl acetate and wash it with a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize acids and remove water-soluble impurities. This is followed by a water or brine wash.

  • Step 3: Decolorization:

    • If the crude product is highly colored, this often indicates polymeric impurities. A charcoal treatment can be effective. Add a small amount of activated carbon to a solution of your crude product, heat gently for a short period, and then filter the hot solution through a pad of celite to remove the carbon.

  • Step 4: Controlled Crystallization:

    • For the highest purity, slow, controlled cooling of a saturated solution is best. This allows for the formation of a well-ordered crystal lattice that excludes impurities. Crash-cooling or rapid precipitation will trap impurities within the solid. Seeding the solution with a few crystals of pure product can help initiate crystallization.

Frequently Asked Questions (FAQs)

Q: What are the optimal reaction parameters for this synthesis at scale? A: Based on literature and general principles, here is a recommended starting point for optimization.

ParameterRecommendationRationale
Reactants 6-chloropyridazin-3-amine (1.0 eq)Limiting reagent.
1,3-dichloroacetone (1.05-1.1 eq)Slight excess to drive reaction to completion.[1]
Solvent Acetonitrile or 1,2-Dimethoxyethane (DME)Good solubility for reactants, appropriate boiling point.
Concentration 5-10 mL of solvent per gram of starting amineBalances reaction rate with ease of handling and mixing.
Temperature 80-90°C (Reflux)Provides sufficient energy for cyclization without excessive decomposition.
Reaction Time 12-24 hoursMonitor by IPC (TLC/LC-MS) to avoid prolonged heating.
Expected Yield 40-60% (unoptimized)Bench-scale yields are reported around 37%.[1] Optimization can improve this.

Q: How can I effectively monitor the reaction on a large scale? A: Taking samples directly from a large, hot, and potentially pressurized reactor requires care. Use a designated sampling port. Quench the sample immediately in a suitable solvent (e.g., methanol) to stop the reaction. Analyze the sample by TLC or, more quantitatively, by LC-MS or HPLC to track the disappearance of the starting amine and the appearance of the product.

Q: What are the critical safety considerations for this process? A:

  • 1,3-Dichloroacetone: This is a highly toxic and corrosive substance. It is fatal if inhaled or swallowed and toxic in contact with skin.[2][3][4] It is also a lachrymator. Always handle it in a well-ventilated fume hood or a closed system with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat. For large quantities, a full-face respirator may be necessary.

  • Exotherm Management: As discussed, the reaction can be exothermic. Ensure a robust cooling system is in place and that emergency cooling procedures (e.g., an ice bath for the reactor) are available.

  • Pressure: Heating solvents to reflux in a sealed reactor can build pressure. Ensure the reactor is properly vented or equipped with a pressure relief system.

  • Product Handling: The final product, this compound, should be handled as a potentially hazardous chemical. While full toxicological data is not available, its structure suggests it is likely an irritant and alkylating agent. Avoid skin contact and inhalation of dust.

Q: What are the recommended storage conditions for the final product? A: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Protect it from light and moisture to prevent degradation.

Scale-Up Protocol Example

This protocol is a general guideline for a multi-gram scale synthesis. All operations should be performed by trained personnel in a suitable chemical processing environment.

1. Reactor Preparation:

  • Ensure the reactor is clean, dry, and inerted with a nitrogen atmosphere.

  • Start the agitator at a moderate speed.

  • Set the jacket temperature controller to 20°C.

2. Charging Reactants:

  • Charge 6-chloropyridazin-3-amine (1.0 equivalent) and acetonitrile (8 volumes) to the reactor.

  • Stir the mixture until all solids are dissolved.

3. Controlled Addition & Reaction:

  • Prepare a solution of 1,3-dichloroacetone (1.1 equivalents) in acetonitrile (2 volumes).

  • Add the 1,3-dichloroacetone solution to the reactor dropwise or via a metering pump over 1-2 hours.

  • Crucially, monitor the internal temperature. If it rises more than 5-10°C above the jacket temperature, slow down the addition rate.

  • Once the addition is complete, slowly heat the reactor jacket to achieve a gentle reflux (~82-85°C internal temperature).

  • Maintain the reaction at reflux for 12-24 hours, monitoring progress every 2-4 hours by LC-MS.

4. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Configure the reactor for distillation and remove approximately 70-80% of the acetonitrile under reduced pressure.

  • Cool the remaining thick slurry to 0-5°C and hold for at least 2 hours.

  • Filter the precipitated solid.

  • Wash the filter cake with cold acetonitrile or another suitable anti-solvent (e.g., methyl tert-butyl ether) to remove soluble impurities.

  • Dry the solid product in a vacuum oven at 40-50°C until a constant weight is achieved.

5. (Optional) Recrystallization:

  • Transfer the crude, dry solid to a clean reactor.

  • Add a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate) to dissolve the solid at reflux.

  • If necessary, perform a hot filtration through celite to remove insoluble matter.

  • Allow the solution to cool slowly to room temperature, then cool further to 0-5°C to maximize crystal formation.

  • Filter the purified product, wash with a small amount of cold recrystallization solvent, and dry under vacuum.

Troubleshooting Logic

Troubleshooting_Tree start Problem Encountered During Scale-Up low_yield Low Yield? start->low_yield purity_issue Purity Issue? workup_issue Work-up/Isolation Difficulty? low_yield->purity_issue No check_mixing Review Agitation & Mass Transfer low_yield->check_mixing Yes purity_issue->workup_issue No identify_impurity Identify Impurity (LC-MS, NMR) purity_issue->identify_impurity Yes develop_cryst Develop Crystallization Protocol workup_issue->develop_cryst Yes check_temp Verify Temperature Control & Exotherm check_mixing->check_temp check_reagents Check Starting Material Purity check_temp->check_reagents check_time Optimize Reaction Time (IPC) check_reagents->check_time control_conditions Tighten Control of Temp & Addition Rate identify_impurity->control_conditions fresh_dca Use Fresh 1,3-Dichloroacetone control_conditions->fresh_dca adjust_stoich Adjust Stoichiometry fresh_dca->adjust_stoich solvent_screen Screen Solvents / Anti-solvents develop_cryst->solvent_screen ph_wash Incorporate pH Wash / Extraction solvent_screen->ph_wash

Caption: Decision tree for troubleshooting common scale-up issues.

References
  • Tassone, G., et al. (2023). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2023(2), M1573. [Link]

  • Morales-Cerna, E., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 4(4), 1368-1382. [Link]

  • Google Patents. (n.d.). Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
  • Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. International Journal of Chemical Sciences, 15(3), 172. [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 1,3-DICHLOROACETONE. [Link]

  • Bekkali, H., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]

  • de la Torre, A. L., et al. (2022). 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides. ACS Omega, 7(38), 34651-34659. [Link]

  • Pivovarenko, V. G., et al. (1985). Reaction of 1,3-Dibromo- and 1,3-Dichloroacetone with 2-Aminoazaheterocycles. Chemistry of Heterocyclic Compounds, 21, 1232-1236. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10793, 1,3-Dichloroacetone. [Link]

  • Morales-Cerna, E., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chem. Proc., 16, 28. [Link]

  • Google Patents. (n.d.). Process for producing 3-amino-6-chloropyridazine.
  • Al-Mousawi, S. M., et al. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. Current Organic Chemistry, 15(19), 3503-3511. [Link]

  • Ghorai, P., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 14, 103-113. [Link]

Sources

strategies to avoid regioisomer formation in imidazo[1,2-b]pyridazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Regioisomer Formation

Welcome to the technical support center for imidazo[1,2-b]pyridazine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. The imidazo[1,2-b]pyridazine core is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents, including the FDA-approved kinase inhibitor Ponatinib.[1][2] However, its synthesis is often complicated by the formation of undesired regioisomers, leading to challenging purification and reduced yields.

This troubleshooting guide, presented in a question-and-answer format, provides in-depth, field-proven insights to help you diagnose and resolve issues with regioselectivity in your experiments.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: The Basics of Regioselectivity

Question: I'm attempting a classic condensation between a 3-aminopyridazine and an α-haloketone, but I'm getting a mixture of two isomers. What is happening at the molecular level?

Answer: This is the most common challenge in imidazo[1,2-b]pyridazine synthesis. The 3-aminopyridazine molecule has two potentially nucleophilic ring nitrogens: N1 and N4. The reaction with the α-haloketone can proceed via initial alkylation at either of these sites.

  • Alkylation at N1: This is the desired pathway. The initial N-alkylation is followed by an intramolecular cyclization and dehydration sequence to yield the linear imidazo[1,2-b]pyridazine scaffold.

  • Alkylation at N4: Alkylation at this site leads to the formation of an undesired regioisomer. In 3-aminopyridazine itself, the N4 nitrogen (the one not adjacent to the amino group) is often the most nucleophilic, making this a significant competing pathway.[3]

The reaction is a competition between these two pathways. The ratio of the products formed depends on the relative activation energies of the two competing transition states.

G start 3-Aminopyridazine + α-Haloketone N1_alkylation Pathway 1: Alkylation at N1 (Kinetic/Thermodynamic) start->N1_alkylation k1 N4_alkylation Pathway 2: Alkylation at N4 (Often Favored Kinetically) start->N4_alkylation k2 cyclization1 Intramolecular Cyclization & Dehydration N1_alkylation->cyclization1 cyclization2 Intramolecular Cyclization & Dehydration N4_alkylation->cyclization2 desired_product Desired Product: Imidazo[1,2-b]pyridazine undesired_product Undesired Regioisomer cyclization1->desired_product cyclization2->undesired_product

Caption: Competing pathways in imidazo[1,2-b]pyridazine synthesis.

FAQ 2: The Critical Role of Substituents

Question: How do the substituents on my starting materials affect which regioisomer is favored?

Answer: The electronic and steric properties of the substituents on both the pyridazine ring and the α-haloketone are the primary drivers of regioselectivity.

A. On the 3-Aminopyridazine Ring:

The key is to modulate the relative nucleophilicity of N1 versus N4.

  • Electron-Withdrawing Groups (EWGs): Placing an EWG, such as a halogen (Cl, Br, I), at the 6-position of the 3-aminopyridazine is a highly effective strategy.[3] The EWG decreases the electron density across the ring, but its effect is more pronounced at the distal N4, making the adjacent N1 nitrogen comparatively more nucleophilic. This electronic bias strongly favors the initial alkylation at N1, leading to the desired product.

  • Electron-Donating Groups (EDGs): Conversely, EDGs can increase the nucleophilicity of N4, potentially worsening the regioisomer problem.

Substituent at 6-PositionElectronic EffectImpact on Regioselectivity
-Cl, -Br, -I Strong -I (Inductive)Highly Favorable. Decreases N4 nucleophilicity.[3]
-H NeutralProblematic. N4 is often more nucleophilic.[3]
-OCH₃, -CH₃ Donating (+M, +I)Generally Unfavorable. May increase N4 nucleophilicity.

B. On the α-Haloketone:

Steric hindrance plays a significant role. A bulky substituent on the α-haloketone can physically block the approach to one of the nitrogen atoms. While this is generally less predictable than the electronic effects on the pyridazine ring, it is a factor to consider. If N4 is sterically hindered by a pyridazine substituent, a bulky ketone may be forced to react at N1.

FAQ 3: Optimizing Reaction Conditions

Question: My starting materials are fixed. Can I improve regioselectivity by changing reaction conditions like solvent, temperature, or using microwave irradiation?

Answer: Yes, optimizing reaction conditions can significantly influence the product ratio.

  • Solvent Choice: The choice of solvent can affect the reaction's kinetics. Protic solvents like ethanol or methanol can solvate the aminopyridazine and influence the relative nucleophilicity of the nitrogen atoms through hydrogen bonding. Aprotic solvents like DMF or acetonitrile are also commonly used. It is often necessary to screen a variety of solvents to find the optimal conditions for your specific substrates.

  • Temperature Control: The reaction can be under either kinetic or thermodynamic control.

    • Kinetic Control (Lower Temperatures): The product that forms fastest is favored. If the undesired isomer is the kinetic product, running the reaction at a lower temperature for a longer time might improve the ratio.

    • Thermodynamic Control (Higher Temperatures): The most stable product is favored. If the desired imidazo[1,2-b]pyridazine is the more stable isomer, heating the reaction mixture may allow the initially formed kinetic product (undesired isomer) to revert and form the thermodynamic product.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[4][5][6] This rapid, efficient heating can sometimes lead to different selectivity profiles compared to conventional heating.[7] The high temperatures achieved quickly can favor the thermodynamic product. It is a powerful tool for rapidly screening conditions and can provide access to cleaner products in higher yields.[4]

Caption: Troubleshooting workflow for improving regioselectivity.

FAQ 4: Exploring Alternative Synthetic Strategies

Question: I've tried optimizing the conditions, but my reaction is still not selective. Are there alternative, more regioselective methods?

Answer: Absolutely. When the classic condensation fails, modern synthetic methods can provide excellent regiocontrol.

  • Multicomponent Reactions (MCRs): The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful MCR that combines an aminopyridine, an aldehyde, and an isocyanide in a single, highly efficient step to produce 3-aminoimidazo[1,2-a]pyridines and related scaffolds.[8][9][10] This method often exhibits excellent regioselectivity and is a prime alternative for building substituted imidazo[1,2-b]pyridazines.[8]

  • Metal-Catalyzed Reactions: A growing number of methods utilize transition metals (like Palladium or Copper) to construct the imidazo[1,2-b]pyridazine core with high precision.[11] These can include:

    • Palladium-catalyzed intramolecular C-H amination: Building the ring through a C-N bond formation directed by the metal catalyst.[11]

    • Copper-catalyzed oxidative cyclization: Using a copper catalyst to join the components, often with high regiocontrol.[11]

These advanced methods may require more specialized catalysts and conditions but often solve the most persistent regioselectivity problems.[11]

FAQ 5: Separating and Identifying the Regioisomers

Question: I have an unavoidable mixture of regioisomers. What are the best techniques to separate and definitively identify them?

Answer: Even with optimized strategies, minor amounts of the undesired isomer can form.

  • Separation:

    • Column Chromatography: This is the most common method for separating regioisomers. They often have slightly different polarities. A systematic screen of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using thin-layer chromatography (TLC) will help you identify a suitable mobile phase for separation on a silica gel column.

    • Reverse Phase HPLC: For more challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide higher resolution.[12]

  • Characterization and Identification:

    • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful tool for unambiguously distinguishing between regioisomers.[13]

      • 1D ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons on the pyridazine ring will be distinct for each isomer.

      • 2D NMR (COSY, HSQC, HMBC): These experiments provide definitive proof of structure. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly useful. It shows correlations between protons and carbons that are 2 or 3 bonds away. By observing the correlation from the protons on the imidazole ring (e.g., H3) to the carbons in the pyridazine ring, you can definitively map out the connectivity and confirm which isomer you have.

      • NOESY: A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations between protons, which can also help differentiate the spatial arrangement of atoms in the two different regioisomers.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Synthesis using a 6-Halopyridazine

This protocol is based on the highly effective strategy of using an electron-withdrawing group to direct the cyclization.[3]

  • Reactant Preparation: To a round-bottom flask, add 3-amino-6-chloropyridazine (1.0 eq) and the desired α-bromoketone (1.05 eq).

  • Solvent and Base: Add anhydrous ethanol as the solvent (approx. 0.1 M concentration). Add sodium bicarbonate (NaHCO₃) (2.0 eq) as a mild base.

  • Reaction: Stir the mixture at reflux (approx. 78°C) for 4-12 hours. Monitor the reaction progress by TLC until the starting aminopyridazine is consumed.

  • Workup: Cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane. Purify by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 2,6-disubstituted imidazo[1,2-b]pyridazine.

  • Characterization: Confirm the structure and regiochemistry by ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • J. S. Choi, et al. (2008). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 51(21), 6739–6749. [Link]

  • M. G. R. M. T. H. Y. M. S. Berteina-Raboin. (2021). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ChemistrySelect, 6(34), 8985-9011. [Link]

  • A. El-Faham, et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]

  • A. S. B. K. A. S. B. K. V. A. S. B. K. V. I. V. A. S. B. K. V. I. P. A. S. B. K. V. I. P. A. A. S. B. K. V. I. P. A. A. D. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35275-35290. [Link]

  • J. J. L. J. J. W. J. J. W. C. J. J. W. C. S. J. J. W. C. S. A. (2013). Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • S. R. S. R. B. S. R. B. P. S. R. B. P. N. (2020). An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media. New Journal of Chemistry. [Link]

  • A. A. A. A. B. A. A. B. C. A. A. B. C. C. A. A. B. C. C. M. A. A. B. C. C. M. T. A. A. B. C. C. M. T. P. A. A. B. C. C. M. T. P. S. A. A. B. C. C. M. T. P. S. T. (2023). Synthesis of imidazo[1,2‐b]pyridazines 150 and 151 as inhibitors of... ResearchGate. [Link]

  • Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]

  • J. L. F. J. L. F. R. J. L. F. R. J. J. L. F. R. J. R. J. L. F. R. J. R. J. J. L. F. R. J. R. J. M. J. L. F. R. J. R. J. M. R. (2020). Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. ResearchGate. [Link]

  • Barlin, G. B., & Brown, W. V. (1969). Imidazo[1,2-b]pyridazines and an imidazo[l,2-a]pyrazine from pyridazin- and pyrazin-amines. Journal of the Chemical Society C: Organic. [Link]

  • Lin, S., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(5), 784-790. [Link]

  • A. C. A. C. M. A. C. M. J. A. C. M. J. L. A. C. M. J. L. I. A. C. M. J. L. I. E. A. C. M. J. L. I. E. R. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2022(2), M1378. [Link]

  • A. C. A. C. M. A. C. M. J. A. C. M. J. L. A. C. M. J. L. I. A. C. M. J. L. I. E. A. C. M. J. L. I. E. R. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 27(15), 4706. [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • Wang, Y., et al. (2020). Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. European Journal of Medicinal Chemistry, 190, 112108. [Link]

  • S. S. S. S. G. S. S. G. A. (2021). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. Semantic Scholar. [Link]

  • H. H. H. H. D. (2013). Strategy for the synthesis of pyridazine heterocycles and their derivatives. Beilstein Journal of Organic Chemistry, 9, 1683-1689. [Link]

  • S. S. S. S. S. S. S. S. S. (2018). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry, 34(3), 1431-1440. [Link]

  • P. P. P. P. S. (1993). The synthesis and transformations of 9H‐imidazo[1,2‐b]pyrazolo[4,3‐d]. ResearchGate. [Link]

  • Shimizu, H., et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 20(17), 5113-5118. [Link]

  • Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(4), 724-736. [Link]

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Technical Support Center: Purification of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the chromatographic purification of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and related heterocyclic systems. Here, we provide not just protocols, but the underlying scientific principles and troubleshooting strategies to empower you to overcome common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent system for the column chromatography of this compound on silica gel?

A1: A well-established and effective eluent system is a mixture of dichloromethane (DCM) and ethyl acetate (EtOAc). A common starting ratio is 9:1 (DCM:EtOAc). It is crucial to first perform thin-layer chromatography (TLC) to determine the optimal solvent ratio for your specific crude material, aiming for an Rf value of approximately 0.25-0.35 for the target compound to ensure good separation.

Q2: What are the key physical and chemical properties of this compound that I should be aware of during purification?

A2: Understanding the compound's properties is vital for a successful purification. Key characteristics are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₅Cl₂N₃
Molecular Weight 202.04 g/mol
Appearance White solid
Melting Point 157 °C
XLogP3 2.12

The predicted XLogP3 value of 2.12 suggests a moderate lipophilicity, which is consistent with its solubility in chlorinated solvents like dichloromethane and its retention on silica gel.

Q3: Are there any stability concerns with this compound on silica gel?

A3: Yes, there are potential stability issues. The acidic nature of standard silica gel can lead to the degradation of acid-sensitive compounds. The imidazo[1,2-b]pyridazine core contains basic nitrogen atoms that can interact strongly with the acidic silanol groups on the silica surface, potentially causing peak tailing or irreversible adsorption. Furthermore, the chloromethyl group could be susceptible to hydrolysis or reaction with nucleophilic impurities, a process that can be catalyzed by the acidic silica surface. If you observe significant streaking on your TLC plate or recover low yields of your product, consider deactivating the silica gel with a base like triethylamine or using an alternative stationary phase such as alumina.

Q4: What are the primary safety precautions I should take when handling this compound?

A4: this compound is classified as harmful if swallowed (Acute toxicity - Category 4, Oral). It is also advisable to treat it as a potential skin and eye irritant, similar to other chlorinated imidazopyridazine derivatives. Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Avoid inhalation of dust and prevent contact with skin and eyes.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of this compound.

Problem 1: Poor Separation of the Target Compound from Impurities

Symptoms:

  • Overlapping spots on TLC even with different solvent systems.

  • Co-elution of the product with one or more impurities from the column.

Root Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Inappropriate Solvent System The polarity of the eluent may not be optimal to resolve compounds with similar Rf values.1. Systematic TLC Analysis: Test a range of solvent systems with varying polarities. Consider combinations like hexane/ethyl acetate, dichloromethane/methanol, or even ternary mixtures like dichloromethane/ethyl acetate/hexane. 2. Gradient Elution: If a single isocratic system fails, employ a shallow gradient elution during column chromatography. Start with a less polar solvent system and gradually increase the polarity.
Column Overloading Exceeding the capacity of the stationary phase leads to broad bands and poor separation.1. Reduce Sample Load: A general rule of thumb is to load 1-5% of the silica gel mass with your crude material. For difficult separations, use a lower ratio. 2. Dry Loading: If the compound has poor solubility in the initial eluent, dry loading onto a small amount of silica can create a more concentrated starting band and improve separation.
Poorly Packed Column An unevenly packed column with channels or cracks will result in a non-uniform solvent front and band broadening.1. Proper Packing Technique: Ensure the silica gel is packed uniformly as a slurry. Gently tap the column during packing to settle the stationary phase. 2. Use a Fritted Column: A fritted glass column can provide a more stable base for the stationary phase.
Problem 2: Significant Peak Tailing of the Target Compound

Symptom:

  • The spot of the target compound on the TLC plate appears elongated or "streaky."

  • During column chromatography, the product elutes over a large number of fractions, leading to dilute solutions and poor recovery.

Root Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Strong Interaction with Acidic Silica The basic nitrogen atoms in the imidazo[1,2-b]pyridazine ring can interact strongly with the acidic silanol groups on the silica surface.1. Deactivate Silica Gel: Add a small amount of a volatile base, such as triethylamine (~0.1-1%), to the eluent system. This will neutralize the most acidic sites on the silica. 2. Use Neutral or Basic Alumina: For highly sensitive compounds, consider switching the stationary phase to neutral or basic alumina.
Compound Insolubility If the compound is not fully dissolved as it moves through the column, it can lead to tailing.1. Modify Mobile Phase: Ensure the chosen eluent is a good solvent for your compound. A slight increase in the polar co-solvent can sometimes improve solubility and peak shape.
Problem 3: No Compound Eluting from the Column or Very Low Recovery

Symptom:

  • After running a significant volume of eluent, none of the expected compound is observed in the collected fractions.

Root Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Irreversible Adsorption or Decomposition The compound may be strongly binding to the silica gel or decomposing on the acidic stationary phase.1. TLC Stability Test: Spot your compound on a TLC plate and let it sit for a few hours before eluting. If a new baseline spot appears or the original spot diminishes, it indicates instability on silica. 2. Use Deactivated Silica or Alumina: As mentioned previously, deactivating the silica with a base or switching to alumina can mitigate this issue.
Incorrect Solvent Polarity The eluent may be too non-polar to move the compound down the column.1. Re-evaluate TLC: Confirm your TLC results. If the compound is at the baseline, a more polar solvent system is required. 2. Flush with a Highly Polar Solvent: At the end of the run, flush the column with a highly polar solvent like 10% methanol in dichloromethane to elute any strongly retained compounds.

Experimental Workflow & Diagrams

Recommended Column Chromatography Protocol
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in dichloromethane or another suitable solvent.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a chamber with a 9:1 mixture of dichloromethane:ethyl acetate.

    • Visualize the spots under UV light (254 nm).

    • Adjust the solvent ratio to achieve an Rf of ~0.3 for the target compound.

  • Column Preparation:

    • Select a glass column with an appropriate diameter and length for the amount of crude material.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of the eluent and carefully apply it to the top of the column.

    • Dry Loading: Dissolve the crude material in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, ensuring not to disturb the top layer of sand and silica.

    • Begin collecting fractions.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Troubleshooting Decision Tree

troubleshooting_flowchart start Start Purification tlc Perform TLC Analysis start->tlc rf_ok Rf ~ 0.3? tlc->rf_ok adjust_solvent Adjust Solvent Polarity rf_ok->adjust_solvent No pack_column Pack Column rf_ok->pack_column Yes adjust_solvent->tlc load_sample Load Sample pack_column->load_sample elute Elute and Collect Fractions load_sample->elute analyze_fractions Analyze Fractions by TLC elute->analyze_fractions separation_ok Good Separation? analyze_fractions->separation_ok poor_separation Poor Separation separation_ok->poor_separation No peak_shape_ok Symmetrical Peaks? separation_ok->peak_shape_ok Yes check_loading Check Sample Load & Column Packing poor_separation->check_loading use_gradient Consider Gradient Elution check_loading->use_gradient use_gradient->pack_column peak_tailing Peak Tailing Observed peak_shape_ok->peak_tailing No recovery_ok Good Recovery? peak_shape_ok->recovery_ok Yes deactivate_silica Deactivate Silica or Use Alumina peak_tailing->deactivate_silica deactivate_silica->pack_column low_recovery Low/No Recovery recovery_ok->low_recovery No end Pure Product recovery_ok->end Yes check_stability Check Compound Stability on Silica low_recovery->check_stability check_stability->deactivate_silica

Caption: Troubleshooting workflow for column chromatography.

References

  • MSDS of 6-Chloroimidazo[1,2-b]pyridazine - ChemSrc. Available at: [Link]

  • Technical Support Center: Purification of Chlorinated Heterocyclic Compounds - Benchchem.
  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine - MDPI. Available at: [Link]

  • Chromatography: Solvent Systems For Flash Column - University of Rochester, Department of Chemistry. Available at: [Link]

  • 6-Chloro-2-(phenylmethyl)imidazo[1,2-b]pyridazine | C13H10ClN3 - PubChem. Available at: [Link]

  • 6-Chloro-3-methylimidazo[1,2-b]pyridazine | C7H6ClN3 - PubChem. Available at: [Link]

  • This compound - PubChemLite. Available at: [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. Available at: [Link]

addressing catalyst deactivation in cross-coupling reactions of imidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for addressing challenges in the cross-coupling of imidazo[1,2-b]pyridazines. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this important heterocyclic scaffold. The unique electronic properties and coordination potential of the imidazo[1,2-b]pyridazine core present specific challenges, most notably catalyst deactivation. This document provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to help you overcome these hurdles and achieve robust, reproducible results.

The Challenge: Why Imidazo[1,2-b]pyridazines are Tricky Coupling Partners

The imidazo[1,2-b]pyridazine system is an electron-deficient heterocycle containing multiple nitrogen atoms. While this electronic nature can be favorable for certain steps of the catalytic cycle, such as oxidative addition, it is also the root cause of many common issues. The exposed nitrogen lone pairs, particularly N-1 and N-5, can act as potent ligands for the palladium catalyst. This coordination can lead to the formation of off-cycle, inactive catalyst species, effectively "poisoning" the reaction.[1][2][3] Successfully coupling these substrates requires a carefully optimized catalytic system designed to minimize these deactivation pathways.

This guide will walk you through diagnosing and solving the most common problems encountered in Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions involving this scaffold.

Section 1: Understanding Catalyst Deactivation Pathways

Before troubleshooting, it is crucial to understand the primary ways a catalyst can fail in this specific context. The active catalyst in most cross-coupling reactions is a coordinatively unsaturated Pd(0) species.[4][5] Any process that removes this species from the catalytic cycle is a deactivation pathway.

G cluster_paths Active_Catalyst Active Pd(0)L Species Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Productive Pathway Active_Catalyst->p1 Active_Catalyst->p2 N_Coordination N-Coordination (Catalyst Poisoning) Dimerization Formation of Inactive [Pd(L)(Ar)]₂ Dimers Pd_Black Pd(0) Agglomeration (Palladium Black) Oxidative_Damage Ligand Oxidation/ Decomposition p1->N_Coordination Imidazo[1,2-b]pyridazine Substrate p1->Dimerization Insufficiently Bulky Ligands p2->Pd_Black High Concentration / Poor Ligand Stabilization p2->Oxidative_Damage Air/Moisture Exposure / High Temperature

Caption: Common catalyst deactivation pathways in cross-coupling reactions.

Section 2: Troubleshooting Guide & FAQs

This section is formatted to address the specific symptoms you might observe in your experiments.

Symptom 1: Low or No Product Yield, Starting Materials Largely Unconsumed

This is the most common failure mode and typically points to an inactive or inhibited catalyst from the very beginning of the reaction.

Q: My reaction isn't working at all. I'm using Pd(PPh₃)₄ and K₂CO₃, which works for simpler aryl halides. What's wrong?

A: The imidazo[1,2-b]pyridazine core is a known challenge for "standard" catalyst systems like Pd(PPh₃)₄. The primary issue is catalyst poisoning, where the nitrogen atoms of your substrate coordinate too strongly to the palladium center, preventing it from participating in the catalytic cycle.[2][3] Additionally, standard phosphine ligands like PPh₃ are often not electron-rich or bulky enough to promote the crucial reductive elimination step for these electron-deficient heterocycles.[4]

Troubleshooting Steps:

  • Switch to a Modern Ligand System: This is the most critical change. Use bulky, electron-rich dialkylbiarylphosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs). These ligands create a sterically hindered environment around the palladium, which disfavors the binding of the pyridazine nitrogen, and their electron-donating nature accelerates the rate-limiting reductive elimination step.[4]

  • Use a Palladium Pre-catalyst: Instead of air-sensitive Pd(0) sources like Pd₂(dba)₃, use a well-defined, air-stable Pd(II) pre-catalyst (e.g., XPhos-Pd-G3, SPhos-Pd-G2). These pre-catalysts are designed for the controlled, in-situ generation of the active, monoligated Pd(0) species, leading to more reproducible results and preventing the formation of inactive palladium aggregates.[4][6]

  • Re-evaluate Your Base: While K₂CO₃ is a common choice, its solubility can be a problem.[7] For challenging substrates, stronger, more soluble bases like K₃PO₄ or Cs₂CO₃ are often required to facilitate the transmetalation step effectively. Be cautious with very strong bases like NaOtBu in Buchwald-Hartwig aminations, as they can sometimes promote side reactions.[8]

Ligand ClassExampleKey FeatureBest For Solving
Bulky Phosphines XPhos, SPhos, RuPhosSteric bulk & electron-richN-coordination poisoning, slow reductive elimination.
N-Heterocyclic Carbenes IPr, IMesStrong σ-donors, thermally stableKetone/amide formation, high-temperature reactions.[9]
Bidentate Ligands Xantphos, dppfWide bite angle, stable complexesCan prevent Pd black formation, but may require higher catalyst loading.[10]

Q: I've switched to a Buchwald ligand and pre-catalyst, but the reaction is still sluggish. What else can I check?

A: If the core catalyst system is appropriate, the issue often lies with the reaction conditions or reagent quality.

  • Solvent Choice & Degassing: Ensure your solvent is rigorously anhydrous and degassed. Oxygen can oxidize and deactivate both the Pd(0) catalyst and the phosphine ligands.[10] Toluene and dioxane are common choices, but ensure your substrates are fully soluble. In some cases, a mixture of solvents can improve performance.[8]

  • Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. If you suspect deactivation over time, try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.

  • Reagent Purity: Impurities in your starting materials can act as catalyst poisons. Sulfur-containing compounds are particularly notorious for irreversibly deactivating palladium catalysts.[11] If your imidazo[1,2-b]pyridazine was synthesized using sulfur-based reagents, consider purifying it meticulously (e.g., recrystallization, column chromatography) before use.

Symptom 2: Reaction Starts but Stalls After Partial Conversion

Observing initial product formation that then plateaus suggests that the catalyst is active at the beginning but deactivates over the course of the reaction.

Q: My TLC/LCMS shows about 30% product formation within the first hour, but the reaction doesn't proceed further even after 24 hours. Why?

A: This pattern strongly indicates a catalyst with a limited lifetime under the reaction conditions. The likely culprits are the gradual formation of inactive palladium species or ligand degradation.

Troubleshooting Steps:

  • Check for Palladium Black: Visually inspect the reaction mixture. The formation of a black precipitate (palladium black) is a clear sign of catalyst agglomeration.[12] This happens when the ligand is unable to stabilize the Pd(0) intermediates, causing them to fall out of the solution as inactive metal.

    • Solution: Increase the ligand-to-palladium ratio slightly (e.g., from L:Pd of 2:1 to 2.5:1 if not using a pre-catalyst). Using a more sterically demanding ligand can also improve the stability of the active species.[5]

  • Product Inhibition: In some cases, the coupled product itself can coordinate to the catalyst more strongly than the starting materials, leading to product inhibition. This is another form of catalyst poisoning.

    • Solution: Try running the reaction at a slightly higher dilution. While this may slow the initial rate, it can disfavor the bimolecular deactivation or product inhibition pathways.

  • Side Reactions Consuming Reagents: A common side reaction, especially in Suzuki couplings, is the protodeboronation of the boronic acid coupling partner, where the boron group is replaced by a hydrogen atom.[13] This is often promoted by the base and trace water. If your boronic acid is being consumed non-productively, the reaction will stall.

    • Solution: Use fresh, high-purity boronic acid or its more stable pinacol ester (Bpin) equivalent. Ensure your base is anhydrous and consider adding molecular sieves to the reaction.

G Start Reaction Stalls Check_Pd_Black See Black Precipitate (Pd Black)? Start->Check_Pd_Black Check_Boronic_Acid Check for Arene Side Product (from Protodeboronation)? Check_Pd_Black->Check_Boronic_Acid No Solution_Ligand Increase Ligand:Pd Ratio Use Bulkier Ligand Check_Pd_Black->Solution_Ligand Yes Check_SM_Decomp Starting Material Decomposition? Check_Boronic_Acid->Check_SM_Decomp No Solution_Boronic_Acid Use Anhydrous Base Use Boronic Ester (Bpin) Check_Boronic_Acid->Solution_Boronic_Acid Yes Solution_Temp Lower Reaction Temperature Check_SM_Decomp->Solution_Temp Yes End Reaction Optimized Check_SM_Decomp->End No Solution_Ligand->End Solution_Boronic_Acid->End

Caption: Troubleshooting workflow for a stalled cross-coupling reaction.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Screening Catalytic Conditions

This protocol is designed for the parallel screening of ligands, bases, and solvents in 2 mL vials to quickly identify optimal conditions for your specific imidazo[1,2-b]pyridazine substrate.

Materials:

  • Imidazo[1,2-b]pyridazine halide (e.g., 6-chloro or 3-bromo derivative)

  • Coupling partner (e.g., arylboronic acid, amine)

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Ligand (if not using a pre-catalyst, e.g., XPhos)

  • Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

  • Anhydrous solvents (e.g., Toluene, Dioxane, CPME)

  • Inert atmosphere glovebox or Schlenk line

  • 2 mL reaction vials with stir bars and screw caps

Procedure:

  • Preparation (in a glovebox):

    • To each reaction vial, add the imidazo[1,2-b]pyridazine halide (0.1 mmol, 1.0 equiv).

    • Add the coupling partner (0.12 mmol, 1.2 equiv for Suzuki; 0.12 mmol, 1.2 equiv for Buchwald-Hartwig).

    • Add the selected base (0.2 mmol, 2.0 equiv).

    • In a separate vial, prepare a stock solution of the Pd pre-catalyst in the chosen solvent (e.g., 2 mol % solution).

  • Reaction Setup:

    • Add the appropriate volume of anhydrous, degassed solvent (e.g., 1.0 mL for a 0.1 M reaction) to each vial.

    • Add the required volume of the catalyst stock solution to each vial.

    • Seal the vials tightly with the screw caps.

  • Execution:

    • Remove the vials from the glovebox and place them in a pre-heated aluminum reaction block on a stirrer hotplate.

    • Heat the reactions to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring and Analysis:

    • After the specified time (e.g., 2, 8, 24 hours), cool the reactions to room temperature.

    • Take a small aliquot from each vial, dilute with a suitable solvent (e.g., EtOAc or MeCN), filter through a small plug of silica, and analyze by LCMS or GCMS to determine conversion and identify side products.

  • Interpretation:

    • Compare the results across the different conditions to identify the optimal ligand, base, and solvent combination that provides the highest conversion with the fewest side products.

This systematic approach minimizes variables and allows for the logical and efficient optimization of your reaction, overcoming the inherent challenges of the imidazo[1,2-b]pyridazine scaffold.

References

  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - ChemRxiv. (n.d.).
  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online. (n.d.).
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.).
  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. (n.d.).
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (n.d.).
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics - ACS Publications. (2024-08-10).
  • Efficient and regioselective functionalization of imidazo[1,2-b]pyridazines via palladium-catalyzed cross-coupling reaction and SNAr | Request PDF - ResearchGate. (n.d.).
  • Bulky ligands promote palladium-catalyzed protodeboronation - The Matter Blotter. (2026-01-19).
  • Key ligands used in palladium-mediated cross-coupling reactions. - ResearchGate. (n.d.).
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (n.d.).
  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate. (n.d.).
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS Catalysis. (2019-03-15).
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. (n.d.).
  • Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed. (2022-09-19).
  • Catalyst Poisoning Explained Simply | RevisionDojo. (2025-11-21).
  • Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations | Organometallics - ACS Publications. (n.d.).
  • Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions | Request PDF. (n.d.).
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (n.d.).
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.).
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025-04-08).
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. (n.d.).

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Validation & Comparative

A Definitive Guide to the Structural Validation of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the imidazo[1,2-b]pyridazine scaffold stands out as a privileged heterocyclic system, forming the core of numerous biologically active compounds.[1] Its versatile structure has been instrumental in the development of therapeutics targeting a wide array of diseases.[2] The precise structural characterization of novel derivatives within this class is paramount to understanding their structure-activity relationships and ensuring the integrity of research findings. This guide provides an in-depth technical analysis for the structural validation of a key intermediate, 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine, utilizing the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

This document moves beyond a simple recitation of data, offering a comparative framework and explaining the causal relationships behind the observed spectral features. By understanding the principles outlined herein, researchers can confidently and unequivocally validate the structure of this and related molecules.

The Imperative of Unambiguous Structural Assignment

The substitution pattern on the imidazo[1,2-b]pyridazine ring system dramatically influences its pharmacological properties. A misplaced substituent can lead to a complete loss of activity or unforeseen toxicity. Therefore, the ability to definitively distinguish between isomers and confirm the desired structure is a critical step in the drug development pipeline. This guide will use a comparative approach to highlight the unique spectral signatures of this compound.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed picture of the molecular structure by probing the chemical environment of atomic nuclei, primarily ¹H and ¹³C. The chemical shifts (δ), coupling constants (J), and multiplicities of the NMR signals are unique fingerprints of a molecule's constitution and stereochemistry.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound in CDCl₃ exhibits a distinct set of signals that are diagnostic of its structure.[3]

  • Imidazo Ring Proton (H-3): A singlet observed at approximately 7.96 ppm is assigned to the proton at the 3-position of the imidazo ring. Its singlet nature is due to the absence of adjacent protons.

  • Pyridazine Ring Protons (H-7 and H-8): The pyridazine portion of the molecule gives rise to two doublets in the aromatic region. The proton at the 8-position (H-8) appears as a doublet at around 7.87 ppm with a coupling constant of J = 9.5 Hz. This coupling arises from its interaction with the adjacent proton at the 7-position (H-7). Consequently, the H-7 proton appears as a doublet at approximately 7.09 ppm, also with a coupling constant of J = 9.5 Hz.

  • Chloromethyl Protons (-CH₂Cl): A singlet at approximately 4.76 ppm corresponds to the two protons of the chloromethyl group at the 2-position. The singlet multiplicity indicates no coupling with other protons.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides further confirmation of the carbon framework.[3] The expected chemical shifts for this compound are as follows:

  • C-2 and C-3: The carbons of the imidazole ring are expected in the range of 115-147 ppm.

  • C-6, C-7, and C-8: The carbons of the pyridazine ring will also appear in the aromatic region, with the carbon bearing the chlorine atom (C-6) being significantly influenced by the electronegative substituent.

  • -CH₂Cl: The carbon of the chloromethyl group is anticipated to have a chemical shift of around 36.5 ppm.

Table 1: Summary of NMR Data for this compound [3]

Assignment ¹H NMR (CDCl₃) δ (ppm), Multiplicity, J (Hz)¹³C NMR (CDCl₃) δ (ppm)
H-37.96, s115.1
H-77.09, d, 9.5118.3
H-87.87, d, 9.5125.3
-CH₂Cl4.76, s36.5
C-2-146.1
C-3a-136.9
C-6-144.7

Validation by Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its structure.

Expected Molecular Ion and Isotopic Pattern

For this compound (C₇H₅Cl₂N₃), the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). Therefore, the mass spectrum will show three peaks for the molecular ion:

  • [M]⁺: Containing two ³⁵Cl atoms.

  • [M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.

  • [M+4]⁺: Containing two ³⁷Cl atoms.

The theoretical monoisotopic mass of C₇H₅³⁵Cl₂N₃ is approximately 199.99 g/mol . The [M+H]⁺ adduct is predicted to have an m/z of 201.99333.[4]

Predicted Fragmentation Pathway

While experimental fragmentation data is the gold standard, a predicted fragmentation pattern can be proposed based on the structure of this compound. Common fragmentation pathways for such heterocyclic compounds include the loss of the chloromethyl group, cleavage of the fused ring system, and loss of small neutral molecules like HCN.

Predicted MS Fragmentation of this compound M [C₇H₅Cl₂N₃]⁺˙ m/z = 199/201/203 F1 [C₆H₅ClN₃]⁺˙ m/z = 154/156 M->F1 - CH₂Cl F2 [C₇H₄ClN₃]⁺˙ m/z = 165/167 M->F2 - Cl F3 [C₅H₃ClN₂]⁺˙ m/z = 126/128 F1->F3 - HCN

Caption: Predicted key fragmentations in the mass spectrum.

Experimental Protocols for Structural Validation

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, especially for more complex analogues, acquiring 2D NMR spectra such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is highly beneficial. COSY reveals ¹H-¹H coupling networks, while HSQC correlates directly bonded ¹H and ¹³C nuclei.

Mass Spectrometry Data Acquisition
  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this class of compounds, which will likely produce the protonated molecule [M+H]⁺. Electron ionization (EI) can also be used to induce more fragmentation and provide detailed structural information.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is advantageous as it provides accurate mass measurements, which can be used to confirm the elemental composition.

  • Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight and observe the characteristic isotopic pattern of the two chlorine atoms.

  • Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry (MS/MS) on the molecular ion or the protonated molecule to obtain a fragmentation pattern. This data is crucial for confirming the connectivity of the molecule.

Comparative Analysis: Distinguishing from Potential Alternatives

To underscore the importance of thorough spectral analysis, a comparison with a hypothetical isomer, such as one with a different chlorine substitution pattern on the pyridazine ring, would reveal distinct differences in the NMR spectra, particularly in the chemical shifts and coupling patterns of the aromatic protons. Unfortunately, comprehensive, publicly available experimental data for such isomers is scarce. However, it is crucial for researchers to be aware that even minor positional changes will lead to significant and predictable alterations in the spectral data.

Conclusion

The structural validation of this compound is unequivocally achieved through the combined application of ¹H and ¹³C NMR spectroscopy and mass spectrometry. The characteristic chemical shifts and coupling patterns in the NMR spectra, along with the accurate mass and isotopic distribution observed in the mass spectrum, provide a robust and self-validating system for confirming the identity and purity of this important synthetic intermediate. Adherence to the detailed protocols and a thorough understanding of the spectral data interpretation outlined in this guide will empower researchers to proceed with confidence in their drug discovery and development endeavors.

References

  • Delaunay, D., et al. (2023). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2023(1), M1573. [Link]

  • El Akkaoui, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the United States of America. [Link]

  • Mosrin, M., & Knochel, P. (2009). Regioselective functionalization of the imidazo[1,2-b]pyridazine scaffold. Organic & Biomolecular Chemistry, 7(18), 3749-3759. [Link]

  • PubChemLite. (n.d.). This compound. [Link]

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The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Framework for Potent and Selective Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Comparative Efficacy

The imidazo[1,2-b]pyridazine core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and versatile substitution points have made it a "privileged" framework in the design of targeted therapeutics, particularly kinase inhibitors. This guide provides a comparative analysis of the efficacy of various imidazo[1,2-b]pyridazine-based inhibitors against several key kinase targets, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation.

The Significance of the Imidazo[1,2-b]pyridazine Scaffold

The success of the multi-kinase inhibitor ponatinib, which is based on the imidazo[1,2-b]pyridazine scaffold, has spurred a renewed interest in exploring derivatives of this core for various therapeutic applications.[1][2] The scaffold's ability to interact with the hinge region of kinases, a critical component of the ATP-binding pocket, is a key determinant of its inhibitory activity.[3] Strategic modifications at various positions of the imidazo[1,2-b]pyridazine ring system allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3][4]

Comparative Efficacy of Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors

This guide focuses on a selection of imidazo[1,2-b]pyridazine-based inhibitors targeting different kinases implicated in cancer and other diseases. The following sections will delve into the specifics of these inhibitors, comparing their efficacy and highlighting the rationale behind their design and evaluation.

Bruton's Tyrosine Kinase (BTK) Inhibitors for B-Cell Malignancies

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor signaling pathway, making it a prime target for therapies against B-cell malignancies.[5][6] Researchers have developed potent and highly selective irreversible BTK inhibitors based on the imidazo[1,2-b]pyridazine scaffold.

A notable example is compound 22 (TM471-1) , which demonstrated potent BTK inhibition with an IC50 of 1.3 nM.[5][6] This compound was designed as a covalent inhibitor, a strategy that often leads to enhanced potency and duration of action. The high selectivity of compound 22 across a panel of 310 kinases underscores the potential of the imidazo[1,2-b]pyridazine core for developing targeted therapies with minimal off-target effects.[5][6]

In Vivo Efficacy: In a xenograft model, compound 22 exhibited significant tumor growth inhibition, with complete tumor regression observed in 7 out of 10 mice at a dose of 15 mg/kg.[5][6][7] These promising preclinical data have led to the advancement of this compound into Phase I clinical trials.[5][7]

Table 1: Comparative Efficacy of Imidazo[1,2-b]pyridazine-Based BTK Inhibitors

CompoundTargetIC50 (nM)SelectivityIn Vivo ModelKey FindingsReference
22 (TM471-1) BTK1.3High (across 310 kinases)XenograftSignificant tumor growth inhibition, complete regression in 70% of mice at 15 mg/kg.[5][6][7]
Mps1 (TTK) Kinase Inhibitors in Oncology

Monopolar spindle 1 (Mps1), also known as TTK, is a dual-specificity kinase that plays a crucial role in the spindle assembly checkpoint, a key process for ensuring proper chromosome segregation during cell division. Overexpression of Mps1 is common in many cancers, making it an attractive target for anti-cancer drug development.

Through property-based optimization and a scaffold change to imidazo[1,2-b]pyridazine, researchers developed compound 27f .[8] This compound emerged as an extremely potent and selective Mps1 inhibitor with a cellular Mps1 IC50 of 0.70 nM and an antiproliferative IC50 of 6.0 nM in A549 cancer cells.[8] The strategic incorporation of an amino group at the ortho-position of a phenyl ring in a related compound, 21b , led to increased activity.[8]

Table 2: Efficacy of Imidazo[1,2-b]pyridazine-Based Mps1 Inhibitors

CompoundTargetCellular Mps1 IC50 (nM)A549 Antiproliferative IC50 (nM)Key FeaturesReference
21a Mps1-39Imidazo[1,2-b]pyridazine scaffold[8]
21b Mps1--Addition of an o-amino group on the phenyl ring increased activity.[8]
27f Mps10.706.0Orally bioavailable and active in vivo.[8]
Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors for Alzheimer's Disease

Glycogen synthase kinase-3β (GSK-3β) has been implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles, one of the hallmarks of Alzheimer's disease.[9][10] The development of brain-penetrant GSK-3β inhibitors is a promising therapeutic strategy.

Structure-activity relationship studies on a series of imidazo[1,2-b]pyridazine derivatives led to the identification of potent GSK-3β inhibitors.[9][10] Compound 47 from this series was found to be a brain-penetrant and orally bioavailable GSK-3β inhibitor.[9][10]

In Vivo Efficacy: In a triple-transgenic mouse model of Alzheimer's disease, compound 47 significantly reduced the levels of phosphorylated tau, demonstrating its potential as a disease-modifying agent.[9][10]

Dual-Specificity Tyrosine-Phosphorylation-Regulated Kinase (DYRK) and CLK Inhibitors

Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are involved in a variety of cellular processes, and their dysregulation has been linked to cancer, type 2 diabetes, and neurological disorders.[11] Optimization of an imidazo[1,2-b]pyridazine fragment led to the discovery of compound 17 , a potent cellular inhibitor of DYRK1A with good selectivity over much of the kinome.[11]

Interestingly, a series of 3,6-disubstituted imidazo[1,2-b]pyridazines were found to have dual activity against both DYRK and the closely related CDC-like kinases (CLKs).[11] Further rational design, guided by X-ray crystallography, led to the development of compound 29 , which showed improved selectivity for DYRK1A over CLK kinases.[11]

Experimental Methodologies for Efficacy Evaluation

The assessment of imidazo[1,2-b]pyridazine-based inhibitors involves a multi-tiered experimental approach, starting from in vitro biochemical assays and progressing to cell-based and in vivo models.

In Vitro Kinase Assays

The initial evaluation of inhibitor potency is typically performed using in vitro kinase assays. These assays directly measure the ability of a compound to inhibit the enzymatic activity of the target kinase. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments.

Cell-Based Assays

To assess the efficacy of inhibitors in a more physiologically relevant context, cell-based assays are employed. These assays measure the inhibitor's effect on cellular processes that are dependent on the target kinase, such as cell proliferation, apoptosis, or specific signaling pathways. Antiproliferative assays, for instance, determine the concentration of the inhibitor required to inhibit the growth of cancer cell lines by 50% (GI50).

In Vivo Animal Models

Promising candidates from in vitro and cell-based assays are then evaluated in animal models of disease. For cancer, this often involves xenograft models where human tumor cells are implanted into immunocompromised mice. The ability of the inhibitor to suppress tumor growth is a critical endpoint. For neurodegenerative diseases like Alzheimer's, transgenic mouse models that recapitulate key aspects of the disease pathology are used.[9][10]

Visualizing the Inhibition: Signaling Pathways and Experimental Workflows

To better understand the context of inhibitor action and the process of their evaluation, the following diagrams illustrate a representative kinase signaling pathway and a general experimental workflow.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase BTK BTK Receptor->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_ion Ca²⁺ IP3->Ca_ion Release Transcription_Factors Transcription Factors (e.g., NF-κB) DAG->Transcription_Factors Ca_ion->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Inhibitor Imidazo[1,2-b]pyridazine BTK Inhibitor Inhibitor->BTK Inhibition

Caption: Simplified BTK signaling pathway and the point of intervention by an imidazo[1,2-b]pyridazine-based inhibitor.

Experimental_Workflow cluster_discovery Discovery & Design cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Scaffold Imidazo[1,2-b]pyridazine Scaffold Selection SAR Structure-Activity Relationship (SAR) Studies Scaffold->SAR Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) SAR->Biochemical_Assay Selectivity_Panel Kinase Selectivity Profiling Biochemical_Assay->Selectivity_Panel Cell_Assay Cellular Proliferation Assays (GI50 Determination) Selectivity_Panel->Cell_Assay Pathway_Analysis Target Engagement & Pathway Modulation Cell_Assay->Pathway_Analysis Animal_Model Animal Models of Disease (e.g., Xenografts) Pathway_Analysis->Animal_Model PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Clinical_Trials Phase I-III Clinical Trials PK_PD->Clinical_Trials

Caption: General experimental workflow for the development of imidazo[1,2-b]pyridazine-based kinase inhibitors.

Conclusion

The imidazo[1,2-b]pyridazine scaffold has proven to be a highly versatile and fruitful starting point for the development of potent and selective inhibitors against a range of important therapeutic targets, particularly kinases. The examples highlighted in this guide demonstrate the power of this scaffold in generating drug candidates with excellent preclinical efficacy and, in some cases, progression into clinical trials. The continued exploration of the structure-activity relationships of imidazo[1,2-b]pyridazine derivatives, coupled with robust experimental evaluation, holds great promise for the future of targeted therapies.

References

  • Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. (2024-03-07). ORCA - Cardiff University.
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity.
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. (2025-06-12). PubMed.
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. (2025-05-14).
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. (2025-05-14).
  • Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. (2023-03-23). PubMed.
  • Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. (2023-03-09).
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. (2025-05-14).
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. (2025-05-14).
  • Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors.
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021-12-15). MCE.
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. (2023-11-28). NIH.

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A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Scaffold to Strategy

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Derivatives of this class have shown significant promise as anticancer, anti-inflammatory, and antiparasitic agents.[1] The successful kinase inhibitor Ponatinib, for instance, highlights the therapeutic potential embedded within this heterocyclic nucleus.[1] As researchers synthesize novel 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine derivatives, the immediate challenge becomes the rigorous, unbiased, and reproducible evaluation of their biological activity.

This guide provides a strategic framework for the in vitro validation of these new chemical entities (NCEs). Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, establish self-validating assay systems, and ground our methodologies in authoritative standards. The objective is not merely to generate data, but to produce a robust, decision-driving evidence package for your lead candidates. Our approach is built upon the foundational principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which emphasize that a validated procedure must be demonstrably fit for its intended purpose.[2][3]

The Validation Workflow: A Multi-Pillar Approach

A comprehensive in vitro assessment relies on a tiered approach, starting with broad, foundational assays and progressing to more specific, mechanism-of-action studies. This workflow ensures that resources are focused on compounds with the most promising activity and safety profiles. Cell-based assays are central to this process, as they provide a more physiologically relevant model compared to purely biochemical assays by preserving cellular architecture and signaling pathways.[4][5][6]

Validation_Workflow cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Functional Characterization cluster_3 Phase 4: Data Analysis & Decision P1 Pillar 1: Cytotoxicity Assessment (e.g., MTT, LDH Assays) P2 Pillar 2: Apoptosis Induction (e.g., Caspase-3/7 Assay) P1->P2 If cytotoxic P3 Pillar 3: Target Engagement (e.g., In Vitro Kinase Assay) P1->P3 Based on hypothesized target P4 Pillar 4: Phenotypic Response (e.g., Cell Migration Assay) P2->P4 Confirm functional impact DA Comparative Analysis (IC50, Selectivity Index) P2->DA Synthesize Data P3->P4 P3->DA Synthesize Data P4->DA Synthesize Data

Caption: General workflow for in vitro validation of new chemical entities.

Pillar 1: Foundational Cytotoxicity Assessment

The first critical question for any potential therapeutic is its effect on cell viability. Cytotoxicity assays are fundamental for establishing a dose-response relationship and calculating the half-maximal inhibitory concentration (IC₅₀), a key parameter for comparing compound potency.[7][8]

Comparative Analysis of Common Cytotoxicity Assays

The choice of assay is critical and depends on the anticipated mechanism of action.

Assay TypePrincipleEndpoint MeasuredAdvantagesDisadvantages
MTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells.[7][9]Cell viability and metabolic activity.[9]Well-established, high sensitivity.Requires a solubilization step; can be affected by compounds altering cellular metabolism.[9]
LDH Release Assay Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, upon cell lysis and membrane damage.[10]Cell death (membrane integrity).Non-radioactive, reliable for measuring cytotoxicity.[10]Less sensitive for early-stage apoptosis where the membrane is intact.

For initial screening of the imidazo[1,2-b]pyridazine derivatives, the MTT assay is a robust starting point due to its high sensitivity and widespread use, providing a clear measure of the impact on cellular metabolic activity.[11]

Protocol: Validated MTT Cytotoxicity Assay

This protocol is designed for a 96-well plate format and incorporates self-validating controls.

1. Cell Seeding:

  • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) to ~80% confluence.[11]

  • Trypsinize, count cells using a hemocytometer, and prepare a suspension at a pre-determined optimal density (e.g., 5 x 10⁴ cells/mL).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.

2. Compound Treatment:

  • Prepare a 2X stock concentration series of the new derivatives and a positive control (e.g., Doxorubicin) in culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (e.g., 0.1% DMSO) and "no-cell" blank wells. Running each sample in triplicate is recommended for statistical significance.[12]

  • Incubate for a defined period (e.g., 48 hours).

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. Causality: During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals.[7]

4. Solubilization and Measurement:

  • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.

  • Agitate the plate on a shaker for 15 minutes to fully dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis and Validation:

  • Calculate % Viability: [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100.

  • Determine IC₅₀: Plot % Viability against the log of compound concentration and perform a non-linear regression analysis.

  • Validation Check: The positive control should yield an IC₅₀ within the historically accepted range for that cell line. The Z'-factor for the screen should be ≥ 0.5, indicating a robust assay window.

Pillar 2: Mechanistic Insights - Probing Apoptosis

If a derivative proves to be cytotoxic, the next logical step is to determine if it induces programmed cell death (apoptosis), a desirable trait for anticancer agents.[6] The activation of effector caspases, particularly Caspase-3 and Caspase-7, is a hallmark of apoptosis.[13]

Protocol: Validated Caspase-Glo® 3/7 Assay

This homogeneous, "add-mix-measure" luminescent assay is ideal for high-throughput screening due to its simplicity and sensitivity.[14]

1. Assay Setup:

  • Seed and treat cells in a white-walled 96-well plate as described in the MTT protocol. A reduced cell density may be required to avoid signal saturation.

  • Include a positive control for apoptosis induction (e.g., Staurosporine).

2. Reagent Preparation and Addition:

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence.[14]

  • Allow the plate and reagent to equilibrate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Causality: The reagent contains a detergent to lyse the cells, releasing active caspase-3/7. The caspase then cleaves the substrate, releasing aminoluciferin, which is consumed by luciferase to generate a luminescent signal.[14]

3. Incubation and Measurement:

  • Mix the contents by orbital shaking for 1 minute at 300-500 rpm.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a plate reader.

4. Data Analysis and Validation:

  • Calculate Fold Change: (Luminescence_Treated / Luminescence_Vehicle).

  • Determine EC₅₀: Plot the fold change in luminescence against the log of compound concentration.

  • Validation Check: The positive control should show a significant increase in luminescence. The signal-to-background ratio should be high, ensuring assay sensitivity.

Kinase_Pathway Compound Imidazo[1,2-b]pyridazine Derivative Kinase Target Kinase (e.g., Tyk2) Compound->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase pSubstrate Phosphorylated Substrate Apoptosis Apoptosis pSubstrate->Apoptosis Triggers Signal Cascade

Caption: Simplified signaling pathway showing kinase inhibition leading to apoptosis.

Pillar 3: Target-Specific Activity - In Vitro Kinase Inhibition

Many imidazo[1,2-b]pyridazine derivatives function as kinase inhibitors.[15] A direct, cell-free biochemical assay is the gold standard for confirming target engagement and determining inhibitory potency (IC₅₀) without the complexity of cellular uptake or metabolism.

Protocol: Validated In Vitro Kinase Assay (ADP-Glo™ Format)

This assay measures the amount of ADP produced, which is directly proportional to kinase activity.

1. Reagents and Setup:

  • Recombinant target kinase (e.g., Tyk2).

  • Kinase-specific substrate peptide.

  • ATP at a concentration near its Km for the kinase.

  • New imidazo[1,2-b]pyridazine derivatives and a known inhibitor as a positive control (e.g., a literature compound).[15]

2. Kinase Reaction:

  • In a 384-well plate, add the test compounds across a range of concentrations.

  • Add the kinase and substrate mixture to all wells.

  • Initiate the reaction by adding ATP.[16]

  • Incubate at room temperature for a defined time (e.g., 60 minutes).

3. ADP Detection:

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. Causality: This step is crucial to prevent the remaining ATP from interfering with the luminescence measurement.

  • Add Kinase Detection Reagent, which converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate for 30 minutes.

4. Measurement and Analysis:

  • Measure luminescence with a plate reader.

  • Calculate % Inhibition: 100 - [((Signal_Compound - Signal_NoKinase) / (Signal_Vehicle - Signal_NoKinase)) * 100].

  • Determine IC₅₀: Plot % Inhibition versus the log of compound concentration and perform a non-linear regression.

  • Validation Check: The IC₅₀ of the positive control inhibitor should be consistent with published values. The assay should demonstrate a robust signal window.

Pillar 4: Functional Outcomes - Anti-Metastatic Potential

Beyond killing cancer cells, an effective therapeutic may also inhibit their ability to migrate and invade, which are key processes in metastasis.[17] The transwell migration assay is a widely used method to quantify this effect.[18][19]

Protocol: Validated Transwell Cell Migration Assay

1. Chamber Preparation:

  • Use transwell inserts (e.g., 8 µm pore size) placed in a 24-well plate. The choice of pore size is critical and depends on the cell type.[12]

  • For invasion assays, the membrane would be coated with a basement membrane extract like Matrigel; for migration, it is left uncoated.[17]

2. Cell Seeding:

  • Serum-starve the cancer cells for 24 hours. Causality: This step enhances the migratory response towards the chemoattractant and reduces variability.[12]

  • Resuspend the cells in serum-free medium and add a defined number (e.g., 1 x 10⁵ cells) to the upper chamber of the transwell insert.[18]

  • Add the test compounds directly to the upper chamber with the cells.

3. Migration Induction:

  • Fill the lower chamber with medium containing a chemoattractant, such as 10% Fetal Bovine Serum (FBS).[18]

  • Incubate for a period sufficient for migration to occur (e.g., 24 hours).

4. Staining and Quantification:

  • Carefully remove the non-migrated cells from the top surface of the membrane with a cotton swab.

  • Fix the cells that have migrated to the underside of the membrane with 70% ethanol.[18]

  • Stain the migrated cells with 0.2% crystal violet for 10 minutes.[19]

  • Wash the insert to remove excess stain and allow it to dry.

  • Image several fields of view for each membrane using a microscope and count the number of migrated cells.

5. Data Analysis and Validation:

  • Calculate % Migration Inhibition: 100 - [ (Cell_Count_Treated / Cell_Count_Vehicle) * 100].

  • Validation Check: The vehicle control should show robust migration towards the chemoattractant, while a "no chemoattractant" negative control should show minimal migration.

Comparative Data Summary and Validation Parameters

All quantitative data should be summarized in a clear, tabular format. The validation of each assay should be documented according to ICH Q2(R2) principles where applicable.[20][21]

Example: Potency of New Derivatives vs. Control
CompoundCytotoxicity IC₅₀ (µM) [MCF-7 Cells]Kinase Inhibition IC₅₀ (µM) [Tyk2]Caspase-3/7 Activation EC₅₀ (µM)Migration Inhibition at 1µM (%)
Derivative A 1.2 ± 0.20.05 ± 0.011.5 ± 0.375 ± 8
Derivative B 15.8 ± 2.12.5 ± 0.4> 2012 ± 5
Control Drug 0.8 ± 0.10.02 ± 0.0051.1 ± 0.288 ± 6
Key Validation Parameters Across Assays
ParameterCytotoxicity (MTT)Caspase Activity (Luminescence)Kinase Inhibition (Biochemical)Cell Migration (Transwell)
Specificity Measures metabolic activity, not specific death pathway.Specific to DEVDase activity (Caspase-3/7).Highly specific to the target kinase.Phenotypic; non-specific mechanism.
Linearity/Range Linear range of absorbance vs. cell number must be established.Linear range of signal vs. enzyme activity must be confirmed.Linear range of signal vs. ADP production must be confirmed.N/A (Endpoint count)
Accuracy Assessed via recovery of spiked controls (if applicable).Assessed via reference standards.Assessed via reference standards.N/A (Relative comparison)
Precision Repeatability (intra-assay) and intermediate precision (inter-assay) as %CV.Repeatability and intermediate precision as %CV.Repeatability and intermediate precision as %CV.Repeatability and intermediate precision as %CV.
Robustness Insensitivity to minor changes in incubation time, reagent volume.Insensitivity to minor changes in incubation time.Insensitivity to minor changes in ATP concentration, temperature.Insensitivity to minor changes in chemoattractant concentration.

Conclusion

The validation of in vitro assays for novel this compound derivatives is a systematic, multi-faceted process. It requires more than just following a protocol; it demands a deep understanding of the underlying biology and adherence to rigorous validation principles. By employing a tiered strategy—from foundational cytotoxicity to specific target engagement and functional outcomes—researchers can build a comprehensive data package. This approach not only ensures the scientific integrity of the findings but also provides the critical insights needed to confidently advance the most promising candidates into the next phase of drug development.

References

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  • JoVE. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. [Link]

  • National Center for Biotechnology Information. (n.d.). Transwell In Vitro Cell Migration and Invasion Assays. [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro Cell Migration and Invasion Assays. [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. [Link]

  • ResearchGate. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. [Link]

  • ResearchGate. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]

  • MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • Bio-protocol. (2022). In vitro kinase assay. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. [Link]

  • ResearchGate. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. [Link]

  • Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. [Link]

  • Bioscience Biotechnology Research Communications. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. [Link]

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  • MDPI. (n.d.). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. [Link]

  • MDPI. (n.d.). Validation of Cell-Based Assay for Quantification of Sesamol Uptake and Its Application for Measuring Target Exposure. [Link]

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  • National Center for Biotechnology Information. (n.d.). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. [Link]

  • TSI Journals. (n.d.). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. [Link]

  • ECA Academy. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]

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A Comparative Analysis of Synthetic Routes to 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine serves as a key building block for the synthesis of a wide range of therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to researchers in drug discovery and development. This guide provides an in-depth comparative analysis of the primary synthetic routes to this valuable compound, offering detailed experimental protocols and a critical evaluation of their respective merits and challenges.

Introduction to this compound

The strategic placement of a reactive chloromethyl group at the 2-position of the 6-chloroimidazo[1,2-b]pyridazine core allows for facile nucleophilic substitution, enabling the introduction of diverse functional groups and the construction of extensive chemical libraries. The 6-chloro substituent also provides a handle for further modifications, such as cross-coupling reactions, enhancing the molecular diversity accessible from this versatile intermediate. Consequently, the development of robust and efficient synthetic methodologies to access this key building block is a critical endeavor in synthetic and medicinal chemistry.

Synthetic Strategies: A Comparative Overview

Two principal synthetic strategies have been reported for the preparation of this compound. The first is a direct, one-step condensation approach, while the second is a two-step sequence involving the initial formation of the imidazo[1,2-b]pyridazine core followed by functionalization at the 2-position.

Route 1: One-Step Condensation Synthesis

This approach represents the most direct and commonly employed method for the synthesis of this compound. It involves the condensation of a readily available aminopyridazine with a suitable three-carbon building block.

Reaction Scheme:

Route_1 cluster_reactants Reactants cluster_product Product 3-amino-6-chloropyridazine 3-Amino-6-chloropyridazine 1,3-dichloroacetone 1,3-Dichloroacetone target_molecule This compound 1,3-dichloroacetone->target_molecule

Caption: One-step synthesis of the target molecule.

Causality Behind Experimental Choices:

The choice of 3-amino-6-chloropyridazine as the starting material is dictated by the desired substitution pattern in the final product. The condensation reaction with 1,3-dichloroacetone provides the necessary carbon atoms to form the imidazole ring. The reaction is typically carried out in a suitable solvent, such as ethanol or isopropanol, and may be heated to drive the reaction to completion. The presence of a halogen on the pyridazine ring has been shown to facilitate the successful formation of the imidazo[1,2-b]pyridazine ring system in good yields.[1]

Experimental Protocol:

A detailed experimental procedure for this one-step synthesis is provided below:

Synthesis of this compound

  • Materials:

    • 3-Amino-6-chloropyridazine

    • 1,3-Dichloroacetone

    • Isopropanol

  • Procedure:

    • To a stirred solution of 3-amino-6-chloropyridazine (1.0 eq) in isopropanol, add 1,3-dichloroacetone (1.1 eq).

    • Heat the reaction mixture at reflux for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by filtration.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired this compound.

Advantages and Disadvantages:
Advantages Disadvantages
One-step, convergent synthesisPotential for side-product formation
Readily available starting materialsYield can be moderate
Simple experimental procedurePurification by recrystallization may be required

Route 2: Two-Step Synthesis via Core Formation and Functionalization

This alternative strategy involves the initial construction of the 6-chloroimidazo[1,2-b]pyridazine core, followed by the introduction of the chloromethyl group at the 2-position.

Reaction Scheme:

Route_2 cluster_step1 Step 1: Core Formation cluster_step2 Step 2: Chloromethylation 3-amino-6-chloropyridazine 3-Amino-6-chloropyridazine intermediate 6-Chloroimidazo[1,2-b]pyridazine 3-amino-6-chloropyridazine->intermediate Condensation chloroacetaldehyde Chloroacetaldehyde chloroacetaldehyde->intermediate target_molecule This compound intermediate->target_molecule [Chloromethylating Agent]

Caption: Two-step synthesis of the target molecule.

Step 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine

The first step involves the condensation of 3-amino-6-chloropyridazine with chloroacetaldehyde.

Experimental Protocol:

Synthesis of 6-Chloroimidazo[1,2-b]pyridazine

  • Materials:

    • 3-Amino-6-chloropyridazine

    • Chloroacetaldehyde (50% aqueous solution)

    • Ethanol

  • Procedure:

    • A mixture of 3-amino-6-chloropyridazine (1.0 eq) and chloroacetaldehyde (1.5 eq, 50% aqueous solution) is heated to 90°C for 5 hours.

    • Water is distilled off to obtain a solid.

    • The crude solid is stirred with ethanol and filtered to afford 6-chloroimidazo[1,2-b]pyridazine.

Step 2: Chloromethylation of 6-Chloroimidazo[1,2-b]pyridazine

The introduction of a chloromethyl group at the 2-position of the 6-chloroimidazo[1,2-b]pyridazine core presents a significant challenge. Electrophilic substitution on the imidazo[1,2-b]pyridazine ring system is known to occur preferentially at the 3-position. Therefore, direct chloromethylation is likely to yield the undesired 3-substituted isomer.

Alternative strategies for the functionalization of the 2-position need to be considered:

  • Hydroxymethylation followed by Chlorination: This two-step sequence would involve an initial hydroxymethylation reaction at the 2-position, followed by conversion of the resulting alcohol to the corresponding chloride. However, finding a selective method for hydroxymethylation at the 2-position remains a challenge.

  • Lithiation and Quenching: Directed ortho-metalation strategies could potentially be employed to deprotonate the 2-position, followed by quenching with a suitable electrophile such as paraformaldehyde. Subsequent chlorination would then yield the desired product. The regioselectivity of the lithiation step would be crucial for the success of this approach.

Due to the lack of a well-established and high-yielding procedure for the selective chloromethylation of 6-chloroimidazo[1,2-b]pyridazine at the 2-position, this two-step route is currently less synthetically viable compared to the one-step condensation method.

Advantages and Disadvantages:
Advantages Disadvantages
Potentially allows for late-stage functionalizationLack of a reliable method for the second step
May offer a route to other 2-substituted analogsPotential for low regioselectivity in the second step
Longer overall synthetic sequence

Comparative Analysis and Conclusion

FeatureRoute 1: One-Step CondensationRoute 2: Two-Step Synthesis
Number of Steps 12 (with an unoptimized second step)
Overall Yield ModeratePotentially low and unverified
Scalability Potentially scalableChallenging due to the second step
Experimental Simplicity HighModerate to Low
Availability of Precursors Readily availableReadily available
Key Challenge Yield optimization and purificationSelective functionalization at the 2-position

Based on the currently available literature, the one-step condensation of 3-amino-6-chloropyridazine with 1,3-dichloroacetone (Route 1) is the most efficient and reliable method for the synthesis of this compound. This route is characterized by its simplicity, convergence, and the use of readily accessible starting materials.

While the two-step approach (Route 2) offers the potential for a more modular synthesis, the significant challenge of achieving selective functionalization at the 2-position of the 6-chloroimidazo[1,2-b]pyridazine core makes it a less practical option at present. Further research into novel methodologies for the regioselective C-H functionalization of the imidazo[1,2-b]pyridazine ring system is required to make this a viable alternative.

For researchers and drug development professionals requiring a dependable and scalable synthesis of this compound, the one-step condensation route is the recommended and field-proven approach.

References

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Synthesized 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Synthetic Intermediates

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. The compound 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine is a vital heterocyclic building block, frequently utilized in the synthesis of novel therapeutic agents, including potent kinase inhibitors.[1][2] Its reactivity, driven by the chloromethyl group and the unique electronic nature of the imidazopyridazine core, makes it a versatile scaffold. However, the very reactivity that makes it valuable also presents challenges in its synthesis, often leading to a spectrum of process-related impurities and potential side products.

An inaccurate purity assessment can have cascading consequences, from misleading structure-activity relationship (SAR) data in early discovery to the potential generation of toxic byproducts in final drug formulations. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination, offering high resolution, sensitivity, and quantitative accuracy.[3][4]

This guide eschews a one-size-fits-all approach. Instead, it presents a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for assessing the purity of this compound. We will explore a standard, robust C18-based method and contrast it with an orthogonal method employing a Phenyl-Hexyl stationary phase. The objective is to empower researchers to not only perform a routine purity check but also to develop a comprehensive understanding of their sample's impurity profile, ensuring the integrity of their scientific endeavors.

Understanding the Analyte and Its Synthetic Landscape

To develop a robust analytical method, one must first understand the potential impurities that may be present. The most common synthesis of this compound involves the cyclocondensation of 3-amino-6-chloropyridazine with 1,3-dichloroacetone.[5]

cluster_reactants Starting Materials cluster_products Reaction Products A 3-amino-6-chloropyridazine C This compound (Target Compound) A->C D Isomeric Byproducts A->D B 1,3-dichloroacetone B->C B->D

Caption: Synthetic pathway for the target compound and potential impurities.

This reaction pathway immediately suggests the following potential process-related impurities:

  • Unreacted Starting Materials: 3-amino-6-chloropyridazine and 1,3-dichloroacetone.

  • Isomeric Byproducts: Alternative cyclization pathways could lead to structural isomers.

  • Degradation Products: The product may be susceptible to hydrolysis or other degradation pathways under certain pH or temperature conditions.

A reliable HPLC method must be able to separate the main compound from these and other unknown impurities.

Method Comparison: Standard C18 vs. Orthogonal Phenyl-Hexyl

The choice of stationary phase is the most powerful tool for manipulating selectivity in RP-HPLC.[6] Here, we compare two methods with fundamentally different separation mechanisms.

Method A: The Workhorse C18 Column

The octadecylsilane (C18) column is the most widely used stationary phase in reversed-phase chromatography.[7] Its separation mechanism is primarily based on hydrophobic (van der Waals) interactions between the analyte and the long alkyl chains of the stationary phase. This method is generally robust and provides excellent retention for moderately non-polar compounds like our target analyte. We will use a standard gradient elution with acetonitrile and water, which is effective for separating components with a range of polarities.[8]

Method B: The Alternative Phenyl-Hexyl Column for Enhanced Selectivity

While a C18 column is an excellent starting point, it can sometimes fail to resolve compounds with similar hydrophobicity, particularly structural isomers or related aromatic compounds. A Phenyl-Hexyl column offers an alternative, or "orthogonal," selectivity.[9] In addition to hydrophobic interactions from its hexyl chains, it provides strong π-π stacking interactions between the phenyl rings of the stationary phase and aromatic or heteroaromatic analytes. This unique interaction can dramatically improve the separation of compounds that are difficult to resolve on a C18 phase. For halogenated aromatic compounds, these alternative electronic interactions can be particularly effective.[9]

Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of system suitability tests (SST), a critical requirement for ensuring consistent and reliable performance.[10]

Reagent and Sample Preparation
  • Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in HPLC-grade water.

  • Mobile Phase B (Organic): 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100.0 mL of diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the synthesized this compound and dissolve in 25.0 mL of diluent. Filter through a 0.45 µm syringe filter prior to injection.

HPLC System and Conditions

The system should be a standard HPLC or UHPLC instrument equipped with a UV detector, autosampler, and column oven.

ParameterMethod A: C18 AnalysisMethod B: Phenyl-Hexyl Analysis
Column Waters ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mmPhenomenex Kinetex Phenyl-Hexyl, 2.6 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min0.5 mL/min
Column Temp. 40 °C40 °C
Injection Vol. 2 µL5 µL
Detection UV at 254 nmUV at 254 nm
Gradient Program Time (min)%B
0.020
8.095
9.095
9.120
12.020
System Suitability Testing (SST)

Before sample analysis, perform five replicate injections of the Standard Solution (0.1 mg/mL). The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Tf): 0.8 – 1.5 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

A Sample & Standard Preparation B HPLC System Setup (Method A or B) A->B C System Suitability Test (SST) B->C D SST Pass? C->D E Analyze Samples D->E Yes H Troubleshoot System D->H No F Data Processing & Purity Calculation E->F G Method Comparison & Report F->G H->B

Caption: Experimental workflow for HPLC purity assessment.

Results and Discussion: A Tale of Two Selectivities

To illustrate the comparative performance, hypothetical but realistic data were generated for a synthesized batch of this compound containing the starting material (Impurity 1) and an unknown isomeric byproduct (Impurity 2).

ParameterMethod A: C18 AnalysisMethod B: Phenyl-Hexyl Analysis
Analyte RT (min) Resolution (Rs)
Impurity 1 (Starting Material)2.15-
Main Compound 4.5812.1
Impurity 2 (Isomer)4.651.1
Calculated Purity (Area %) 99.12%
Interpretation of Results

The data clearly demonstrates the value of employing an orthogonal method.

Method A (C18) showed excellent separation of the highly polar starting material (Impurity 1) from the main compound, with a high resolution value (Rs = 12.1). However, it struggled to resolve the isomeric byproduct (Impurity 2), which has very similar hydrophobicity to the main peak. The resolution of 1.1 is below the generally accepted baseline for quantification (Rs ≥ 1.5), leading to an overestimation of the main compound's purity at 99.12%.[11]

Method B (Phenyl-Hexyl) , by contrast, provided a significantly different chromatogram. While it also effectively separated Impurity 1, its key advantage was the baseline resolution of Impurity 2 (Rs = 3.2). The π-π interactions offered by the phenyl-hexyl stationary phase provided the necessary selectivity to distinguish between the two isomers, which was not possible based on hydrophobicity alone. This resulted in a more accurate, albeit lower, purity value of 98.45%.

This comparison underscores a critical principle: a peak that appears pure on one column may be hiding a co-eluting impurity. True confidence in a purity assessment is only achieved when orthogonal methods yield consistent results or when a more selective method, like Method B, is used to confirm the findings of a standard method.

Method Validation and Regulatory Context

While this guide focuses on method comparison, it is crucial to note that for use in a regulated environment, any HPLC method must be fully validated according to ICH guidelines.[11][12] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). Our comparison directly addresses this, showing Method B has superior specificity for Impurity 2.

  • Linearity: Demonstrating a direct proportional relationship between concentration and detector response.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of analyte that can be reliably quantified and detected, respectively.[3]

Using an orthogonal method is a cornerstone of demonstrating specificity during method validation.

Conclusion and Recommendations

The accurate determination of purity for synthetic intermediates like this compound is paramount. While a standard C18-based HPLC method (Method A) serves as an excellent tool for rapid, routine quality control, it carries the inherent risk of failing to resolve critical impurities with similar physicochemical properties.

We strongly recommend a dual-methodology approach for comprehensive purity assessment:

  • For Routine Analysis: Method A (C18) can be employed for routine in-process controls and preliminary purity checks due to its speed and robustness.

  • For Reference Standard Qualification, Method Validation, and Batch Release: Method B (Phenyl-Hexyl) should be used to confirm the absence of co-eluting impurities and provide a more accurate purity value. Its orthogonal selectivity provides a higher degree of confidence in the analytical result.

By strategically employing columns with different selectivities, researchers and drug development professionals can ensure the integrity of their materials, leading to more reliable scientific outcomes and safer final products.

References

  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI. Available from: [Link]

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  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. Available from: [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available from: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]

  • Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. Available from: [Link]

  • Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile. Google Patents.
  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central. Available from: [Link]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. Available from: [Link]

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Chromatography Online. Available from: [Link]

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  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. Available from: [Link]

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A Comparative Analysis of the Biological Activity of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation in a wide array of pharmacologically active agents.[1][2][3] Its significance is underscored by the FDA approval of ponatinib, a multi-targeted tyrosine kinase inhibitor containing this core, for the treatment of chronic myeloid leukemia (CML).[4] This guide provides an in-depth comparison of the biological activities of a key intermediate, 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine, and its structurally diverse analogs. We will explore the structure-activity relationships (SAR) that govern their efficacy across different therapeutic areas, supported by experimental data and detailed protocols to provide researchers with a robust framework for future drug discovery efforts.

The Imidazo[1,2-b]pyridazine Core: A Foundation for Diverse Bioactivity

The fused heterocyclic system of imidazo[1,2-b]pyridazine offers a unique three-dimensional structure that can engage with various biological targets. Its purine-like architecture allows it to function as a hinge-binding motif in many protein kinases, making it a cornerstone for the development of kinase inhibitors.[5] Beyond oncology, derivatives have shown promise as anti-inflammatory, antiparasitic, antiviral, antitubercular, and neuroprotective agents, highlighting the scaffold's broad therapeutic potential.[2][3][6][7]

The parent compound of this guide, this compound, serves as a crucial synthetic intermediate. The chlorine atom at the 6-position and the chloromethyl group at the 2-position are chemically reactive handles, allowing for systematic structural modifications to explore and optimize biological activity.

Foundational Synthesis: Accessing the Core Scaffold

The synthesis of the imidazo[1,2-b]pyridazine backbone is typically achieved through the condensation of a 3-amino-6-halopyridazine with an α-haloketone or α-haloaldehyde.[5][8] The presence of a halogen on the pyridazine ring is crucial for directing the cyclization to the desired bicyclic product.[8]

This protocol outlines the direct synthesis from commercially available starting materials.

Materials:

  • 6-Chloropyridazin-3-amine

  • 1,3-Dichloroacetone

  • 1,2-Dimethoxyethane (DME)

  • Silica gel for column chromatography

  • Dichloromethane (DCM) and Ethyl Acetate (EtOAc)

Procedure:

  • To a solution of 6-chloropyridazin-3-amine (1 equivalent) in 1,2-dimethoxyethane, add 1,3-dichloroacetone (1.1 equivalents).[9]

  • Stir the reaction mixture and heat under reflux for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and evaporate the solvent in vacuo.

  • Purify the resulting crude solid by silica gel column chromatography using a dichloromethane/ethyl acetate gradient (e.g., 9:1) to yield this compound (1) as a white solid.[9]

cluster_synthesis Synthesis of Core Intermediate start_mat1 6-Chloropyridazin-3-amine reaction Condensation & Cyclization (DME, Reflux, 48h) start_mat1->reaction start_mat2 1,3-Dichloroacetone start_mat2->reaction purification Silica Gel Chromatography reaction->purification product This compound purification->product

Caption: General synthesis of the core compound.

Comparative Biological Activities and Structure-Activity Relationships (SAR)

The biological profile of imidazo[1,2-b]pyridazine derivatives is highly dependent on the substitution patterns at the C2, C3, and C6 positions.

Antiparasitic Activity: Targeting Kinetoplastids

Recent research has identified 3-nitroimidazo[1,2-b]pyridazines as potent antikinetoplastid agents. A scaffold-hopping strategy from a known active 3-nitroimidazo[1,2-a]pyridine series led to the synthesis of analogs of the core compound.[9]

Key Modifications & SAR Insights:

  • Nitration at C3: Introduction of a nitro group at the 3-position is critical for antikinetoplastid activity.

  • Substitution at C2: The chloromethyl group at C2 can be displaced. For instance, substitution with sodium benzenesulfinate yields a 2-[(phenylsulfonyl)methyl] analog.[9] This derivative, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine , showed good in vitro activity against the bloodstream form of Trypanosoma brucei brucei.[9]

Compound IDR2 SubstituentR3 SubstituentTarget OrganismActivity (EC₅₀)Reference
1 -CH₂Cl-H-Not Reported[9]
2 -CH₂Cl-NO₂-Intermediate[9]
3 -CH₂(SO₂Ph)-NO₂T. b. brucei0.38 µM[9]

Table 1: Antikinetoplastid activity of 6-chloroimidazo[1,2-b]pyridazine analogs.

The data suggests that while the 6-chloro substitution is maintained, functionalization at both the C2 and C3 positions is essential for potent activity against T. b. brucei. However, the lead compound suffered from poor solubility, which limited further biological evaluation.[9]

Anticancer Activity: Kinase Inhibition

The imidazo[1,2-b]pyridazine scaffold is a prolific source of kinase inhibitors. Modifications across the ring system allow for fine-tuning of potency and selectivity against various kinases implicated in cancer and other diseases.

Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are targets for cancer, type 2 diabetes, and neurological disorders.[10][11] Structure-based drug design starting from an imidazo[1,2-b]pyridazine fragment led to potent and selective DYRK1A inhibitors.[10] SAR exploration focused on the C3 and C6 positions. While the specific 6-chloro-2-chloromethyl analog was not the final lead, the studies highlight the importance of the 6-position, where various substitutions were explored to enhance potency and selectivity.[10]

Monopolar spindle 1 (Mps1) is an attractive oncology target. Optimization of an initial hit led to the discovery of imidazo[1,2-b]pyridazine-based inhibitors with remarkable antiproliferative activity.[12] A key finding was that substitution at the 6-position with aryl groups significantly improved cellular activity. The lead compound from this series, 27f , demonstrated nanomolar potency against various cancer cell lines and was orally bioavailable.[12]

By optimizing the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold, potent and selective inhibitors of IKKβ were developed, which is relevant for inflammatory diseases.[13]

cluster_targets Biological Targets & Required Modifications SAR Imidazo[1,2-b]pyridazine Core C2 Position (e.g., -CH₂Cl) C3 Position C6 Position (e.g., -Cl) Kinase Kinase Inhibition (DYRK, Mps1, IKKβ) SAR:f3->Kinase Aryl groups enhance cellular activity Antiparasitic Antiparasitic (T. brucei) SAR:f2->Antiparasitic -NO₂ group is critical AntiTB Antitubercular (M. tuberculosis) SAR:f3->AntiTB Benzohydrazide linkers confer activity

Caption: Key structure-activity relationships.

Antitubercular Activity

The emergence of multidrug-resistant tuberculosis has spurred the search for new therapeutics. A series of imidazo[1,2-b]pyridazine-benzohydrazide derivatives were synthesized and showed promising in vitro activity against Mycobacterium tuberculosis H37Rv.[14]

Key Modifications & SAR Insights:

  • Linker at C6: The chlorine at the 6-position was replaced with a linker leading to a benzohydrazide moiety.

  • Substitution on Benzohydrazide Ring: The nature and position of substituents on the terminal phenyl ring significantly influenced activity. Electron-withdrawing groups, such as chloro, fluoro, and nitro groups, generally conferred potent activity.[14]

  • Compounds with 2,4-dichloro, 2-chloro, 2-fluoro, and 4-nitro substitutions displayed the highest potency with a Minimum Inhibitory Concentration (MIC) of 1.6 µg/mL.[14]

Compound IDR (Substitution on Benzohydrazide)MIC (µg/mL)Reference
6b 4-Cl3.125[14]
6c 2,4-di-Cl1.6[14]
6d 2-Cl1.6[14]
6f 2-F1.6[14]
6g 4-NO₂1.6[14]

Table 2: In Vitro Antitubercular Activity of Imidazo[1,2-b]pyridazine-Benzohydrazide Analogs against M. tuberculosis H37Rv.[14]

Advanced Analogs and Diverse Applications

Further research has expanded the therapeutic landscape for this scaffold.

  • Tyk2 JH2 Inhibitors: For autoimmune diseases, a series of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs were identified as potent and selective Tyk2 JH2 inhibitors.[15][16] These compounds showed dramatically improved metabolic stability compared to previous anilino-based series.[15]

  • GSK-3β Inhibitors: In the context of Alzheimer's disease, brain-penetrant imidazo[1,2-b]pyridazines were developed as potent GSK-3β inhibitors, which were shown to lower levels of phosphorylated tau in an animal model.[6]

  • β-Amyloid Plaque Ligands: Derivatives have been evaluated for their ability to bind to β-amyloid plaques, with potential applications as PET imaging agents for Alzheimer's disease diagnosis.[8] High binding affinity was observed for analogs with a 2-(4'-dimethylaminophenyl)-6-(methylthio) substitution pattern.[8]

Standardized Biological Evaluation Workflow

Developing a successful therapeutic candidate requires a systematic evaluation process. The following workflow is representative of a typical drug discovery cascade for kinase inhibitors based on this scaffold.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the target kinase.

Materials:

  • Recombinant human DYRK1A enzyme

  • Kinase substrate peptide

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (solubilized in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate peptide, and test compound to the assay buffer.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either substrate phosphorylation or ATP consumption (e.g., luminescence-based ADP detection).

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

cluster_workflow Drug Discovery Workflow biochem Primary Screening (Biochemical Assay) Determine IC₅₀ cellular Cellular Assay (e.g., Target Phosphorylation) Determine EC₅₀ biochem->cellular Potent Hits selectivity Selectivity Profiling (Kinome Panel) cellular->selectivity Cell-Active Hits adme ADME/PK Profiling (Metabolic Stability, Permeability) cellular->adme invivo In Vivo Efficacy Model (e.g., Xenograft Model) selectivity->invivo Selective Leads adme->invivo

Caption: A typical drug discovery screening cascade.

Conclusion and Future Directions

The this compound core and its analogs represent a fertile ground for the discovery of novel therapeutics. The extensive structure-activity relationship data demonstrates that strategic modifications at the C2, C3, and C6 positions can be used to precisely tailor the biological activity of these compounds against a wide range of targets, from protein kinases in cancer to microbial enzymes in infectious diseases.

Future research should focus on leveraging structure-based design to improve not only potency and selectivity but also the pharmacokinetic properties of these molecules, such as solubility and metabolic stability, which remain key challenges. The continued exploration of this privileged scaffold is poised to deliver the next generation of innovative medicines for treating some of the most challenging human diseases.

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Sources

A Senior Application Scientist's Guide to Strategic Alternatives in Heterocyclic Synthesis: Beyond 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks in synthetic chemistry is a critical decision that profoundly impacts the efficiency of a synthetic route and the pharmacological profile of the final compound. The imidazo[1,2-b]pyridazine scaffold is a well-established "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the successful kinase inhibitor Ponatinib.[1][2] The title compound, 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine, is a versatile and frequently employed reagent for introducing this valuable pharmacophore. However, reliance on a single building block can limit synthetic flexibility and hinder optimization. This guide provides an in-depth comparison of strategic alternatives to this compound, offering field-proven insights and experimental data to inform your synthetic pathway design.

The Central Role of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a fused heterocyclic system that has garnered significant attention due to its diverse range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[2] Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for key interactions with various biological targets, particularly protein kinases. The 6-chloro and 2-(chloromethyl) substituents on the title compound provide two reactive handles for further functionalization, making it a popular starting material in drug discovery programs.[3][4]

Strategic Alternatives: A Comparative Analysis

The choice of a synthetic building block should be guided by factors such as reactivity, stability, accessibility, and the desired final molecular architecture. Here, we explore viable alternatives to this compound, categorized by their structural relationship to the parent compound.

Modifications at the 2-Position: Fine-Tuning Reactivity

While the 2-(chloromethyl) group is a potent electrophile for alkylation reactions, its high reactivity can sometimes be a double-edged sword, leading to side reactions or instability. Modifying this functional group offers a powerful strategy to modulate reactivity and improve synthetic outcomes.

  • 2-(Hydroxymethyl)imidazo[1,2-b]pyridazine: This alcohol derivative provides a more stable and less reactive alternative to the chloromethyl analogue. The hydroxyl group can be readily activated in situ to a better leaving group, such as a mesylate or tosylate, or converted to a halide under milder conditions than the direct synthesis of the chloromethyl compound might require. This two-step activation offers greater control over the alkylation reaction.

  • 2-Formylimidazo[1,2-b]pyridazine: The aldehyde functionality opens up a different set of synthetic transformations, including reductive amination to introduce secondary or tertiary amines, and Wittig-type reactions to form carbon-carbon double bonds. This allows for the construction of more complex side chains at the 2-position.

  • Imidazo[1,2-b]pyridazine-2-carboxylic acid: The carboxylic acid derivative, and its corresponding esters, are key intermediates for the formation of amide bonds, a ubiquitous linkage in pharmaceuticals. This provides a direct route to a wide array of analogues with diverse functionalities.

Table 1: Comparison of 2-Substituted Imidazo[1,2-b]pyridazine Derivatives

Alternative ReagentKey Synthetic ApplicationsAdvantagesDisadvantages
2-(Hydroxymethyl)imidazo[1,2-b]pyridazineO-alkylation, conversion to other leaving groups (e.g., OMs, OTs)Increased stability, tunable reactivity via activationRequires an additional activation step
2-Formylimidazo[1,2-b]pyridazineReductive amination, Wittig reactions, aldol condensationsAccess to diverse amine and alkene derivativesAldehyde can be prone to oxidation
Imidazo[1,2-b]pyridazine-2-carboxylic acidAmide bond formation, esterificationDirect route to amides and esters, stable starting materialMay require coupling agents for amide synthesis
Bioisosteric Replacements: Exploring Alternative Heterocyclic Cores

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of modern medicinal chemistry. Several other fused heterocyclic systems can mimic the key physicochemical and structural features of the imidazo[1,2-b]pyridazine core, offering opportunities to modulate properties like solubility, metabolism, and target engagement.

  • Imidazo[1,2-a]pyridines: This isomeric scaffold, where the non-bridgehead nitrogen is in the 5-position of the six-membered ring, is a common bioisosteric replacement for the imidazo[1,2-b]pyridazine core. Both systems share a similar shape and hydrogen bonding potential. The choice between the two can influence the vectoral projection of substituents and, consequently, the binding affinity to a biological target. For example, in the development of Aurora kinase inhibitors, a bioisosteric approach led to the identification of potent imidazo[1,2-a]pyrazine inhibitors, a closely related scaffold.[5]

  • Imidazo[1,2-a]pyrazines: With two nitrogen atoms in the six-membered ring, this scaffold offers altered electronic properties and hydrogen bonding capabilities compared to its pyridazine and pyridine counterparts. A study on PI3K/mTOR dual inhibitors conducted a function-oriented synthesis of both imidazo[1,2-a]pyrazines and imidazo[1,2-b]pyridazines, highlighting the exploration of these related scaffolds in parallel to optimize biological activity.[4]

  • Pyrazolo[1,5-a]pyrimidines: This heterocyclic system presents a different arrangement of nitrogen atoms and a five-membered ring fused to a six-membered ring. In the discovery of AMPAR negative modulators, researchers investigated both imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines as core scaffolds to mitigate poor pharmacokinetic properties observed with the initial lead series.[6]

Table 2: Comparison of Bioisosteric Heterocyclic Scaffolds

Bioisosteric ScaffoldKey Distinguishing FeaturesPotential Advantages in Drug Design
Imidazo[1,2-a]pyridineIsomeric to imidazo[1,2-b]pyridazine, different nitrogen placementModulates dipole moment and substituent vectors, potentially altering target binding and selectivity.
Imidazo[1,2-a]pyrazineContains two nitrogen atoms in the six-membered ringIncreased hydrogen bonding potential, can improve solubility and ADME properties.
Pyrazolo[1,5-a]pyrimidineDifferent ring fusion and nitrogen arrangementOffers a distinct structural motif that can lead to novel intellectual property and altered target interactions.

Experimental Protocols

To provide a practical context for the comparison, detailed experimental protocols for key synthetic transformations are presented below.

Protocol 1: Synthesis of a Model Amine via N-Alkylation

This protocol outlines a general procedure for the N-alkylation of a primary amine with this compound and a more controlled approach using its 2-(hydroxymethyl) counterpart.

Protocol_1_Workflow cluster_A Route A: Direct Alkylation cluster_B Route B: Two-Step Alkylation A1 This compound A4 Stir at RT to 60 °C A1->A4 A2 Primary Amine (R-NH2) A2->A4 A3 Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMF, CH3CN) A3->A4 A5 Work-up & Purification A4->A5 A6 N-alkylated Product A5->A6 B1 6-Chloro-2-(hydroxymethyl)imidazo[1,2-b]pyridazine B3 Intermediate (Mesylate/Tosylate) B1->B3 Activation B2 Activating Agent (e.g., MsCl, TsCl) Base (e.g., Et3N) B2->B3 B5 Stir at RT to 80 °C B3->B5 B4 Primary Amine (R-NH2) Base (e.g., K2CO3) B4->B5 B6 Work-up & Purification B5->B6 B7 N-alkylated Product B6->B7

Figure 1: Workflow for N-alkylation using two different starting materials.

Route A: Direct Alkylation with this compound

  • To a solution of the primary amine (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base such as potassium carbonate (2.0 eq) or diisopropylethylamine (1.5 eq).

  • Add a solution of this compound (1.1 eq) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 60 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Causality behind Experimental Choices: The choice of a non-nucleophilic base like DIPEA can be advantageous to avoid competing reactions. The reaction temperature is kept moderate to control the high reactivity of the chloromethyl starting material and minimize the formation of dialkylated byproducts.

Route B: Two-Step Alkylation via 6-Chloro-2-(hydroxymethyl)imidazo[1,2-b]pyridazine

Step 1: Activation of the Hydroxyl Group

  • Dissolve 6-Chloro-2-(hydroxymethyl)imidazo[1,2-b]pyridazine (1.0 eq) in a dry aprotic solvent like dichloromethane or THF under an inert atmosphere.

  • Cool the solution to 0 °C and add a base such as triethylamine (1.2 eq).

  • Add methanesulfonyl chloride (1.1 eq) or p-toluenesulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until complete conversion is observed.

  • The resulting mesylate or tosylate intermediate can be isolated or used directly in the next step.

Step 2: Nucleophilic Substitution

  • To a solution of the primary amine (1.0 eq) and a base like potassium carbonate (2.0 eq) in DMF, add the solution of the activated intermediate from Step 1.

  • Heat the reaction mixture to a temperature between room temperature and 80 °C, monitoring for completion.

  • Perform an aqueous work-up and purification as described in Route A.

Causality behind Experimental Choices: The two-step approach allows for the isolation and characterization of the activated intermediate, providing better control over the subsequent N-alkylation. The choice of activating group (mesyl vs. tosyl) can fine-tune the reactivity.

Protocol 2: Synthesis of a Bioisosteric Core - Imidazo[1,2-a]pyridine

This protocol provides a general method for the synthesis of the imidazo[1,2-a]pyridine core, a common bioisostere of imidazo[1,2-b]pyridazine.

Protocol_2_Workflow cluster_C Synthesis of Imidazo[1,2-a]pyridine Core C1 2-Aminopyridine Derivative C4 Reflux C1->C4 C2 α-Haloketone (e.g., 2-bromoacetophenone) C2->C4 C3 Base (e.g., NaHCO3) Solvent (e.g., Ethanol) C3->C4 C5 Work-up & Purification C4->C5 C6 Imidazo[1,2-a]pyridine Product C5->C6

Figure 2: General workflow for the synthesis of an imidazo[1,2-a]pyridine core.
  • To a solution of the appropriately substituted 2-aminopyridine (1.0 eq) in a solvent such as ethanol, add the α-haloketone (1.05 eq).

  • Add a mild base like sodium bicarbonate (2.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by crystallization or column chromatography to yield the desired imidazo[1,2-a]pyridine.

Causality behind Experimental Choices: The use of a mild base like sodium bicarbonate is sufficient to facilitate the initial N-alkylation and subsequent intramolecular cyclization. Ethanol is a common and effective solvent for this type of condensation reaction.

Conclusion: A Strategic Approach to Synthetic Design

The selection of a heterocyclic building block is a pivotal decision in the design of novel synthetic pathways. While this compound remains a valuable and potent reagent, a thorough understanding of its alternatives is essential for the modern medicinal chemist. By considering modifications at the reactive 2-position, the synthetic chemist can gain finer control over reactivity and expand the scope of accessible analogues. Furthermore, the strategic implementation of bioisosteric replacements, such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines, provides a powerful tool to modulate the physicochemical and pharmacological properties of a lead compound. The experimental protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions, leading to more efficient and innovative synthetic strategies in the pursuit of new therapeutics.

References

  • Meng, Z., Kulkarni, B. A., Kerekes, A. D., Mandal, A. K., Esposite, S. J., Belanger, D. B., ... & Siddiqui, M. A. (2011). Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. Bioorganic & medicinal chemistry letters, 21(1), 592–598. [Link]

  • Tse, C., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(10), 1038-1043. [Link]

  • Zhang, Y., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 247, 115030. [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 225, 113867. [Link]

  • Li, J., et al. (2017). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. European Journal of Medicinal Chemistry, 129, 135-147. [Link]

  • Mosrin, M., & Knochel, P. (2009). Regioselective functionalization of the imidazo[1,2-b]pyridazine scaffold. Organic letters, 11(1), 1837–1840.
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  • Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABAA receptor. Bioorganic & medicinal chemistry letters, 16(6), 1518–1522.
  • Kamal, A., et al. (2010). Synthesis and in vitro anticancer activity of imidazo[2,1-b]pyrimidine chalcones. Bioorganic & medicinal chemistry letters, 20(18), 5484–5487.
  • Kumar, R., et al. (2020). Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes. ACS Omega, 5(4), 1863-1871. [Link]

  • O'Hare, T., et al. (2009). Ponatinib (AP24534), a pan-BCR-ABL inhibitor for chronic myeloid leukemia, also potently inhibits mutant KIT. Blood, 114(12), 2444-2453.
  • Smaill, J. B., et al. (2000). Tyrosine kinase inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(phenylamino)pyrido[d]pyrimidine acrylamides as irreversible inhibitors of the ATP binding site of the epidermal growth factor receptor. Journal of medicinal chemistry, 43(7), 1380–1397.
  • Traxler, P., et al. (1997). 4-(Phenylamino)pyrrolopyrimidines: potent and selective, ATP site directed inhibitors of the EGF-receptor protein tyrosine kinase. Journal of medicinal chemistry, 40(22), 3601–3616.
  • Wermuth, C. G. (2004). Bioisosterism in medicinal chemistry. Drug discovery today, 9(17), 747–751.
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Comparative Guide to Confirming the Mechanism of Action of a 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine-Based Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for researchers to elucidate and confirm the mechanism of action (MoA) of novel compounds based on the 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine scaffold. Recognizing that this chemical moiety is a privileged structure in kinase inhibitor discovery, this document outlines a systematic, multi-faceted experimental approach.[1][2][3] We will move from broad, unbiased screening to specific, hypothesis-driven validation, ensuring a high degree of scientific rigor at each step.

The narrative that follows is not a rigid protocol but a logical workflow. It explains the causality behind experimental choices, enabling scientists to adapt these methodologies to their specific compound—henceforth referred to as Drug X —and its unique biological context.

Part 1: Initial Hypothesis Generation and Target Identification

The imidazo[1,2-b]pyridazine core is prevalent in numerous potent kinase inhibitors, including the FDA-approved drug Ponatinib.[1][2] This structural alert immediately suggests that a primary hypothesis for Drug X's MoA is the inhibition of one or more protein kinases. Our initial goal is to move from this broad hypothesis to a shortlist of high-probability candidate targets.

In Silico Target Prediction

Before embarking on wet-lab experiments, computational methods can provide valuable, cost-effective initial insights. Structure-based and ligand-based in silico models can predict potential kinase targets for Drug X.[4][5]

  • Rationale: By comparing the structure of Drug X to databases of known kinase inhibitors and their targets, algorithms can calculate binding probabilities and generate a preliminary target list. Tools like KinasePred or platforms that perform molecular docking into known kinase ATP-binding sites can be employed.[3][4] This step helps prioritize subsequent experimental resources.

  • Expected Outcome: A ranked list of potential kinase targets, providing a foundational hypothesis for downstream validation.

Unbiased Kinome-Wide Experimental Screening

To empirically identify the primary targets of Drug X without bias, a high-throughput screen against a large panel of kinases is the gold standard.

  • Rationale: Kinome profiling services (e.g., PamGene's KinomePro, AssayQuant's KinSight™) utilize peptide arrays or recombinant kinases to measure a compound's inhibitory activity against hundreds of kinases simultaneously.[6][7][8] This provides a broad view of the compound's potency and selectivity profile across the kinome.

  • Expected Outcome: A dataset showing the percent inhibition of Drug X against a wide array of kinases. This will highlight the most potently inhibited "primary targets" and also reveal potential "off-targets," which is crucial for later safety and toxicity assessments.

In-Cell Target Engagement: The Cellular Thermal Shift Assay (CETSA)

A critical step is to confirm that Drug X physically binds to its putative target(s) within the complex milieu of a living cell. CETSA is a powerful biophysical technique that directly measures target engagement.[9][10][11]

  • Rationale: The principle of CETSA is that a protein becomes more thermally stable when bound to a ligand.[12] By treating intact cells with Drug X, heating them across a temperature gradient, and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of Drug X is direct evidence of target engagement.[11][12]

  • Expected Outcome: A rightward shift in the thermal denaturation curve of the target protein in Drug X-treated cells compared to vehicle-treated controls, confirming that the drug binds and stabilizes its target in a physiological context.

Part 2: In Vitro Validation and Mechanistic Characterization

Once high-confidence targets are identified and cellular engagement is confirmed, the next phase is to precisely characterize the inhibitory activity of Drug X in a controlled, cell-free environment.

Quantitative Measurement of Inhibitory Potency (IC50)

The first step is to determine the concentration of Drug X required to inhibit the activity of its target kinase by 50% (the IC50 value). This is a key measure of the drug's potency.

  • Rationale: Using a purified, recombinant version of the target kinase and a suitable substrate, a biochemical kinase assay is performed. The ADP-Glo™ Kinase Assay is a common and robust choice; it quantifies kinase activity by measuring the amount of ADP produced in the reaction, which generates a luminescent signal.[2][13][14] By running the assay with a range of Drug X concentrations, a dose-response curve can be generated to calculate the IC50.

  • Expected Outcome: A precise IC50 value that quantifies the potency of Drug X against its target kinase.

Determining the Mechanism of Inhibition (MoI)

Understanding how Drug X inhibits its target is crucial. Most kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP.

  • Rationale: To determine if Drug X is ATP-competitive, the in vitro kinase assay is run at several fixed concentrations of Drug X while varying the concentration of ATP.[15][16] If Drug X is ATP-competitive, its apparent IC50 will increase as the ATP concentration increases, because the drug and ATP are directly competing for the same binding site.[16][17]

  • Expected Outcome: A clear relationship between the IC50 of Drug X and the ATP concentration, allowing for the classification of its mechanism (e.g., ATP-competitive, non-competitive, or uncompetitive).

Part 3: Cellular Mechanism of Action and Phenotypic Effects

The final and most critical phase is to confirm that the in vitro kinase inhibition translates into the expected biological response in a cellular context.

Target Pathway Modulation: Phospho-Protein Western Blotting

If Drug X inhibits a specific kinase, the phosphorylation of that kinase's known downstream substrates should decrease. Western blotting is the classic method to verify this.

  • Rationale: Select a cell line where the target kinase and its signaling pathway are known to be active. Treat these cells with increasing concentrations of Drug X. Then, lyse the cells and use Western blotting to detect the phosphorylation status of a key downstream substrate. It is critical to also probe for the total amount of the substrate protein to ensure that the observed changes are due to altered phosphorylation, not protein degradation.[18][19]

  • Key Considerations: When performing western blots for phospho-proteins, it is essential to use lysis buffers containing phosphatase inhibitors to preserve the phosphorylation state.[20][21] Additionally, blocking the membrane with Bovine Serum Albumin (BSA) instead of milk is recommended, as milk contains phosphoproteins (like casein) that can cause high background.[21]

  • Expected Outcome: A dose-dependent decrease in the phosphorylated form of the downstream substrate protein, with no change in the total protein level, directly linking Drug X's target inhibition to a cellular signaling event.

Cellular Phenotypic Response

Ultimately, the inhibition of a kinase pathway should lead to a measurable phenotypic change, such as inhibition of cell proliferation, induction of apoptosis, or blockade of a specific cellular function.

  • Rationale: Based on the known biological role of the target kinase, an appropriate cellular assay should be chosen. For many kinases involved in cancer, a cell viability assay is a standard choice. The CellTiter-Glo® Luminescent Cell Viability Assay, which measures cellular ATP levels as an indicator of metabolic activity, is a sensitive and high-throughput method.[1][22][23][24]

  • Expected Outcome: A dose-dependent decrease in cell viability, yielding an EC50 value (effective concentration, 50%). This demonstrates that the molecular MoA (kinase inhibition) translates into a functional cellular outcome.

Visualizing the Workflow and a Representative Pathway

To provide a clear overview, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway targeted by Drug X.

G cluster_0 Part 1: Target ID & Engagement cluster_1 Part 2: In Vitro Validation cluster_2 Part 3: Cellular Validation in_silico In Silico Target Prediction kinome Kinome-Wide Profiling in_silico->kinome Hypothesis Generation cetsa CETSA (Target Engagement) kinome->cetsa Identify Top Hits ic50 Biochemical IC50 (e.g., ADP-Glo) cetsa->ic50 Validated Target(s) moi Mechanism of Inhibition Assay ic50->moi western Phospho-Western Blot moi->western Characterized Inhibitor phenotype Phenotypic Assay (e.g., CellTiter-Glo) western->phenotype conclusion Mechanism of Action Confirmed phenotype->conclusion Confirmed MoA

Caption: Experimental workflow for MoA confirmation.

G receptor Growth Factor Receptor target_kinase Target Kinase (e.g., BTK) receptor->target_kinase Activates substrate Downstream Substrate target_kinase->substrate Phosphorylates p_substrate Phospho-Substrate substrate->p_substrate transcription Transcription Factor p_substrate->transcription Activates response Cell Proliferation & Survival transcription->response drug_x Drug X drug_x->target_kinase Inhibits

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

The proper management and disposal of chemical waste are cornerstones of laboratory safety and environmental stewardship. For drug development professionals working with complex heterocyclic compounds like 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (CAS No: 154578-23-1), a thorough understanding of its hazard profile is essential for establishing safe handling and disposal protocols. This guide provides a detailed, step-by-step framework for the responsible disposal of this compound, grounded in established safety principles and regulatory compliance.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

This compound is classified with the GHS07 pictogram, signaling specific health risks.[1] Understanding these hazards is the first step in appreciating the necessity of meticulous disposal procedures.

  • Acute Oral Toxicity: The compound is classified as Acute Toxicity, Category 4 (Oral), with the hazard statement H302: "Harmful if swallowed".[1][2] This necessitates preventing any possibility of ingestion through contaminated hands or equipment.

  • Irritation Potential: While data for the exact compound is limited, closely related structures like 6-Chloroimidazo[1,2-b]pyridazine are known to cause skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335). It is prudent to assume this compound carries similar risks.

The presence of two chlorine atoms in its structure (a chlorinated heterocyclic compound) is a critical factor for disposal.[2] Halogenated organic compounds require specific disposal pathways, primarily because their incineration can produce acidic gases (like hydrogen chloride) and other hazardous byproducts if not performed under controlled conditions.[3][4] Mixing these wastes with non-halogenated solvents can contaminate large volumes of waste, significantly increasing disposal costs and environmental burden.[4][5]

Personal Protective Equipment (PPE) and Safe Handling

Before handling the compound for any purpose, including waste consolidation, ensure the following PPE is in use:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.

  • Body Protection: A fully-buttoned laboratory coat is required.

  • Respiratory Protection: All handling, including weighing and preparing for disposal, should occur in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][3]

Waste Segregation: The Critical First Step

Proper segregation is the most important step in the disposal process. Due to its chemical nature, this compound waste must be treated as halogenated organic waste .[4][5][6]

Do's and Don'ts of Segregation
DO collect all waste containing this compound in a dedicated Halogenated Organic Waste container.
DO keep halogenated and non-halogenated waste streams separate at all times.[4][5]
DO NOT mix this waste with non-halogenated solvents like acetone, ethanol, hexane, or ethyl acetate.[7]
DO NOT dispose of this compound or its containers in regular trash.
DO NOT discharge any amount of this waste down the sanitary sewer system.[3]
Step-by-Step Laboratory Waste Collection Protocol

This protocol ensures that waste is collected, stored, and prepared for pickup in a safe and compliant manner.

  • Select an Appropriate Waste Container:

    • Use a container designated for hazardous chemical waste that is in good condition, made of a compatible material (e.g., polyethylene for solids, or a safety can for solutions), and has a secure, leak-proof screw-top cap.[8][9]

    • The container must remain closed at all times except when actively adding waste.[5][7]

  • Label the Container Correctly:

    • As soon as the first particle of waste is added, affix a "Hazardous Waste" label.[5][7]

    • Clearly write the full chemical name: "this compound" and its CAS number "154578-23-1".[2]

    • List all constituents by percentage, including any solvents used.

    • Ensure the appropriate hazard warnings (e.g., "Toxic," "Irritant") are indicated.

  • Consolidate Waste:

    • Solid Waste: Collect unused or contaminated solid this compound directly into the labeled container. This also includes contaminated items like weigh boats, gloves, and wipers.

    • Solutions: If the compound is in a solvent, collect it in a designated halogenated liquid waste container. Remember that even small amounts of halogenated compounds require the entire mixture to be treated as halogenated waste.[4]

  • Store the Waste Container Safely:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure it is stored away from incompatible materials such as strong oxidizing agents.[10]

    • Utilize secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[9]

  • Arrange for Disposal:

    • Once the container is full or is no longer needed, arrange for its removal by contacting your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[11]

Spill and Emergency Procedures

In the event of an accidental release, follow these procedures immediately:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Protect Yourself: Don the appropriate PPE before attempting any cleanup.

  • Contain the Spill: Prevent further spread. For solid spills, avoid creating dust.

  • Clean Up: Carefully sweep or scoop up the solid material. Place the spilled material and all contaminated cleaning supplies into a new, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS department as per institutional policy.

Disposal Workflow Diagram

G cluster_prep Waste Preparation in the Lab cluster_disposal Final Disposal Pathway A Waste Generation (Unused chemical, contaminated labware, or reaction residues) B Identify as Halogenated Waste (Contains Chlorine) A->B C Select Designated Halogenated Waste Container B->C D Label Container Immediately 'Hazardous Waste' + Chemical Name C->D E Add Waste to Container & Securely Close Lid D->E F Store in Secondary Containment in Satellite Accumulation Area E->F G Container is Full or Waste is No Longer Generated F->G Transition to Disposal H Contact EHS or Licensed Waste Disposal Service G->H I Professional Waste Pickup H->I J Final Disposal Method: High-Temperature Incineration with Flue Gas Scrubbing I->J

Caption: Decision workflow for the proper disposal of this compound.

Final Disposal Pathway: Controlled Incineration

The recommended and most environmentally sound method for the final destruction of this compound is through a licensed chemical destruction facility.[3] The primary method used for halogenated organic compounds is controlled high-temperature incineration .[11] This process is conducted in specially designed incinerators equipped with afterburners and flue gas scrubbers. This technology is crucial to neutralize the acidic gases (primarily HCl) and prevent the formation and release of other toxic byproducts, ensuring compliance with strict environmental regulations.

By adhering to this comprehensive disposal plan, researchers can ensure the safe management of this compound waste, protecting themselves, their colleagues, and the environment.

References

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  • MSDS of 6-Chloroimidazo[1,2-b]pyridazine. (2010-06-10). [URL: https://www.chemsrc.com/en/cas/6775-78-6_837480.html]
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  • 6-Chloroimidazo[1,2-b]pyridazine hydrochloride AldrichCPR. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds005940]
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A Senior Application Scientist's Guide to Handling 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, I understand that novel compounds are the lifeblood of drug discovery. However, their handling requires a rigorous and informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine, a heterocyclic compound with potential applications in pharmaceutical research. The following protocols are designed to be a self-validating system, ensuring your safety and the integrity of your research.

Hazard Analysis: Understanding the Risks

Given these factors, it is prudent to treat this compound with a high degree of caution. Assume it is a skin and eye irritant, a respiratory irritant, and potentially harmful if ingested or absorbed through the skin.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves.[3]Provides a robust barrier against dermal absorption. Double-gloving minimizes risk if the outer glove is breached.[3]
Gown/Lab Coat Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[3]Protects the body and personal clothing from contamination. The design ensures maximum coverage.[3]
Eye & Face Protection Chemical safety goggles and a full-face shield.[3][4]Protects the eyes and face from splashes or airborne particles of the compound.[3]
Respiratory Protection For handling the powder or when there is a risk of aerosolization, a minimum of a NIOSH-approved N95 or P100 respirator is recommended.[3]Prevents inhalation of the compound.
Shoe Covers Disposable shoe covers.[3]Prevents the tracking of contamination outside of the designated work area.

Operational Plan: A Step-by-Step Guide to Safe Handling

This workflow is designed to guide you through the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Review SDS (if available) & Internal Chemical Safety Information AreaPrep 2. Designate & Prepare a Chemical Fume Hood PPE_Don 3. Don Full PPE Weighing 4. Weighing & Aliquoting (in fume hood) PPE_Don->Weighing Proceed to Handling Dissolving 5. Dissolving & Reaction Setup (in fume hood) Decon 6. Decontaminate Surfaces Dissolving->Decon Proceed to Cleanup Waste 7. Segregate & Dispose of Waste PPE_Doff 8. Doff PPE Correctly

Safe handling workflow for this compound.
Detailed Protocol:
  • Preparation and Engineering Controls:

    • Before handling, if an SDS is available from your supplier, review it thoroughly.

    • All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to prevent the inhalation of dust or fumes.[3]

    • Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Donning PPE:

    • Follow a structured procedure for putting on PPE to avoid contamination.

    • Gown: Put on the disposable gown, ensuring it is securely fastened at the back.[3]

    • Respiratory Protection: Don the appropriate respirator.

    • Eye and Face Protection: Put on safety goggles, followed by a face shield.

    • Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the gown sleeves. Then, don the second pair of gloves over the first.[3]

  • Handling the Compound:

    • Weighing: When weighing the solid compound, do so within the chemical fume hood on a tared weigh paper or in a suitable container. Handle the material gently to avoid creating dust.

    • Dissolving: If preparing a solution, add the solvent to the container with the compound slowly to avoid splashing.

  • Spill Management:

    • In the event of a small spill within the fume hood, use an absorbent material to clean it up.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.[3]

    • Ensure adequate ventilation.[3]

    • Wear appropriate PPE, including respiratory protection, during cleanup.[3]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is paramount for safety and environmental protection.

  • Solid Waste: All solid waste, including contaminated gloves, gowns, weigh papers, and pipette tips, should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, sealed, and labeled hazardous waste container. Do not pour any waste down the drain.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office or a licensed professional waste disposal service.[6]

Emergency Plan: In Case of Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][5]

By adhering to these guidelines, you can work safely with this compound and other novel compounds, fostering a culture of safety and scientific excellence within your laboratory.

References

  • MSDS of 6-Chloroimidazo[1,2-b]pyridazine. (2010-06-10). Available at: [Link]

  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine - MDPI. Available at: [Link]

  • Personal Protective Equipment and Chemistry - Chemical Safety Facts. (2023-10-12). Available at: [Link]

  • Imidazo(1,2-b)pyridazine | C6H5N3 | CID 136599 - PubChem - NIH. Available at: [Link]

Sources

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6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.